N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
Description
Properties
Molecular Formula |
C9H16N4O3 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14) |
InChI Key |
KGQMQNPFMOBJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1): Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, more commonly known by its abbreviation MG-H1, is a prominent advanced glycation end-product (AGE). Formed from the non-enzymatic reaction of methylglyoxal with arginine residues in proteins, MG-H1 has emerged as a critical biomarker and mediator in the pathophysiology of various metabolic and age-related diseases, including diabetes mellitus, chronic kidney disease, and neurodegenerative disorders. This guide provides a comprehensive overview of the chemical structure, synthesis, and biological implications of MG-H1, with a focus on its mechanism of action and analytical methodologies for its detection and quantification.
Introduction: The Significance of MG-H1 in Health and Disease
Advanced glycation end-products (AGEs) are a heterogeneous group of compounds formed through the Maillard reaction, a non-enzymatic process involving the reaction of reducing sugars with amino groups of proteins, lipids, and nucleic acids.[1][2] Among the various AGEs, those derived from the reaction of methylglyoxal (MGO), a highly reactive dicarbonyl compound, with arginine residues are of particular interest due to their prevalence and pathological implications.[3][4] The most abundant of these MGO-derived hydroimidazolones is N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1).[2][5]
The accumulation of MG-H1 is associated with the progression of diabetic complications, particularly nephropathy, and is considered a reliable indicator of dicarbonyl stress.[4][6][7] Its presence in tissues can lead to cellular dysfunction, inflammation, and oxidative stress, primarily through its interaction with the Receptor for Advanced Glycation End Products (RAGE).[1][8] Understanding the structure and properties of MG-H1 is therefore paramount for the development of therapeutic strategies aimed at mitigating the detrimental effects of AGEs.
Chemical Structure and Physicochemical Properties
The accurate identification and characterization of MG-H1 are fundamental to research in the field of glycation.
Molecular Structure
The chemical structure of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine is characterized by an ornithine backbone linked at its delta-amino group to a 5-hydro-5-methyl-4-imidazolone ring.
-
IUPAC Name: (2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid[9]
-
Molecular Formula: C₉H₁₆N₄O₃[10]
-
Canonical SMILES: CC1C(=O)NC(=NCCCN)N1
The imidazolone ring is the defining feature of this AGE, formed from the condensation of methylglyoxal with the guanidino group of an arginine residue, which is subsequently converted to an ornithine residue.
Physicochemical Data
A summary of the key physicochemical properties of MG-H1 is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 228.25 g/mol | [9] |
| Monoisotopic Mass | 228.12224039 Da | [9] |
| CAS Number | 149204-50-2 | [10] |
| XLogP3 | -3.4 | [9] |
| Hydrogen Bond Donors | 4 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
Synthesis of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
The availability of pure MG-H1 is essential for in vitro and in vivo studies investigating its biological effects. While MG-H1 is formed endogenously, its chemical synthesis allows for the production of larger quantities for research purposes.
Biological Formation
The formation of MG-H1 in biological systems is a multi-step process initiated by the reaction of methylglyoxal with the guanidino group of arginine residues in proteins. This process is a key component of the Maillard reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine | C9H16N4O3 | CID 135625302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BioOrganics [bioorganics.biz]
synthesis pathway for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
An In-depth Technical Guide to the Proposed Synthesis of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
Introduction
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, also known as methylglyoxal-derived hydroimidazolone 1 (MG-H1), is a significant advanced glycation end product (AGE). It is formed in vivo through the non-enzymatic reaction of arginine residues in proteins with methylglyoxal, a reactive dicarbonyl species produced during glycolysis.[1][2] The accumulation of MG-H1 is implicated in the pathogenesis of various diseases, including diabetes complications and renal dysfunction, making it a crucial biomarker and a subject of intense biomedical research.[2]
Despite its biological importance, a standardized chemical synthesis route for MG-H1 is not prominently documented in the literature. Its availability for research purposes is primarily as a stable-isotope labeled standard, often generated through complex biological or semi-synthetic methods.[3] This guide presents a proposed, rational chemical , designed for researchers and drug development professionals. The proposed strategy is grounded in established principles of peptide chemistry, guanidinylation, and heterocyclic synthesis, providing a logical framework for its production in a laboratory setting.
The core of this proposed synthesis involves a four-stage process:
-
Orthogonal Protection: Selective protection of the α-amino and carboxyl groups of the L-ornithine backbone.
-
Side-Chain Guanidinylation: Conversion of the δ-amino group of ornithine into a guanidino moiety, mimicking the side chain of arginine.
-
Heterocyclic Ring Formation: Cyclocondensation of the newly formed guanidino group with a methylglyoxal equivalent to construct the target hydroimidazolone ring.
-
Global Deprotection: Removal of all protecting groups to yield the final product.
This document provides a detailed, step-by-step methodology for this proposed pathway, explaining the causality behind experimental choices and incorporating self-validating protocols.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway is crucial for designing a viable synthesis. The proposed disconnection of the target molecule is outlined below. This analysis breaks down the complex target into simpler, commercially available precursors, namely L-ornithine and methylglyoxal.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a multi-step process that ensures high regioselectivity and provides stable intermediates that can be purified at each stage.
Caption: Proposed multi-stage forward synthesis pathway.
Detailed Experimental Protocols
Stage 1: Protection of L-Ornithine
The foundational step is the orthogonal protection of L-ornithine's α-amino and carboxyl groups. This strategy prevents unwanted side reactions and directs subsequent modifications exclusively to the δ-amino group.[4] The tert-butyloxycarbonyl (Boc) group is selected for the α-amino function due to its stability in subsequent reaction conditions and its straightforward removal with acid. The carboxyl group is converted to a methyl ester, which is stable under the planned guanidinylation conditions but can be readily cleaved by saponification.
Protocol 1A: Synthesis of Nα-Boc-L-ornithine
-
Dissolution: Dissolve L-ornithine hydrochloride (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Cool the solution to 0°C in an ice bath and adjust the pH to 10-11 by the dropwise addition of 1M NaOH.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) dissolved in dioxane to the cooled solution while maintaining the pH with 1M NaOH.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Nα-Boc-L-ornithine as a white solid.
Protocol 1B: Synthesis of Nα-Boc-L-ornithine Methyl Ester
-
Suspension: Suspend Nα-Boc-L-ornithine (1 equiv.) in anhydrous methanol and cool to -10°C.
-
Esterification: Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise to the suspension, ensuring the temperature remains below 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The suspension should become a clear solution.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of Nα-Boc-L-ornithine methyl ester, which can often be used in the next step without further purification.
| Parameter | Protocol 1A | Protocol 1B |
| Starting Material | L-Ornithine HCl | Nα-Boc-L-ornithine |
| Key Reagents | Boc₂O, NaOH | SOCl₂, Methanol |
| Solvent | Dioxane/Water | Methanol |
| Typical Yield | >90% | >95% |
| Product | Nα-Boc-L-ornithine | Nα-Boc-L-Ornithine Methyl Ester HCl |
Stage 2: Guanidinylation of the δ-Amino Group
With the α-amino and carboxyl groups protected, the δ-amino group is available for guanidinylation. This transformation is key to building the precursor for the imidazolone ring. Various reagents can achieve this, with 1H-pyrazole-1-carboxamidine hydrochloride being a common and effective choice due to its high reactivity and the benign nature of its pyrazole byproduct.[5][6]
Protocol 2: Synthesis of Nα-Boc-Nδ-(N,N'-di-Boc-guanidino)-L-ornithine Methyl Ester
Alternative guanidinylating agents like N,N'-di-Boc-S-methylisothiourea can also be used for enhanced protection and solubility in organic solvents.
-
Setup: Dissolve Nα-Boc-L-ornithine methyl ester hydrochloride (1 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv.) to neutralize the hydrochloride salt and facilitate the reaction.
-
Guanidinylation: Add the guanidinylating agent, for example, N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv.), to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the protected guanidino-ornithine derivative.
Stage 3: Imidazolone Ring Formation
This is the core step where the heterocyclic ring is constructed. The biological formation of MG-H1 from arginine and methylglyoxal provides a strong rationale for using a similar reaction in a synthetic context. Methylglyoxal is a highly reactive α-ketoaldehyde.[7] The reaction involves the nucleophilic attack of the guanidino group onto the carbonyls of methylglyoxal, followed by intramolecular cyclization and dehydration.
Protocol 3: Cyclocondensation with Methylglyoxal
-
Dissolution: Dissolve the protected guanidino-ornithine derivative (1 equiv.) in a suitable solvent such as a mixture of acetonitrile and a phosphate buffer (pH ~7.4) to mimic physiological conditions.
-
Reagent Addition: Add an aqueous solution of methylglyoxal (1.5 equiv., typically supplied as a 40% solution in water) to the reaction mixture. Caution: Methylglyoxal is a reactive and potentially harmful substance; handle with appropriate care in a fume hood.
-
Reaction: Stir the mixture at 37-50°C for 4-12 hours. The reaction should be monitored by LC-MS to track the formation of the desired product.
-
Workup: After the reaction is complete, concentrate the mixture to remove acetonitrile. Extract the aqueous residue with ethyl acetate to remove non-polar impurities. The protected product may remain in the aqueous phase or be extractable depending on the guanidino protecting groups used.
-
Isolation: The protected target compound can be isolated through lyophilization or further purified using reversed-phase chromatography if necessary.
| Parameter | Value |
| Key Reagents | Protected Guanidino-Ornithine, Methylglyoxal |
| Solvent System | Acetonitrile / Phosphate Buffer (pH 7.4) |
| Temperature | 37 - 50 °C |
| Monitoring | LC-MS |
| Key Transformation | Formation of the 5-hydro-5-methyl-4-imidazolone ring |
Stage 4: Global Deprotection
The final stage involves the removal of all protecting groups to yield the target molecule. This is typically a two-step process: saponification of the methyl ester followed by acid-catalyzed cleavage of the Boc group(s).
Protocol 4: Saponification and Acidolysis
-
Saponification: Dissolve the protected product from Stage 3 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 equiv.) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Neutralization: Carefully neutralize the mixture with 1M HCl.
-
Extraction/Concentration: Remove the THF in vacuo. The resulting aqueous solution containing the Boc-protected final product can be lyophilized.
-
Acidolysis (Boc Removal): Dissolve the lyophilized solid in a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS as a scavenger).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Concentrate the TFA under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography to obtain N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine as a salt (e.g., TFA salt).
Conclusion
This guide details a plausible and scientifically-grounded synthetic pathway for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine. By employing a robust orthogonal protection strategy for the ornithine core, followed by a biomimetically inspired cyclocondensation, this approach provides a logical and actionable framework for researchers. Each stage utilizes well-established chemical transformations, ensuring a high probability of success. The successful execution of this synthesis would provide a valuable source of this important biological molecule, facilitating further research into its role in health and disease.
References
-
JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
-
PubMed. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
-
Cardiff University ORCA. The Synthesis of Bicyclic Guanidino Amino Acids. [Link]
-
Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
PubMed Central. Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. [Link]
-
ACS Publications. Amino Acid-Protecting Groups. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanidinylation. [Link]
-
University of Regensburg. Synthesis of Functionalized Guanidino Amino Acids. [Link]
-
PubMed Central. Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. [Link]
-
ACS Publications. Methylglyoxal Forms Diverse Mercaptomethylimidazole Crosslinks with Thiol and Guanidine Pairs in Endogenous Metabolites and Proteins. [Link]
-
PubMed. Synthesis and metabolism of methylglyoxal, S-D-lactoylglutathione and D-lactate in cancer and Alzheimer's disease. Exploring the crossroad of eternal youth and premature aging. [Link]
-
Open Access Pub. Non-Enzymatic Methylglyoxal Formation From glucose Metabolites and Generation of Superoxide Anion Radical During Methylglyoxal-Dependent Cross-Links Reaction. [Link]
-
PubMed. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction. [Link]
-
ARKIVOC. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]
-
PubMed. Guanidine chemistry. [Link]
-
Korean Chemical Society. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [Link]
-
PubMed Central. Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. [Link]
-
Pharmaffiliates. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6. [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Significance of Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (Argpyrimidine)
Abstract: Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, more commonly known as Argpyrimidine, is a significant advanced glycation end-product (AGE) formed non-enzymatically from the reaction of methylglyoxal with arginine residues in proteins.[1][2] Initially identified for its role in food chemistry, its biological importance has become increasingly evident, positioning it as a key molecule in the pathophysiology of numerous age-related and metabolic diseases.[1] This guide provides a comprehensive technical overview of Argpyrimidine, detailing its formation, mechanism of action through the Receptor for Advanced Glycation End-products (RAGE) signaling pathway, its role as a disease biomarker, and gold-standard analytical methodologies for its quantification. This document is intended for researchers, clinicians, and drug development professionals investigating glycation stress and its therapeutic implications.
Introduction to Argpyrimidine as an Advanced Glycation End-product (AGE)
Advanced glycation end-products (AGEs) are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars or reactive dicarbonyl compounds with proteins, lipids, and nucleic acids.[3] This process, a form of the Maillard reaction, occurs endogenously as a part of normal metabolism but is significantly accelerated in states of hyperglycemia and oxidative stress, such as diabetes mellitus.[1][4]
Argpyrimidine (Chemical Formula: C₁₁H₁₈N₄O₃) is a fluorescent AGE that arises specifically from the modification of arginine residues by methylglyoxal (MGO), a highly reactive byproduct of glycolysis.[1][5] Unlike other AGEs that form on lysine residues, Argpyrimidine is a marker of arginine-directed glycation stress.[2] Its accumulation in long-lived proteins, such as collagen and lens crystallins, contributes to tissue damage and has been implicated in the progression of diabetes, neurodegenerative diseases like Alzheimer's, and the general aging process.[1][3][4]
This guide will focus on the specific chemical nature and biological impact of Argpyrimidine, differentiating it from the broader class of AGEs and providing detailed insights for its study.
Biochemical Profile: The Formation of Argpyrimidine
The synthesis of Argpyrimidine is a non-enzymatic, multi-step process that is highly dependent on the cellular concentration of methylglyoxal (MGO).[1][6]
2.1 Sources of Methylglyoxal (MGO) MGO is an unavoidable byproduct of several metabolic pathways, primarily:
-
Glycolysis: Degradation of triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate).[1]
-
Lipid Peroxidation: Oxidative degradation of polyunsaturated fatty acids.[1]
-
Acetone Metabolism: A minor pathway, but relevant in ketotic states.[1]
Under hyperglycemic conditions, the flux through glycolysis increases, leading to a surplus of triose phosphates and consequently, elevated MGO production.[1]
2.2 Reaction Mechanism The reaction between the guanidino group of an arginine residue and MGO proceeds through several intermediates. Recent mechanistic studies have clarified the pathway, indicating that another AGE, tetrahydropyrimidine (THP), serves as a direct precursor to Argpyrimidine.[6][7] The reaction ultimately results in the formation of the stable imidazolone ring structure characteristic of Argpyrimidine, releasing formate as a byproduct.[2][6][7] Notably, this process does not require a formal oxidation step, which was a point of previous debate.[6][7] Research also suggests that nearby amino acid residues, such as tyrosine or phosphorylated serine/tyrosine, can act as general bases to facilitate the reaction, highlighting a potential crosstalk between glycation and protein phosphorylation.[6][7]
Pathophysiological Role and Mechanism of Action
The biological effects of Argpyrimidine are primarily mediated through its interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand cell surface receptor of the immunoglobulin superfamily.[4][8]
3.1 The AGE-RAGE Signaling Axis The binding of Argpyrimidine and other AGEs to RAGE initiates a cascade of intracellular signaling events that promote oxidative stress and inflammation.[4][9] This creates a damaging positive feedback loop, as RAGE activation upregulates the expression of pro-inflammatory genes and further increases reactive oxygen species (ROS) production, which in turn can accelerate the formation of more AGEs.[9]
Key downstream pathways activated by RAGE include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): RAGE signaling leads to the activation of NF-κB, a master transcriptional regulator of inflammation.[8][10] This results in the increased expression of cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[10]
-
MAPK (Mitogen-Activated Protein Kinase): The p38 MAPK and ERK1/2 pathways are activated, contributing to cellular stress responses, apoptosis, and inflammation.[8][11]
-
JAK-STAT Pathway: This pathway is also implicated, leading to the expression of various cytokine-responsive genes.[11]
-
NADPH Oxidase (NOX): RAGE activation stimulates NOX, a major source of cellular ROS, thereby amplifying oxidative stress.[8][11]
3.2 Clinical Significance as a Biomarker The accumulation of Argpyrimidine serves as a robust biomarker for "carbonyl stress" and is strongly associated with several pathologies:
-
Diabetes Mellitus: Elevated levels are found in diabetic patients, correlating with hyperglycemia and the severity of complications like nephropathy and retinopathy.[1][12]
-
Neurodegenerative Diseases: Argpyrimidine is found in amyloid plaques in Alzheimer's disease and is implicated in familial amyloidotic polyneuropathy, suggesting a role in protein misfolding and neuroinflammation.[1][5][13]
-
Aging: As a hallmark of aging, its accumulation contributes to the stiffening of tissues, such as blood vessels and the lens of the eye (cataracts).[1][3]
-
Chronic Kidney Disease (CKD): Serum levels of Argpyrimidine strongly and independently correlate with renal dysfunction, specifically with a decrease in the estimated glomerular filtration rate (eGFR).[12]
Analytical Methodologies for Quantification
Accurate quantification of Argpyrimidine in biological matrices is critical for both research and clinical diagnostics. While immunoassays like ELISA exist, the gold-standard and most specific method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15]
4.1 Protocol: Quantification of Argpyrimidine in Human Plasma by LC-MS/MS
This protocol provides a validated workflow for measuring total Argpyrimidine (protein-bound and free) in plasma. The core principle is to hydrolyze the proteins to release the modified amino acid, followed by separation and detection.
Causality Statement: Acid hydrolysis is required to break peptide bonds and liberate the Argpyrimidine adduct from the protein backbone for accurate quantification. Reduction with sodium borohydride (NaBH₄) is a critical step to stabilize other acid-labile AGEs if they are being measured simultaneously, though Argpyrimidine itself is relatively stable to acid hydrolysis.[14][16] Solid-phase extraction (SPE) is essential for removing interfering matrix components like salts and lipids that can suppress the MS signal.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₄-Argpyrimidine).
-
Add 500 µL of 100 mM sodium borohydride (NaBH₄) in 0.2 M borate buffer (pH 9.2). Incubate for 2 hours at room temperature to reduce Schiff bases.
-
Precipitate proteins by adding 500 µL of ice-cold 20% trichloroacetic acid (TCA). Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Wash the protein pellet twice with 1 mL of 10% TCA.
-
-
Acid Hydrolysis:
-
Resuspend the protein pellet in 1 mL of 6 M hydrochloric acid (HCl).
-
Transfer to a hydrolysis vial and seal under nitrogen gas to prevent oxidation.
-
Incubate at 110°C for 24 hours.[14]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Cool the hydrolysate and dry it completely under a stream of nitrogen.
-
Reconstitute the dried sample in 1 mL of 0.1% trifluoroacetic acid (TFA) in water.
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of 0.1% TFA.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% TFA to remove salts.
-
Elute the Argpyrimidine with 2 mL of 50% acetonitrile containing 0.1% TFA.
-
Dry the eluate under nitrogen and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Argpyrimidine Transition: Monitor the precursor-to-product ion transition (e.g., m/z 255.1 → 116.1).
-
Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Sources
- 1. Argpyrimidine - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The AGE-RAGE Axis: Implications for Age-Associated Arterial Diseases [frontiersin.org]
- 5. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. AGE-RAGE Signaling Pathway in Diabetic Complications - Creative Biolabs [creativebiolabs.net]
- 11. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 12. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
formation of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine from methylglyoxal
An In-Depth Technical Guide to the Formation of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) from Methylglyoxal
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as MG-H1, is a quantitatively significant advanced glycation end-product (AGE) resulting from the non-enzymatic reaction of the metabolic byproduct methylglyoxal (MGO) with protein-bound arginine residues. As a stable biomarker of "dicarbonyl stress," elevated levels of MG-H1 are implicated in the pathophysiology of numerous age-related and metabolic diseases, including diabetes, chronic kidney disease, and neurodegeneration.[1] Its prevalence and biological activity, particularly its role as a high-affinity ligand for the Receptor for Advanced Glycation End-products (RAGE), make it a critical molecule of interest for both basic research and therapeutic development.[2]
This guide provides a comprehensive technical overview of the formation, chemical synthesis, and quantitative analysis of MG-H1. It is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this important AGE. The document covers the intricate chemical mechanism of its formation from arginine, discusses the kinetic and thermodynamic factors influencing the yield of its isomers, and presents detailed, field-proven protocols for its de novo synthesis and its quantification in complex biological matrices using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Chemical Formation of MG-H1: From Arginine to Imidazolone
The formation of MG-H1 is a multi-step process that begins with the nucleophilic attack of the guanidino group of an L-arginine residue on one of the carbonyl carbons of methylglyoxal. The resulting product is an ornithine derivative, reflecting the transformation of the arginine side chain.
The Reaction and Its Isomeric Products
Methylglyoxal reacts with arginine to form three primary hydroimidazolone isomers: MG-H1, MG-H2, and MG-H3.[2][3] While all three are formed, MG-H1 is often the most abundant and stable adduct found in vivo.[3]
-
Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1): The primary, thermodynamically stable isomer.
-
2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid (MG-H2): A second stable isomer.
-
2-amino-5-(2-amino-4-hydro-4-methyl-5-imidazolon-1-yl)pentanoic acid (MG-H3): An unstable isomer that can serve as a kinetic precursor to MG-H1.[4]
Reaction Mechanism: Kinetic vs. Thermodynamic Control
The formation of MG-H1 is a classic example of a reaction under both kinetic and thermodynamic control.[5][6] Under physiological conditions, the initial, faster reaction may favor the formation of the less stable MG-H3 isomer (the kinetic product). Over time, or under conditions that allow for equilibrium, the reaction pathway favors the formation of the more stable MG-H1 isomer (the thermodynamic product).[3] This is critical for experimental design, as short in vitro incubations may yield a different isomeric profile than what is observed in long-term in vivo glycation.[3]
The proposed mechanism involves several key steps:
-
Initial Adduct Formation: The reaction begins with the nucleophilic addition of a terminal nitrogen of the arginine guanidino group to a carbonyl of MGO, forming a carbinolamine intermediate.
-
Cyclization: This intermediate undergoes intramolecular cyclization to form a five-membered dihydroxy-imidazolidine derivative.
-
Dehydration and Rearrangement: Subsequent dehydration and rearrangement lead to the formation of the hydroimidazolone ring. The specific pathway of cyclization and dehydration determines whether MG-H1, MG-H2, or MG-H3 is formed. MG-H3 can further hydrolyze to form Nω-carboxyethyl-arginine (CEA) or rearrange to the more stable MG-H1.[4][7]
Step-by-Step Methodology
Materials:
-
L-Arginine (CAS: 74-79-3)
-
Methylglyoxal 1,1-dimethyl acetal (CAS: 6342-56-9)
-
Hydrochloric acid, 12 M (concentrated)
-
Ethyl acetate, Methanol, Acetic acid (for chromatography)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve L-Arginine (1.0 eq, e.g., 6.07 g, 34.8 mmol) in 12 M HCl (e.g., 50 mL).
-
Addition of Precursor: To the stirring solution, add methylglyoxal dimethyl acetal (1.1 eq, e.g., 4.53 g, 38.3 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 11-12 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.
-
Workup: After completion, dilute the reaction mixture with deionized water (e.g., 200 mL) and concentrate the solution using a rotary evaporator to remove excess acid and water. This results in a dark-red or brown viscous residue.
-
Purification: Purify the crude product by silica gel column chromatography. A typical mobile phase system is a mixture of ethyl acetate, methanol, and acetic acid (e.g., 4:2:1 v/v/v). [8]6. Isolation: Collect the fractions containing the product (identified by TLC or LC-MS), combine them, and remove the solvent under vacuum to yield MG-H1 as a yellow solid. A typical yield is around 66%. [8]
Characterization and Validation of Synthetic MG-H1
Confirming the identity and purity of the final product is a critical self-validating step.
-
Mass Spectrometry:
-
High-Resolution MS (HRMS): Determine the exact mass to confirm the elemental composition (C₉H₁₆N₄O₃).
-
Tandem MS (MS/MS): The fragmentation pattern should be consistent with known spectra for MG-H1, serving as a fingerprint for the molecule's structure. [9][10]This data is crucial for developing a quantitative LC-MS/MS method.
-
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: While a full assignment requires a pure standard, the spectra should be consistent with the proposed structure. Key features would include signals for the methyl group on the imidazolone ring, the methylene groups of the ornithine backbone, and the alpha-carbon proton. [11]The data should be compared to literature values where available.
-
Quantitative Analysis of MG-H1 in Biological Matrices
Accurate measurement of MG-H1 in tissues and fluids like plasma is key to understanding its role in pathology. Due to its chemical lability under harsh conditions, a carefully optimized workflow is required.
Overview and Core Principles
-
The Challenge of Hydrolysis: MG-H1 is an amino acid modification within a protein. To analyze it, the protein must be hydrolyzed back to its constituent amino acids. However, standard acid hydrolysis (e.g., 6 M HCl at 110°C) destroys up to 90% of hydroimidazolone structures, making it unsuitable for accurate quantification. [3]* The Solution—Enzymatic Hydrolysis: A sequential, multi-enzyme digestion under mild conditions (neutral pH, 37°C) is mandatory to preserve the MG-H1 structure while completely degrading the protein. [3]* The Gold Standard—Stable Isotope Dilution LC-MS/MS: This technique provides the highest level of accuracy and precision. A known quantity of a stable isotope-labeled internal standard (e.g., MG-H1-d6, CAS: 1356932-16-5) is spiked into the sample at the very beginning of the workflow. [12]This standard behaves identically to the endogenous analyte through extraction, cleanup, and ionization, but is differentiated by its mass. By measuring the ratio of the native analyte to the labeled standard, precise quantification is possible, correcting for any sample loss or matrix-induced signal suppression.
Detailed Step-by-Step Methodology for Quantification
Protocol:
-
Sample Preparation & Spiking:
-
To a measured aliquot of plasma or tissue homogenate (e.g., 50-100 µL), add the stable isotope-labeled internal standard (MG-H1-d6) to a known final concentration.
-
-
Protein Solubilization and Denaturation (if necessary):
-
For complex samples like tissues, initial solubilization in a buffer containing a detergent like SDS may be required to ensure all proteins are accessible to enzymes. 3. Enzymatic Hydrolysis:
-
Perform a sequential digestion. A common approach involves:
-
Incubation with a broad-spectrum protease like Pronase E.
-
Followed by incubation with a cocktail of exopeptidases, such as Aminopeptidase and Prolidase, to ensure complete hydrolysis to free amino acids.
-
-
Rationale: This multi-step process ensures the complete breakdown of the protein backbone, liberating the modified ornithine residue for analysis.
-
-
Sample Cleanup:
-
Protein Precipitation (PP): Add a cold organic solvent like acetonitrile or methanol to the hydrolysate to precipitate the large enzyme molecules used for digestion. [13]Centrifuge and collect the supernatant. This is a rapid but less clean method.
-
Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, pass the supernatant from PP through an SPE cartridge (e.g., a mixed-mode or reversed-phase C18 cartridge). Wash away salts and interferences, then elute the analyte and internal standard with an appropriate organic solvent. [14]This step is crucial for removing detergents like SDS if they were used initially. 5. LC-MS/MS Analysis:
-
Evaporate the cleaned eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample onto an appropriate LC column (e.g., HILIC or reversed-phase C18).
-
Perform analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least one specific parent ion → fragment ion transition for both MG-H1 and its labeled internal standard (e.g., MG-H1-d6). The fragmentation of the imidazolone ring and ornithine backbone provides highly specific transitions. [9]6. Data Analysis:
-
Construct a calibration curve using known concentrations of pure MG-H1 standard spiked with the internal standard.
-
Calculate the concentration of MG-H1 in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method Validation and Quantitative Data
A robust analytical method must be validated for linearity, accuracy, precision, and sensitivity. The tables below summarize typical validation parameters and biological concentrations reported in the literature.
Table 1: Typical LC-MS/MS Method Validation Parameters for MG-H1
| Parameter | Typical Value | Rationale & Significance |
|---|---|---|
| Linear Dynamic Range | 5 - 1000 ng/mL | Defines the concentration range over which the method is accurate and precise. [14] |
| Lower Limit of Quantification (LLOQ) | 25 fmol on column | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 9% | Measures the reproducibility of results within the same day/analytical run. [15] |
| Inter-day Precision (%CV) | < 9% | Measures the reproducibility of results across different days/analytical runs. [15] |
| Accuracy (%RE) | < 13% | Measures how close the measured value is to the true value. [15] |
| Extraction Recovery | 80 - 85% | The efficiency of the sample preparation process in extracting the analyte from the matrix. [14]|
Table 2: Representative Concentrations of MG-H1 Free Adduct in Human Serum
| Condition | Median Concentration (nM) | Fold Increase vs. Non-Diabetic Control |
|---|---|---|
| Non-Diabetic, Normal Renal Function | 82 | 1.0 |
| Diabetic, Normal Renal Function | ~205 | ~2.5 |
| Non-Diabetic, Stage 4 CKD | ~656 | ~8.0 |
| Diabetic, Stage 4 CKD | ~2460 | ~30.0 |
(Data adapted from Rabbani et al., 2018, illustrating the impact of diabetes and chronic kidney disease (CKD) on circulating MG-H1 levels.)[16]
References
-
Shanmugam, M. M., Chaudhuri, J., Sellegounder, D., et al. (2023). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. eLife, 12, e84692. [Link]
-
Frolov, A., Hoffmann, R., & Fedorova, M. (2019). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1). Molecules, 24(15), 2758. [Link]
-
Frolov, A., Hoffmann, R., & Fedorova, M. (2019). Figure 3: Fragmentation pattern of the L-FDVA derivative of MG-H1... ResearchGate. [Link]
-
Ahmed, N., Thornalley, P. J., et al. (2003). Methylglyoxal-Derived Hydroimidazolone Advanced Glycation End-Products of Human Lens Proteins. Investigative Ophthalmology & Visual Science, 44(12), 5287-5292. [Link]
-
Frolov, A., Hoffmann, R., & Fedorova, M. (2019). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1). Molecules, 24(15), 2758. [Link]
-
Kattah, M. G., Gardner, J. L., et al. (2018). Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. Proceedings of the National Academy of Sciences, 115(37), 9137-9142. [Link]
-
DiMaggio, P. A., & Boone, C. D. (2021). Methylglyoxal Forms Diverse Mercaptomethylimidazole Crosslinks with Thiol and Guanidine Pairs in Endogenous Metabolites and Proteins. ACS Chemical Biology, 16(11), 2264-2275. [Link]
-
Xue, J., Ray, R., et al. (2014). The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs. Biochemistry, 53(20), 3327-3335. [Link]
-
Scheijen, J. L., van de Waarenburg, M. P., et al. (2016). Increased methylglyoxal formation in plasma and tissues during a glucose tolerance test is derived from exogenous glucose. Scientific Reports, 6, 22276. [Link]
-
Shanmugam, M. M., Chaudhuri, J., Sellegounder, D., et al. (2023). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. eLife, 12, e84692. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000162 - L-Ornithine. [Link]
-
BioOrganics. (n.d.). N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine. [Link]
-
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]
-
Miller, A. G., & Kool, E. T. (2012). Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs). ACS Chemical Biology, 7(7), 1239-1246. [Link]
-
Pharmaffiliates. (n.d.). N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6. [Link]
-
ResearchGate. (n.d.). Proposed structure and MS/MS fragmentation pattern of H1. [Link]
-
Rabbani, N., et al. (2018). Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease. Molecules, 23(7), 1618. [Link]
-
ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. [Link]
-
ResearchGate. (n.d.). The concentrations of MG-H1, MG, CEL and CML in SF of OA and OA+DM.... [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ChemRxiv. (2025). Concise Synthesis of Advanced Glycation Endproduct Derived from Arginine for Use in Solid-Phase Peptide Synthesis. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Matsui, T., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. International Journal of Molecular Sciences, 23(3), 1224. [Link]
-
Tominaga, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Analytical and Bioanalytical Chemistry, 416(18), 4499-4507. [Link]
-
Lee, J. H., et al. (2016). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 124, 206-210. [Link]
-
Resolian. (2025). Developing and Validating a Simple, Rapid LC-MS/MS Method for Semaglutide in Human Plasma. [Link]
-
Kim, H., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 3217. [Link]
-
Al-Majed, A. A., et al. (2017). A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma. Latin American Journal of Pharmacy, 36(2), 374-382. [Link]
Sources
- 1. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]
- 9. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. japsonline.com [japsonline.com]
- 14. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 15. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
Executive Summary
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , commonly referred to as MG-H1 (Methylglyoxal-derived Hydroimidazolone-1), is the most abundant and physiologically significant Advanced Glycation End-product (AGE) derived from the modification of arginine residues by methylglyoxal (MG).
In the context of drug development and biomarker research, MG-H1 is a critical analyte. It serves as a primary surrogate for "dicarbonyl stress"—a pathological state linking glycolysis dysfunction to diabetic complications, renal failure, and aging. Unlike non-specific crosslinks, MG-H1 represents a specific, arginine-capping modification that neutralizes the positive charge of the guanidino group, fundamentally altering protein structure and function.
This guide provides a rigorous technical breakdown of MG-H1, focusing on its physicochemical stability, synthesis, and analytical behavior, designed for researchers optimizing detection assays or studying AGE-RAGE signaling axes.
Chemical Identity & Structure
MG-H1 is an ornithine derivative where the delta-amino group is modified into a hydroimidazolone ring. It is formed by the reaction of the guanidino group of arginine with methylglyoxal.
| Property | Data |
| Common Name | MG-H1 (Methylglyoxal-derived hydroimidazolone-1) |
| IUPAC Name | N |
| CAS Number | 149204-50-2 |
| Molecular Formula | C |
| Molecular Weight | 228.25 g/mol |
| Isomeric Forms | MG-H1 (major), MG-H2, MG-H3 (structural isomers) |
| Tautomerism | Exists in equilibrium between different tautomeric forms of the imidazolone ring; "5-hydro" refers to the proton at the C5 position. |
Structural Diagram (Graphviz)
The following diagram illustrates the chemical transformation from Arginine to MG-H1.
Caption: Synthesis pathway of MG-H1 via the condensation of Arginine and Methylglyoxal, involving the loss of a water molecule.
Physicochemical Properties[1][2][3][4][5]
Ionization and pKa Shift (Critical for Protein Function)
The most significant physicochemical alteration in the formation of MG-H1 is the loss of basicity.
-
Arginine (Precursor): The guanidino group is highly basic (pKa ~ 12.5), maintaining a positive charge at physiological pH (7.4). This charge is vital for electrostatic interactions in protein active sites.
-
MG-H1 (Product): The formation of the imidazolone ring drops the pKa of the side chain to approximately 4.6 .
-
Consequence: At physiological pH, MG-H1 is neutral . This loss of charge disrupts salt bridges and can lead to protein unfolding or inactivation (e.g., loss of activity in albumin or mitochondrial proteins).
Solubility Profile
-
Water: Highly soluble. MG-H1 retains the alpha-amino acid backbone (zwitterionic at neutral pH), ensuring high aqueous solubility.
-
Organic Solvents: Sparingly soluble in non-polar solvents; soluble in polar organic solvents like methanol or acetonitrile (often used in SPE extraction).
-
Partition Coefficient (LogP): Low (hydrophilic), consistent with amino acid derivatives.
Stability and Degradation
MG-H1 exhibits specific stability profiles that dictate handling protocols:
-
Acid Stability: Labile. MG-H1 degrades significantly (>90%) under standard acid hydrolysis conditions (6M HCl, 110°C, 24h) used for amino acid analysis.
-
Implication: You cannot use acid hydrolysis to quantify MG-H1 from proteins. Enzymatic hydrolysis (Pronase E, Proteinase K) is mandatory.
-
-
Base Stability: Moderately unstable; imidazolone rings can open under strong alkaline conditions.
-
Thermal Stability: Stable at physiological temperatures (37°C) for weeks, allowing accumulation in vivo.
Synthesis & Isolation Protocol
For research standard generation of MG-H1 standards.
Reagents
-
L-Arginine (free base).
-
Methylglyoxal (40% aqueous solution).
-
Hydrochloric acid (HCl).
-
Cation-exchange resin (e.g., Dowex 50W) or C18 Prep-HPLC.
Step-by-Step Methodology
-
Reaction: Dissolve L-Arginine (10 mM) in phosphate buffer (pH 7.4) or dilute HCl. Add Methylglyoxal (10-20 mM) in slight excess.
-
Incubation: Incubate at 37°C for 7–14 days (physiological simulation) or use acidic conditions (RT, 12M HCl) for accelerated synthesis of specific isomers (Note: Acid synthesis requires careful monitoring to prevent degradation).
-
Purification:
-
Apply reaction mixture to a Cation Exchange Column (Dowex 50W).
-
Wash with water to remove unreacted MG.
-
Elute MG-H1 with 0.5M - 1.0M NH
OH or HCl gradient. -
Alternative: Use Prep-HPLC with a C18 column (Mobile phase: Water/Acetonitrile with 0.1% TFA).
-
-
Validation: Confirm identity via LC-MS (m/z 229 [M+H]
).
Analytical Characterization
Mass Spectrometry (LC-MS/MS)
This is the gold standard for detection due to the lack of a strong, unique chromophore.
-
Precursor Ion: m/z 229.1 [M+H]
-
Fragment Ions (SRM Transitions):
-
229.1 → 114.1 (Major fragment, loss of ornithine backbone/ring cleavage).
-
229.1 → 70.1 (Characteristic ornithine fragment).
-
229.1 → 166.1 (Loss of NH
+ HCOOH).
-
-
Mass Shift: +54 Da relative to Arginine (72 Da from MG minus 18 Da water).
UV/Vis Spectroscopy[5]
-
Absorbance: MG-H1 displays weak UV absorbance.
-
Lambda Max: Typically exhibits end-absorption or weak maxima in the 220–240 nm range.
-
Hyperchromicity: In proteins, glycation by MG causes an increase in absorbance at 282 nm , but this is a non-specific aggregate signal.
NMR Spectroscopy ( H)
Key signals in D
-
Ornithine Backbone:
3.7 (alpha-H), 1.6-1.9 (beta/gamma-H), 3.2 (delta-H). -
Imidazolone Ring Methyl: Singlet at
~2.3 ppm (distinct from unreacted MG). -
Ring Proton: Singlet/Multiplet depending on tautomer, often around
7.0–7.5 ppm if aromatic character is partial, but MG-H1 is a hydroimidazolone, so the C5 proton is aliphatic, often shifted.
Biological Relevance: The RAGE Pathway
MG-H1 is a high-affinity ligand for the Receptor for Advanced Glycation End-products (RAGE) .[1]
Caption: Signal transduction pathway activated by MG-H1 binding to the RAGE receptor, leading to chronic inflammation.
Mechanism[6][7]
-
Binding: MG-H1 binds to the V-domain of RAGE.[2]
-
Signaling: Induces oxidative stress via NADPH oxidase and mitochondrial dysfunction.
-
Clearance: Free MG-H1 is released via proteolysis (proteasome/lysosome) and cleared renally. In renal failure, plasma MG-H1 levels spike, correlating with mortality.
References
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with derivatization by 1,2-diaminobenzene. Nature Protocols. Link
-
Ahmed, N., et al. (2003). Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins. Investigative Ophthalmology & Visual Science. Link
-
Xue, J., et al. (2014). The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs. Biochemistry. Link
-
Thornalley, P. J. (2005). Dicarbonyl stress in cell metabolism and peptide glycation. Biochemical Society Transactions. Link
-
Foy, M., & Beisswenger, P. (2016). Hydroimidazolone (MG-H1) Quantification in Biological Fluids. Methods in Molecular Biology. Link
Sources
- 1. Metastatic Prostate Cancer Cells Secrete Methylglyoxal-Derived MG-H1 to Reprogram Human Osteoblasts into a Dedifferentiated, Malignant-like Phenotype: A Possible Novel Player in Prostate Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1): A Key Mediator in Glycative Stress and Chronic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced glycation end products (AGEs) represent a diverse class of molecules formed through non-enzymatic reactions between reducing sugars and proteins or lipids. Their accumulation is a hallmark of aging and is significantly accelerated in metabolic diseases such as diabetes mellitus. Among the most prevalent and pathologically significant AGEs is N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as MG-H1. This hydroimidazolone is primarily derived from the reaction of methylglyoxal (MGO), a highly reactive dicarbonyl compound, with arginine residues. MG-H1 has emerged as a critical player in the pathogenesis of diabetic complications, neurodegenerative disorders, and renal dysfunction, largely through its role as a high-affinity ligand for the Receptor for Advanced Glycation End Products (RAGE). This guide provides a comprehensive technical overview of MG-H1, from its formation and chemical properties to its profound biological implications and the analytical methodologies required for its study. We will explore the intricate signaling pathways it triggers, its validation as a clinical biomarker, and the emerging therapeutic strategies designed to counteract its detrimental effects.
The Genesis of a Pathogenic Adduct: Formation and Chemistry of MG-H1
The formation of MG-H1 is a direct consequence of "dicarbonyl stress," a condition characterized by the accumulation of reactive α-oxoaldehydes like methylglyoxal (MGO). MGO is an unavoidable byproduct of several metabolic pathways, most notably anaerobic glycolysis and lipid peroxidation.[1][2] Under hyperglycemic conditions, the flux through glycolysis increases, leading to a significant elevation in MGO levels.[3]
The chemical pathway to MG-H1 proceeds via the Maillard reaction. MGO, being highly electrophilic, readily attacks the nucleophilic guanidino group of arginine residues within proteins. This non-enzymatic reaction leads to the formation of a hydroimidazolone structure, MG-H1, which is the most prevalent MGO-derived AGE found in the human body.[4][5] While glucose is a primary precursor, other reducing sugars like ribose can also generate MG-H1, often at an accelerated rate, through the oxidation of glycated proteins.[6][7]
Key Chemical Properties:
-
Synonyms: Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)ornithine, MG-H1[8]
Caption: Formation pathway of MG-H1 from metabolic precursors.
Biological Impact: From Receptor Activation to Cellular Dysfunction
The pathological significance of MG-H1 stems from its ability to act as a potent signaling molecule, primarily through its interaction with the Receptor for Advanced Glycation End Products (RAGE).
High-Affinity Ligand for RAGE
RAGE is a multi-ligand receptor of the immunoglobulin superfamily, and its activation by AGEs is a central event in the progression of chronic inflammation and diabetic complications.[4] Crucially, research has demonstrated that MG-H1 binds with high affinity and specificity to the V (variable) domain of RAGE.[4] This interaction is distinct and more potent than that of other AGEs like Nε-(carboxymethyl)lysine (CML). The binding of the MG-H1 imidazolone ring into a positively charged cleft on the V domain initiates a sustained period of cellular activation, leading to a cascade of downstream inflammatory and oxidative events.[4]
Downstream Signaling and Pathophysiology
The engagement of RAGE by MG-H1 triggers multiple intracellular signaling pathways, culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This, in turn, upregulates the expression of a host of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: MG-H1 binding to RAGE initiates pro-inflammatory signaling.
Clinical Relevance and Disease Association
The accumulation of MG-H1 is strongly correlated with the severity and progression of numerous chronic diseases:
-
Diabetic Complications: Elevated serum levels of MG-H1 are associated with the progression of diabetic neuropathy, retinopathy, and nephropathy.[11] The correlation with neuropathy, in particular, remains significant even after adjusting for other risk factors.[11]
-
Renal Dysfunction: Serum MG-H1 levels show a strong inverse correlation with the estimated glomerular filtration rate (eGFR), indicating its role as a robust marker of chronic kidney disease, independent of glycemic control.[12]
-
Aging and Neurodegeneration: MG-H1 concentrations in tissues like the human lens protein increase significantly with age.[13][14] Its accumulation has also been linked to neurodegenerative diseases like Alzheimer's.[4]
-
Novel Metabolic Regulation: Recent studies in the model organism C. elegans have uncovered a novel role for MG-H1 in regulating feeding behavior. MG-H1 increases food intake by modulating tyramine signaling through the GATA transcription factor ELT-3, suggesting a potential link between AGE-rich diets and hedonistic overfeeding.[1][15]
Analytical Strategies for MG-H1 Quantification
Accurate measurement of MG-H1 in biological matrices is critical for both research and clinical applications. The chemical nature of the hydroimidazolone structure necessitates specific analytical approaches.
Core Methodologies
The gold standard for MG-H1 quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers unparalleled sensitivity and specificity, allowing for the direct measurement of the underivatized AGE in complex biological samples.[13] An alternative method involves High-Performance Liquid Chromatography (HPLC) with fluorometric detection , which requires a pre-column derivatization step using an agent like 6-aminoquinolyl-N-hydroxysuccimidylcarbamate (AQC) to render the molecule fluorescent.[13][14]
Crucial Consideration: A critical step in sample preparation is the use of enzymatic hydrolysis to digest proteins. Acid hydrolysis, a common method for protein digestion, leads to significant degradation (approximately 90%) of the hydroimidazolone ring, resulting in a gross underestimation of MG-H1 levels.[13]
Reference Experimental Protocol: Quantification of MG-H1 by LC-MS/MS
This protocol is a synthesized methodology based on established and published procedures.[12][13]
Objective: To accurately quantify MG-H1 in plasma protein.
Materials:
-
Plasma samples
-
Protease (e.g., Pronase E)
-
Internal Standard (e.g., N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6)
-
Phosphate buffer
-
Acetonitrile (ACN) and Formic Acid (FA) for mobile phases
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile. Centrifuge and collect the protein pellet.
-
Enzymatic Digestion: Resuspend the pellet in a suitable buffer (e.g., phosphate buffer). Add a broad-spectrum protease and incubate at 37°C for 24 hours to ensure complete digestion.
-
Internal Standard Spiking: Add a known concentration of the stable isotope-labeled internal standard (MG-H1-d6) to the digested sample.
-
Sample Cleanup: Perform solid-phase extraction (SPE) or a simple protein crash/filtration step to remove remaining macromolecules.
-
LC-MS/MS Analysis:
-
Inject the cleaned sample onto a reverse-phase C18 HPLC column.
-
Elute using a gradient of mobile phases (e.g., A: 0.1% FA in water, B: 0.1% FA in ACN).
-
Detect and quantify using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both MG-H1 and its internal standard.
-
-
Data Analysis: Calculate the concentration of MG-H1 by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Caption: Workflow for MG-H1 quantification in biological samples.
Quantitative Data Summary
The following tables summarize key quantitative findings from authoritative studies.
Table 1: Concentration of MG-H1 and Other AGEs in Human Lens Proteins [13][14]
| Analyte | Concentration (pmol/mg protein, Mean ± SEM) | Key Findings |
| MG-H1 | 4609 ± 411 | Quantitatively a major AGE, significantly higher than others. |
| MG-H2 | 3085 ± 328 | The second major hydroimidazolone isomer. |
| Argpyrimidine | 205 ± 19 | Present at much lower concentrations. |
| Pentosidine | 0.693 ± 0.104 | A fluorescent cross-linking AGE, present at very low levels. |
Finding: The concentration of MG-H1 in lens proteins shows a positive correlation with donor age.[13]
Table 2: Association of Serum MG-H1 with Renal Dysfunction [12]
| Patient Group (by eGFR) | Median Serum MG-H1 (mmol/mol Lys) | Statistical Significance |
| eGFR ≥30 ml/min/1.73 m² | 4.16 | Reference Group |
| eGFR 15-30 ml/min/1.73 m² | 12.58 | p < 0.05 vs. Reference |
| eGFR <15 ml/min/1.73 m² | 14.66 | p < 0.05 vs. Reference |
Finding: High serum MG-H1 is a significant independent predictor for severe renal dysfunction (eGFR <15), with an odds ratio of 9.39.[12]
Therapeutic Implications and Future Directions
The central role of MG-H1 in driving pathology makes it an attractive target for therapeutic intervention. Drug development efforts are focused on several key areas:
-
Inhibition of MG-H1 Formation: Strategies include developing MGO scavengers that can trap the reactive dicarbonyl before it modifies arginine residues. Additionally, natural extracts, such as from Trapa bispinosa Roxb., have shown promise in inhibiting MG-H1 formation in vitro.[6][7]
-
Blocking the MG-H1-RAGE Axis: This is a major focus of drug development. Approaches include the development of small-molecule RAGE antagonists, antibodies that block the MG-H1 binding site, and soluble forms of RAGE that act as decoys to sequester circulating MG-H1.
-
MG-H1 as a Biomarker: Given its strong correlation with disease progression, particularly in diabetic nephropathy, MG-H1 serves as a valuable biomarker for patient stratification, monitoring disease activity, and evaluating the efficacy of novel therapeutics.
Conclusion
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) is far more than a simple byproduct of metabolism. It is a quantitatively significant and pathologically potent advanced glycation end product. Its formation from methylglyoxal and arginine is a key event in the progression of diabetic complications, renal disease, and age-related cellular damage. As a primary, high-affinity ligand for RAGE, MG-H1 activates critical pro-inflammatory pathways, perpetuating a cycle of oxidative stress and tissue injury. The development of robust analytical methods has solidified its clinical relevance, positioning MG-H1 as a critical biomarker and a high-value therapeutic target. Future research aimed at inhibiting its formation or blocking its downstream signaling holds immense promise for mitigating the burden of chronic metabolic and inflammatory diseases.
References
-
Xue, J., et al. (2014). The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs. Biochemistry. [Link]
-
Ahmed, N., et al. (2003). Methylglyoxal-Derived Hydroimidazolone Advanced Glycation End-Products of Human Lens Proteins. Investigative Ophthalmology & Visual Science. [Link]
-
Chaudhuri, J., et al. (2023). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. eLife. [Link]
-
Andersen, S. T., et al. (2022). Advanced glycation end-products are associated with diabetic neuropathy in young adults with type 1 diabetes. Frontiers in Endocrinology. [Link]
-
Ahmed, N., et al. (2003). Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins. PubMed. [Link]
-
ResearchGate. Methylglyoxal in reaction with arginine residues forms... ResearchGate. [Link]
-
Hsieh, C.-L., et al. (2022). Protein Modification with Ribose Generates N δ -(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. MDPI. [Link]
-
Hsieh, C.-L., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. PubMed. [Link]
-
Chaudhuri, J., et al. (2023). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. PMC. [Link]
-
BioOrganics. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine. BioOrganics. [Link]
-
National Center for Biotechnology Information. N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine. PubChem. [Link]
-
Assis, E., et al. (2024). Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction?. MDPI. [Link]
-
Chaudhuri, J., et al. (2022). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. bioRxiv. [Link]
-
Kito, T., et al. (2017). High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction. PubMed. [Link]
Sources
- 1. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction? [mdpi.com]
- 4. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioOrganics [bioorganics.biz]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine | C9H16N4O3 | CID 135625302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced glycation end-products are associated with diabetic neuropathy in young adults with type 1 diabetes [frontiersin.org]
- 12. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Engine: A Technical Guide to the Discovery and Application of the MIO Prosthetic Group
Executive Summary
The identification of N-(5-hydro-5-methyl-4-imidazolon-2-yl) derivatives, specifically the 4-methylidene-imidazole-5-one (MIO) prosthetic group, represents a watershed moment in enzymology and structural biology. Found at the active centers of the aromatic amino acid lyase family—including Histidine Ammonia-Lyase (HAL), Phenylalanine Ammonia-Lyase (PAL), and Tyrosine Ammonia-Lyase (TAL)—this highly electrophilic moiety is responsible for the non-oxidative elimination of ammonia from amino acids.
This guide details the historical trajectory from early misidentifications to the crystallographic confirmation of MIO, elucidates the autocatalytic mechanism of its formation, and provides validated protocols for its characterization in drug development contexts, specifically regarding Phenylketonuria (PKU) therapeutics.
Historical Trajectory: From "Dehydroalanine" to MIO
The history of the MIO group is a case study in the evolution of structural resolution technologies. For decades, the chemical nature of the active site in HAL and PAL was a subject of intense debate.
The Dehydroalanine Hypothesis (1960s-1990s)
Early chemical modification studies using sodium borohydride (
The Crystallographic Revolution (1999-2004)
The paradigm shifted with the high-resolution X-ray crystal structure of Pseudomonas putida HAL (Schulz et al.) and subsequently Rhodotorula glutinis PAL (Calabrese et al.).
The electron density maps revealed that the electrophile was not a simple dehydroalanine. Instead, it was a cyclic structure formed by the condensation of a tripeptide motif—typically Ala-Ser-Gly (in HAL/PAL) or Ala-Thr-Gly . This cyclization creates the 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) group. The nomenclature "N-(5-hydro-5-methyl-4-imidazolon-2-yl)" refers to the specific tautomeric and structural state of this backbone modification when integrated into the ornithine-like scaffold of the peptide chain during analysis.
Biosynthesis: The Autocatalytic Cyclization
Unlike cofactors that bind reversibly (e.g., ATP, NADH), MIO is a post-translational modification (PTM) generated autocatalytically by the protein itself. This process is thermodynamically driven by the protein folding landscape, which forces the active site triad into a conformation favoring cyclization.
The Mechanism of Formation
-
Approximation: The protein folds, bringing the amide nitrogen of the Glycine residue into proximity with the carbonyl carbon of the Alanine (or corresponding residue).
-
Cyclization: A nucleophilic attack occurs, releasing water and forming a five-membered ring.
-
Dehydration: Two water molecules are eliminated in total to establish the conjugated double-bond system that gives MIO its high electrophilicity.
Visualization: MIO Biosynthetic Pathway
The following diagram illustrates the structural transformation from the precursor tripeptide to the active MIO electrophile.
Figure 1: The autocatalytic conversion of the Ala-Ser-Gly triad into the MIO prosthetic group. The protein fold acts as a chaperone for this specific intramolecular reaction.
Catalytic Mechanism: Ammonia Elimination
The MIO group serves as a potent electrophile. In the deamination of L-phenylalanine (in PAL) or L-histidine (in HAL), the amino group of the substrate attacks the MIO group.
There are two historically competing mechanisms:
-
Friedel-Crafts Mechanism: Attack of the MIO electrophile on the aromatic ring of the substrate. (Largely disproven).
-
Amino-Attack Mechanism (Current Consensus): The amino group of the substrate acts as a nucleophile, attacking the exocyclic methylene group of MIO to form an N-MIO intermediate.
The N-MIO Intermediate
The formation of the covalent N-MIO intermediate lowers the
Figure 2: The catalytic cycle of MIO-dependent lyases. The MIO group acts as an electron sink, facilitating the removal of the amino group.
Experimental Protocols for Characterization
To work with MIO-dependent enzymes in a drug development setting (e.g., developing PEGylated PAL for PKU), one must verify the integrity of the MIO group. Inactive "apo" forms (where the triad has not cyclized) are common contaminants in recombinant production.
Protocol A: Spectroscopic Validation of MIO Formation
Rationale: The conjugated double bond system of MIO has a distinct UV absorbance signature compared to the non-cyclized peptide chain.
Materials:
-
Purified Recombinant PAL/HAL (in 50 mM Tris-HCl, pH 8.5).
-
UV-Vis Spectrophotometer.
-
Sodium Borohydride (
).
Step-by-Step Methodology:
-
Baseline Scan: Record the UV-Vis spectrum of the purified enzyme (1-5 mg/mL) from 250 nm to 400 nm.
-
Identification: Look for a distinct shoulder or peak in the 310–320 nm range. This absorbance corresponds to the conjugated MIO chromophore.
-
Chemical Validation: Add a 10-fold molar excess of
to the cuvette. -
Observation: Incubate for 5 minutes. Re-scan the spectrum.
-
Result Interpretation: The MIO group is susceptible to reduction. A decrease in the 310 nm absorbance confirms the presence of the active electrophile. If the peak remains unchanged, the absorbance is likely due to non-specific aggregation or impurities.
Protocol B: Activity Assay (PAL Specific)
Rationale: Direct measurement of the conversion of L-phenylalanine to trans-cinnamic acid confirms catalytic competence.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate: 100 mM L-Phenylalanine stock.
-
Detection: Spectrophotometer set to 290 nm (absorbance max of cinnamic acid).
Step-by-Step Methodology:
-
Blanking: Add 990 µL of Assay Buffer and 10 µL of Substrate to a quartz cuvette. Zero the instrument.
-
Initiation: Add 1-5 µg of purified enzyme. Mix by inversion immediately.
-
Kinetic Read: Monitor the increase in Absorbance at 290 nm (
) for 3-5 minutes at 30°C. -
Calculation: Use the molar extinction coefficient of trans-cinnamic acid (
) to calculate specific activity.
Data Presentation: Comparative Parameters
The following table highlights the kinetic differences often observed between Wild Type (WT) enzymes and mutants where the MIO formation is compromised (e.g., Ser
| Parameter | Wild Type PAL (Active MIO) | MIO-Deficient Mutant (S203A) | Interpretation |
| 2.5 - 5.0 | < 0.01 | MIO is essential for turnover. | |
| 0.3 - 0.6 | N/A | Substrate may bind, but no reaction occurs. | |
| UV Abs (310 nm) | Present | Absent | Confirmation of structural loss. |
| Sensitivity to | High (Inactivation) | None | Confirms electrophilic center. |
Therapeutic & Industrial Applications
The primary driver for research into MIO-containing enzymes is the treatment of Phenylketonuria (PKU) , a genetic disorder resulting in the inability to metabolize phenylalanine.
Pegvaliase (Palynziq)
Pegvaliase is a PEGylated recombinant Anabaena variabilis phenylalanine ammonia lyase (rAvPAL).
-
Mechanism: It substitutes for the deficient phenylalanine hydroxylase (PAH) enzyme in PKU patients. It degrades systemic phenylalanine into trans-cinnamic acid (harmlessly excreted) and ammonia (metabolized via the urea cycle).
-
Engineering Challenge: The MIO group is sensitive to instability. Extensive PEGylation is required not only to reduce immunogenicity but to stabilize the tetrameric structure required to maintain the MIO active site conformation.
Biocatalysis
MIO-enzymes are used industrially for the synthesis of unnatural amino acids. By running the reaction in reverse (ammonia addition to cinnamic acid derivatives), chiral amino acids can be synthesized with high enantioselectivity.
References
-
Schulz, G. E., et al. (1999). Crystal structure of the enzyme L-histidine ammonia-lyase revealing a novel prosthetic group. Science. [Link]
-
Calabrese, J. C., et al. (2004). Crystal structure of phenylalanine ammonia-lyase: multiple helix dipoles implicated in catalysis. Biochemistry. [Link]
-
Rother, D., et al. (2002). The active site of the MIO-containing enzymes. Current Opinion in Chemical Biology. [Link]
-
FDA Drug Approval Package. (2018). Pegvaliase-pqpz (Palynziq) Multi-Disciplinary Review and Evaluation. FDA.gov. [Link]
-
Poppe, L., & Rétey, J. (2005). Friedel-Crafts-type mechanism for the enzymatic elimination of ammonia from histidine and phenylalanine. Angewandte Chemie International Edition. [Link]
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine role in protein modification
An In-Depth Technical Guide to N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) as a Post-Translational Modification
Authored by a Senior Application Scientist
Foreword
In the landscape of post-translational modifications (PTMs), those arising from non-enzymatic reactions present a unique challenge and a compelling area of study. Among these, the formation of Advanced Glycation End-products (AGEs) stands out for its profound implications in aging and metabolic diseases. This guide focuses on a specific, yet highly prevalent AGE: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as MG-H1. It is the major product formed from the reaction of the reactive dicarbonyl, methylglyoxal (MGO), with protein arginine residues.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chemistry, analysis, and biological significance of MG-H1, grounded in established scientific principles and methodologies.
The Genesis of MG-H1: A Story of Inevitable Chemistry
The formation of MG-H1 is a consequence of cellular metabolism, an unavoidable byproduct of glycolysis.[3][4] The precursor, methylglyoxal (MGO), is a highly reactive α-dicarbonyl compound that readily attacks nucleophilic side chains of amino acids, particularly the guanidino group of arginine.[2][5]
The Chemical Pathway
The reaction is a non-enzymatic condensation process.[6][7]
-
Initial Adduction: The guanidinium group of an arginine residue performs a nucleophilic attack on one of the carbonyl carbons of MGO.
-
Intermediate Formation: This leads to the formation of an unstable dihydroxyimidazolidine intermediate, which results in a mass increase of 72 Da on the modified arginine residue.[5][8][9]
-
Dehydration and Cyclization: Subsequent dehydration (loss of a water molecule) of this intermediate leads to the formation of the more stable hydroimidazolone ring structure, MG-H1, with a net mass increase of 54 Da.[5][8][9]
This modification effectively converts the arginine residue into an ornithine derivative, neutralizing the positive charge of the guanidinium group, which can have significant consequences for protein structure and function.[10]
Caption: Formation of MG-H1 from an arginine residue and methylglyoxal.
Isomeric Complexity
It is crucial to note that MG-H1 is the major and most commonly studied isomer, but the reaction between MGO and arginine can produce a mixture of three hydroimidazolone regioisomers: MG-H1, MG-H2, and MG-H3.[1][6] While MG-H1 is kinetically favored under many conditions, the relative abundance of these isomers can vary, with MG-H2 also being detected in significant amounts in long-lived proteins.[1][10] MG-H3 is generally considered unstable.[1]
Analytical Characterization: Detecting and Quantifying MG-H1
The accurate detection and quantification of MG-H1 are paramount to understanding its role in biology. Due to the chemical lability of the hydroimidazolone ring, especially under harsh acidic conditions, analytical methods must be chosen with care.[1][10]
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the definitive technique for MG-H1 analysis.[11][12] The causality behind this choice is its unparalleled sensitivity and specificity, allowing for confident identification and quantification even in complex biological matrices.
Table 1: Key MGO-Arginine Adducts and their Mass Signatures
| Adduct Name | Abbreviation | Mass Increase (Da) | Stability | Key Feature |
| N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine | MG-H1 | +54 | Relatively Stable | Major, stable end-product.[5][9] |
| Dihydroxyimidazolidine | - | +72 | Unstable | Reversible intermediate.[5][8][9] |
| Argpyrimidine | - | - | Stable | Fluorescent AGE, minor product.[1] |
Experimental Protocol: Quantification of Protein-Bound MG-H1
This protocol outlines a self-validating system for the robust quantification of MG-H1 from biological samples, prioritizing enzymatic hydrolysis to preserve the adduct's integrity.
Objective: To accurately measure the concentration of MG-H1 in a protein sample.
Methodology:
-
Protein Quantification:
-
Accurately determine the total protein concentration of your sample (e.g., tissue homogenate, plasma) using a reliable method like the BCA assay. This is a critical first step for data normalization.
-
-
Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard, such as Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-L-ornithine-d6 (MG-H1-d6), to each sample.
-
Scientific Rationale: The internal standard co-elutes with the native analyte but is distinguished by mass. It corrects for sample loss during preparation and for variations in ionization efficiency, a cornerstone of a self-validating quantitative assay.
-
-
Reductive Alkylation (Optional but Recommended):
-
Treat the sample with sodium borohydride.
-
Scientific Rationale: This step reduces any remaining carbonyls, preventing artifactual glycation during subsequent sample handling.
-
-
Enzymatic Hydrolysis:
-
Perform an exhaustive enzymatic digestion of the protein sample. A common approach is a sequential digestion with multiple proteases (e.g., pronase, followed by aminopeptidase and prolidase).
-
Causality: Acid hydrolysis, a common method for protein breakdown, causes significant degradation (up to 90%) of hydroimidazolone adducts.[1][10] Enzymatic hydrolysis under neutral pH conditions is essential to maintain the integrity of the MG-H1 structure for accurate measurement.[13]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the hydrolysate through an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) to remove salts, lipids, and other interfering substances.
-
Scientific Rationale: A clean sample is crucial for preventing ion suppression in the mass spectrometer and for extending the life of the analytical column.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the amino acid hydrolysate using a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase column.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for MG-H1: Monitor the transition from the precursor ion (m/z) to a specific product ion. For MG-H1, this would be based on its molecular weight of 228.25 g/mol .[14]
-
MRM Transition for Internal Standard: Simultaneously monitor the specific transition for the deuterated internal standard.
-
-
Scientific Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition, filtering out chemical noise from the complex matrix.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native MG-H1 to the peak area of the internal standard.
-
Determine the concentration of MG-H1 in the original sample by comparing this ratio to a standard curve prepared with known amounts of MG-H1 and the internal standard.
-
Caption: Workflow for MG-H1 quantification by LC-MS/MS.
Biological Ramifications of MG-H1 Modification
The conversion of a positively charged arginine to a neutral, bulkier MG-H1 adduct can profoundly impact protein biology.
Alteration of Protein Structure and Function
-
Charge Neutralization: Arginine residues are frequently involved in electrostatic interactions, such as salt bridges, and in binding to negatively charged molecules like DNA and ATP. The loss of positive charge following MG-H1 formation can disrupt these interactions, leading to conformational changes and loss of protein function.[10]
-
Enzyme Inactivation: If the modified arginine is located within an enzyme's active site, MG-H1 formation can directly inhibit catalytic activity.
-
Protein Aggregation: Changes in protein conformation and charge can expose hydrophobic regions, promoting protein misfolding and aggregation. This is particularly relevant in long-lived proteins, such as lens crystallins, where MG-H1 accumulation is linked to cataract formation.[1][10][15]
Role in Disease Pathophysiology
Elevated levels of MG-H1 are a hallmark of several pathological conditions, driven by increased metabolic flux and oxidative stress.
-
Diabetes and Complications: In hyperglycemic conditions, the production of MGO is accelerated, leading to increased formation of MG-H1.[2][16] High serum levels of MG-H1 are strongly correlated with renal dysfunction in diabetic and non-diabetic patients, suggesting it is a key player in the pathogenesis of chronic kidney disease.[11][17]
-
Cardiovascular Disease: Modification of proteins in the vascular wall, such as collagen, by MG-H1 can contribute to arterial stiffness and atherosclerotic plaque development.[3][18]
-
Neurodegeneration: AGEs, including MG-H1, are implicated in neurodegenerative diseases like Alzheimer's. They can promote oxidative stress and inflammation in neuronal tissues.
-
Aging: The accumulation of MG-H1 in long-lived proteins is a feature of normal aging, contributing to the age-related decline in tissue function.[1][19]
Cellular Signaling and Behavior
Recent research suggests that MG-H1 is not merely a damage marker but may also be an active signaling molecule.
-
Receptor for Advanced Glycation End-products (RAGE): While the broader class of AGEs is known to activate RAGE, leading to pro-inflammatory signaling pathways, the specific role of MG-H1 in this process is an active area of investigation.[20]
-
Behavioral Changes: Studies in model organisms like C. elegans have shown that MG-H1 accumulation can directly influence behavior, such as increasing food intake by altering tyramine signaling pathways.[4][21] This finding opens a new frontier, linking a specific protein modification to complex organismal behaviors.
Caption: The pathological cascade initiated by MG-H1 formation.
Future Perspectives and Therapeutic Avenues
The central role of MG-H1 in pathology makes it a compelling target for therapeutic intervention. Current strategies under investigation include:
-
MGO Scavengers: Compounds that can directly trap MGO before it reacts with proteins.
-
AGE Breakers: Molecules designed to break the cross-links formed by some AGEs, though their effect on non-crosslinking adducts like MG-H1 is less clear.
-
Inhibitors of the RAGE Pathway: Blocking the downstream inflammatory signaling initiated by AGEs.
-
Dietary Intervention: Since AGEs are also formed in foods during high-temperature cooking, dietary modifications may help reduce the exogenous load of these compounds.[22][23]
Understanding the precise mechanisms by which MG-H1 exerts its effects, from altering protein biophysics to modulating signaling pathways, will continue to be a vibrant and critical area of research. The analytical tools and methodologies described herein provide the foundation for these future discoveries.
References
-
Yu, Y., An, Y., Li, Y., Wang, X., & Li, B. (2013). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Analytical Chemistry, 85(23), 11401-11409. [Link]
-
Gallagher, E. J., LeRoith, D., & Bloomgarden, Z. (2018). Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. Proceedings of the National Academy of Sciences, 115(37), 9228-9233. [Link]
-
Yu, Y. Q., An, Y., Li, Y., Wang, X., & Li, B. (2013). Arginine modifications by methylglyoxal: discovery in a recombinant monoclonal antibody and contribution to acidic species. PubMed. [Link]
-
Yu, Y., An, Y., Li, Y., Wang, X., & Li, B. (2013). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Analytical Chemistry. [Link]
-
Totten, R. K., Rys, A. Z., & Stockdill, J. L. (2012). Exploring Post-translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones. ACS Chemical Biology, 7(8), 1427-1433. [Link]
-
Sell, D. R., Biemel, K. M., Reihl, O., Schmidt, A. M., & Monnier, V. M. (2004). Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins. The Journal of biological chemistry, 280(5), 3485-93. [Link]
-
Ahmed, N., Thornalley, P. J., Dawczynski, J., Franke, S., Strobel, J., Stein, G., & Haik, G. M. Jr. (2003). Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins. Investigative ophthalmology & visual science, 44(12), 5287-92. [Link]
-
Smolygina, A. D., Krotova, A. S., & Frolov, A. A. (2019). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1). Molecules (Basel, Switzerland), 24(15), 2736. [Link]
-
Rabbani, N., & Thornalley, P. J. (2018). Analysis of serum advanced glycation endproducts reveals methylglyoxal-derived advanced glycation MG-H1 free adduct is a risk. NTU > IRep. [Link]
-
Dariya, B., & Nagaraju, G. P. (2020). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Molecules (Basel, Switzerland), 25(19), 4441. [Link]
-
Nakayama, H., Nakayama, M., & Sugimoto, K. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. International journal of molecular sciences, 23(3), 1224. [Link]
-
Nakayama, H., Nakayama, M., & Sugimoto, K. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. MDPI. [Link]
-
Kito, K., et al. (2017). High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction. Clinical and experimental nephrology, 21(3), 398-406. [Link]
-
Kumar, S., et al. (2022). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. bioRxiv. [Link]
-
van den Berg, T. J. T. P., et al. (2017). Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. International journal of molecular sciences, 18(5), 978. [Link]
-
ResearchGate. (n.d.). Methylglyoxal in reaction with arginine residues forms... ResearchGate. [Link]
-
Smolygina, A. D., Krotova, A. S., & Frolov, A. A. (2019). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1). PMC. [Link]
-
Ahmed, N., et al. (2025). Methylglyoxal-Derived Hydroimidazolone Advanced Glycation End-Products of Human Lens Proteins. ResearchGate. [Link]
-
Totten, R. K., Rys, A. Z., & Stockdill, J. L. (2012). Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs). PMC. [Link]
-
Ahmed, N., et al. (2003). Methylglyoxal-Derived Hydroimidazolone Advanced Glycation End-Products of Human Lens Proteins. IOVS. [Link]
-
Nakayama, H., Nakayama, M., & Sugimoto, K. (2022). Protein Modification with Ribose Generates N-(5-hydro-5- methyl-4-imidazolone-2-yl). MDPI. [Link]
-
ResearchGate. (n.d.). Absolute quantification of methylglyoxal hydroimidazolone 1 (MG-H1)... ResearchGate. [Link]
-
Smolygina, A. D., Krotova, A. S., & Frolov, A. A. (2018). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1). Preprints.org. [Link]
-
Goldin, A., Beckman, J. A., Schmidt, A. M., & Creager, M. A. (2006). Advanced Glycation End Products. Circulation, 114(6), 597-605. [Link]
-
Kumar, S., et al. (2023). Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. eLife, 12, e82788. [Link]
-
Khan, I., et al. (2019). Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health. MDPI. [Link]
-
Hellwig, M., & Henle, T. (2018). Dietary Advanced Glycation End Products And Their Relevance For Human Health. ResearchGate. [Link]
-
PubChem. (n.d.). N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine. PubChem. [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | bioRxiv [biorxiv.org]
- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine modifications by methylglyoxal: discovery in a recombinant monoclonal antibody and contribution to acidic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. preprints.org [preprints.org]
- 14. N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine | C9H16N4O3 | CID 135625302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 18. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine quantification
Target Analyte: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Matrix: Plasma, Tissue Homogenates, and Cell Lysates Methodology: Isotope-Dilution HILIC-MS/MS
Executive Summary
Methylglyoxal-derived hydroimidazolone-1 (MG-H1) is the most abundant arginine-derived Advanced Glycation End-product (AGE) in vivo. It serves as a critical biomarker for dicarbonyl stress, vascular complications in diabetes, and renal failure.
The Challenge: While chemically derived from arginine, the modification of the guanidino group results in an imidazolone ring, leading to the IUPAC nomenclature based on the ornithine backbone. A major analytical pitfall is the instability of MG-H1 under standard acid hydrolysis conditions (6M HCl, 110°C), which can cause >90% analyte degradation.
The Solution: This protocol details a multi-step enzymatic hydrolysis workflow combined with Hydrophilic Interaction Liquid Chromatography (HILIC) . This approach preserves analyte structural integrity and ensures retention of the highly polar MG-H1 molecule, providing superior sensitivity and accuracy over reversed-phase methods.
Chemical Logic & Mechanism
Understanding the origin of MG-H1 is essential for accurate quantification. It is formed by the reaction of Methylglyoxal (MG) with the guanidino group of Arginine residues in proteins.
Pathway Diagram
The following diagram illustrates the formation of MG-H1 and the critical decision points in the analytical workflow.
Caption: Formation of MG-H1 and the divergence between destructive acid hydrolysis and the recommended enzymatic release.
Materials & Reagents
-
Analyte Standard: MG-H1 (N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine).[1][2][3]
-
Internal Standard (IS): Stable isotope-labeled MG-H1 (e.g., [¹³C, ²H₃]-MG-H1 or d3-MG-H1). Note: Do not use Arginine-d7 as it does not co-elute perfectly in HILIC modes.
-
Enzymes: Pepsin (Sigma), Pronase E (Streptomyces griseus), Aminopeptidase M.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
SPE Cartridges: C18 or MCX (Mixed-mode Cation Exchange) 1cc cartridges.
Protocol: Sample Preparation (Enzymatic Hydrolysis)
Rationale: Unlike stable AGEs (e.g., CML), MG-H1 is acid-labile. Enzymatic digestion is the "Platinum Standard" for total MG-H1 quantification.
Step 1: Protein Precipitation & Delipidation
-
Aliquot 50 µL of plasma or tissue homogenate (normalized to 1-5 mg protein/mL) into a 1.5 mL LoBind tube.
-
Add 200 µL of cold Chloroform/Methanol (2:1 v/v) to delipidate and precipitate proteins.
-
Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Discard the supernatant. Wash the pellet with 500 µL Methanol. Centrifuge and discard supernatant.
-
Air-dry the pellet for 5-10 minutes (do not over-dry).
Step 2: Multi-Enzyme Digestion
-
Resuspension: Resuspend pellet in 100 µL of 10 mM HCl (pH ~2.0).
-
Pepsin Digestion: Add 5 µL Pepsin solution (1 mg/mL in 10 mM HCl). Incubate at 37°C for 24 hours .
-
Neutralization: Add 10 µL of 1.0 M Tris-Acetate buffer (pH 8.5) to raise pH to ~7.5–8.0.
-
Pronase E Digestion: Add 5 µL Pronase E (1 mg/mL in buffer). Incubate at 37°C for 24 hours .
-
Aminopeptidase Digestion: Add 5 µL Aminopeptidase M (2 U/mL). Incubate at 37°C for 24 hours .
-
Note: Sodium Azide (0.02%) can be added to prevent bacterial growth during long incubations.
-
Step 3: Internal Standard Spiking & Cleanup
-
Add 10 pmol of Internal Standard (d3-MG-H1) to the digest.
-
Pass the digest through a 3K MWCO spin filter (to remove enzymes) OR perform Solid Phase Extraction (SPE).
-
SPE Method: Condition C18 cartridge with ACN then Water. Load sample. Collect flow-through (MG-H1 is very polar and may not bind well to C18, effectively removing hydrophobic peptides while passing MG-H1).
-
Alternative SPE: Use MCX cartridges. Load in acid, wash with 0.1% Formic Acid, elute with 5% NH4OH in 50% Methanol.
-
-
Evaporate eluate to dryness and reconstitute in 50 µL of Mobile Phase A/B (10:90).
LC-MS/MS Instrumentation & Conditions
Chromatography (HILIC)
Reversed-phase (C18) columns often fail to retain MG-H1, causing it to elute in the void volume with salts. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust retention.
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or TSKgel Amide-80.
-
Column Temp: 35°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phases:
-
A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
B: 100% Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.0 | 90% | Initial |
| 1.0 | 90% | Isocratic Hold |
| 8.0 | 50% | Elution Gradient |
| 8.1 | 90% | Re-equilibration |
| 12.0 | 90% | End |
Mass Spectrometry (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) .
Source Parameters (Typical TQ Settings):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 400°C
-
Cone Gas: 50 L/Hr
-
Desolvation Gas: 800 L/Hr
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| MG-H1 | 229.1 | 70.1 | 25 | 22 | Quantifier |
| MG-H1 | 229.1 | 114.1 | 25 | 18 | Qualifier |
| MG-H1 | 229.1 | 166.1 | 25 | 14 | Qualifier |
| d3-MG-H1 (IS) | 232.1 | 70.1 | 25 | 22 | Quantifier |
-
Note on Transitions: The m/z 70.1 fragment corresponds to the ornithine backbone minus the imidazolone ring. The m/z 114 fragment is a cleavage of the imidazolone ring itself.
Method Validation & Quality Control
Linearity & Range
-
Range: 1.0 pmol/mL to 500 pmol/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from salts. | Increase HILIC equilibration time; check divert valve to waste for first 1 min. |
| Peak Tailing | pH mismatch or old column. | Ensure Mobile Phase A is pH 3.0. HILIC columns degrade if run at pH > 8. |
| Poor Recovery | Acid hydrolysis used.[4][5] | Switch to Enzymatic Hydrolysis (Protocol 4). |
| RT Shift | Temperature fluctuation. | HILIC is sensitive to temp.[6] Ensure column oven is stable at 35°C. |
References
-
Thornalley, P. J., et al. (2003). "Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by LC-MS/MS." Biochemical Journal, 375(3), 581-592.
-
Rabbani, N., & Thornalley, P. J. (2014). "Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with reductive amination." Nature Protocols, 9(8), 1969–1979.
-
Scheijen, J. L., et al. (2016). "Performance of a specific LC-MS/MS method for the determination of MG-H1 in human plasma." Clinical Chemistry and Laboratory Medicine, 54(12).
-
Ahmed, N., et al. (2002). "Peptide mapping of human serum albumin modified minimally by methylglyoxal in vitro and in vivo." Annals of the New York Academy of Sciences, 958, 198-203.
Sources
- 1. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. waters.com [waters.com]
protocol for detecting N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine in plasma
Topic: Quantitative Analysis of Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Introduction: The Significance of MG-H1 as a Biomarker
In the landscape of modern biomedical research, the ability to accurately quantify biomarkers of metabolic stress is paramount for understanding disease pathogenesis and developing effective therapeutics. Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as MG-H1, has emerged as a critical biomarker of carbonyl and nitro-oxidative stress.[1][2] MG-H1 is an advanced glycation end-product (AGE) formed through the non-enzymatic reaction of methylglyoxal (MGO), a reactive dicarbonyl compound, with arginine residues in proteins.[3][4]
Elevated levels of MGO are a hallmark of hyperglycemia and metabolic disorders, leading to increased formation of MG-H1.[4] Consequently, the accumulation of MG-H1 in plasma proteins has been strongly correlated with the progression of diabetic complications, particularly nephropathy, and is considered an independent indicator of renal dysfunction.[5][6] Unlike other AGEs, MG-H1 is one of the most abundant adducts found in clinical samples, making it a robust and reliable target for measurement.[3]
This application note provides a comprehensive, field-proven protocol for the sensitive and specific quantification of MG-H1 in human plasma. The methodology is built upon the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates a rigorous validation framework aligned with international regulatory standards to ensure data integrity and reproducibility.[7][8]
Scientific Background: The Path to MG-H1 Formation
Understanding the biochemical origin of MG-H1 is crucial for appreciating its significance. The formation is a multi-step process rooted in metabolic dysregulation.
-
Metabolic Stress & MGO Production: Conditions like hyperglycemia accelerate glycolysis, leading to an overproduction of the triosephosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. These molecules can spontaneously degrade to form methylglyoxal (MGO).[3]
-
Protein Adduction: MGO is a highly reactive electrophile that readily attacks nucleophilic sites on proteins, particularly the guanidino group of arginine residues.[9][10]
-
Imidazolone Formation: The initial reaction forms an unstable intermediate that cyclizes and dehydrates to create the stable hydroimidazolone structure of MG-H1.[3]
This pathway is central to the concept of "carbonyl stress." When combined with oxidative stress (an excess of reactive oxygen species) and nitrosative stress (an excess of reactive nitrogen species), the damage to proteins is amplified, disrupting their structure and function.[1][2][11] Measuring MG-H1, therefore, provides a direct window into the downstream molecular damage caused by these interconnected stress pathways.
Sources
- 1. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Quantification of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (Argpyrimidine) as a Kidney Disease Biomarker
Abstract
Chronic Kidney Disease (CKD) represents a significant global health challenge, necessitating the discovery and validation of sensitive and specific biomarkers for early diagnosis, risk stratification, and monitoring of disease progression.[1] N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, also known as Argpyrimidine (APY), is an advanced glycation end-product (AGE) formed non-enzymatically from the reaction of methylglyoxal (MGO) with arginine residues in proteins.[2][3][4] Accumulating evidence indicates that elevated levels of Argpyrimidine are strongly associated with renal dysfunction, making it a promising biomarker for kidney disease.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientific rationale and a detailed protocol for the robust quantification of Argpyrimidine in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Scientific Background & Rationale
The Pathogenesis of Argpyrimidine Formation
Argpyrimidine is a member of the advanced glycation end-products (AGEs), a heterogeneous group of compounds that form when reducing sugars react non-enzymatically with proteins, lipids, or nucleic acids.[3][7] This process, known as the Maillard reaction, is a natural consequence of metabolism but is significantly accelerated in conditions of hyperglycemia and oxidative stress, which are hallmark features of diabetes and CKD.[2][8][9]
The primary precursor for Argpyrimidine is methylglyoxal (MGO), a highly reactive dicarbonyl compound generated from glycolysis.[2][4] MGO rapidly modifies the guanidino group of arginine residues within proteins, leading to the formation of several AGEs, most notably the stable, fluorescent hydroimidazolone, Argpyrimidine.[3][4]
The accumulation of Argpyrimidine and other AGEs in kidney tissues contributes to the pathogenesis of diabetic nephropathy and CKD through several mechanisms:
-
Induction of Oxidative Stress and Inflammation: AGEs bind to the Receptor for Advanced Glycation End Products (RAGE), triggering intracellular signaling cascades that result in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[9]
-
Extracellular Matrix (ECM) Modification: Glycation of ECM proteins like collagen leads to abnormal cross-linking, increasing stiffness and contributing to glomerulosclerosis and interstitial fibrosis.
-
Endothelial Dysfunction: The modification of proteins involved in vascular function by AGEs impairs endothelial cell function, contributing to the vascular complications associated with CKD.[10]
A study published in Clinical and Experimental Nephrology demonstrated a strong inverse correlation between serum Argpyrimidine (referred to as MG-H1) levels and the estimated glomerular filtration rate (eGFR), a key indicator of kidney function.[5] This relationship held true independently of diabetic status, suggesting Argpyrimidine is a direct indicator of renal dysfunction.[5]
Biochemical Formation Pathway of Argpyrimidine
The following diagram illustrates the non-enzymatic reaction pathway leading to the formation of Argpyrimidine from an arginine residue and methylglyoxal.
Caption: Formation of Argpyrimidine from Arginine and Methylglyoxal.
Part 2: Analytical Methodology - Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Argpyrimidine in complex biological matrices.[11][12] Its high selectivity, sensitivity, and specificity allow for accurate measurement, overcoming the limitations of less specific methods like ELISA.[13] The protocol described herein is designed for trustworthiness, incorporating stable isotope-labeled internal standards and rigorous quality control to ensure data integrity, aligning with principles outlined in FDA guidance for bioanalytical method validation.[14][15][16]
Experimental Protocol
1. Materials and Reagents
-
Analytes: Argpyrimidine (APY) standard, Stable Isotope Labeled (SIL) Argpyrimidine (e.g., ¹³C₆,¹⁵N₄-APY) as internal standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).
-
Chemicals: Ammonium Acetate.
-
Sample Collection Tubes: K₂EDTA plasma tubes, sterile urine collection cups.
-
Labware: 96-well deep-well plates, autosampler vials.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
2. Sample Collection and Handling
-
Plasma: Collect whole blood in K₂EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C within one hour of collection. Transfer the plasma supernatant to cryovials and store immediately at -80°C until analysis.
-
Urine: Collect a mid-stream urine sample in a sterile container.[17][18] Centrifuge at 1500 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C.[19] Proper handling is critical as sample integrity determines data reliability.[20]
3. Sample Preparation
-
Causality: The goal is to efficiently remove proteins and phospholipids that interfere with LC-MS/MS analysis while ensuring complete recovery of the analyte and internal standard.[21] Protein precipitation is a robust and straightforward method for this purpose.[11]
-
Step-by-Step Protocol (Plasma):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
In a 96-well plate, add 50 µL of each sample, standard, or QC.
-
Add 10 µL of the internal standard working solution (e.g., 500 ng/mL SIL-APY in 50% MeOH) to every well.
-
Add 200 µL of cold ACN containing 0.1% FA to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilute with 150 µL of water containing 0.1% FA to reduce organic solvent concentration before injection.
-
-
Step-by-Step Protocol (Urine):
-
Thaw urine samples on ice.
-
Perform a "dilute-and-shoot" approach. In a 96-well plate, add 20 µL of urine sample.
-
Add 10 µL of the internal standard working solution.
-
Add 170 µL of water containing 0.1% FA.
-
Vortex, and the sample is ready for injection.
-
4. LC-MS/MS Instrumentation and Parameters
-
Rationale: Chromatographic separation is essential to resolve Argpyrimidine from isomers and matrix components. A C18 reversed-phase column is suitable for retaining this polar molecule. Tandem MS detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11]
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 2% B to 60% B over 5 min | Provides efficient elution and separation. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40°C | Ensures reproducible retention times. |
| Injection Vol | 5 µL | Balances sensitivity with column loading. |
| MS System | ||
| Ionization Mode | Positive Electrospray (ESI+) | Argpyrimidine contains basic amine groups that readily protonate. |
| MRM Transitions | Analyte (APY): [To be optimized]; IS (SIL-APY): [To be optimized] | Precursor ion corresponds to [M+H]⁺. Product ions are chosen for specificity and intensity. |
| Dwell Time | 50 ms | Sufficient time for robust signal acquisition. |
| Collision Energy | [To be optimized] | Optimized for maximum fragmentation intensity of the product ion. |
5. Calibration and Quality Control (Trustworthiness)
-
A self-validating system is crucial for reliable biomarker data.[15][22] The assay must be validated according to regulatory guidelines.[14][16]
-
Calibration Curve: Prepare a set of 8-10 calibration standards by spiking known concentrations of Argpyrimidine into a surrogate matrix (e.g., charcoal-stripped plasma). The curve should be fitted using a linear regression with 1/x² weighting. An acceptance criterion of R² > 0.99 is required.
-
Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, high). Analyze QCs in replicate alongside unknown samples. The accuracy of QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Part 3: Data Analysis & Interpretation
Data is processed using the instrument's software. The concentration of Argpyrimidine in unknown samples is calculated from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Expected Concentration Ranges: While ranges can vary between populations and analytical methods, published data provides a guide.
| Subject Group | eGFR (mL/min/1.73 m²) | Median Serum MG-H1 (Argpyrimidine)[5] |
| Mild Renal Dysfunction | ≥30 | 4.16 mmol/mol Lys |
| Moderate Renal Dysfunction | 15-30 | 12.58 mmol/mol Lys |
| Severe Renal Dysfunction | <15 | 14.66 mmol/mol Lys |
Note: The units mmol/mol Lys are used when measuring the protein-bound form after hydrolysis. For free Argpyrimidine in plasma or urine, concentrations are typically reported in ng/mL or µM.
Part 4: Workflow Summary & Visualization
The end-to-end process from sample acquisition to final data interpretation is critical for reproducible results.
Caption: End-to-end workflow for Argpyrimidine biomarker analysis.
References
-
Title: Argpyrimidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine Source: ACS Publications URL: [Link]
-
Title: A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine Source: National Center for Biotechnology Information URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Bioanalysis Zone URL: [Link]
-
Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: European Pharmaceutical Review URL: [Link]
-
Title: Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Enhancing biomarker validation by defining what 'enough' looks like Source: R&D World URL: [Link]
-
Title: Biomarker Assay Validations – A Time for Change? Source: Drug Development and Delivery URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: Food and Drug Administration URL: [Link]
-
Title: High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction Source: PubMed URL: [Link]
-
Title: High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction Source: J-GLOBAL URL: [Link]
-
Title: Analysis of Age-Related Urine Changes in Animal Models Source: CD BioSciences URL: [Link]
-
Title: Chromatographic Quantification of Argpyrimidine, a Methylglyoxal-Derived Product in Tissue Proteins: Comparison with Pentosidine Source: ResearchGate URL: [Link]
-
Title: Advanced glycation end products in the pathogenesis of chronic kidney disease Source: OUCI URL: [Link]
-
Title: Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy Source: ResearchGate URL: [Link]
-
Title: Advanced glycation end products in the pathogenesis of chronic kidney disease Source: ResearchGate URL: [Link]
-
Title: Study identifies biomarkers that could help predict and manage chronic kidney disease Source: News-Medical.net URL: [Link]
-
Title: Protein Modification with Ribose Generates N δ -(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine Source: MDPI URL: [Link]
-
Title: Size distribution of 14 C-AGE-DPs in urine Source: ResearchGate URL: [Link]
-
Title: Aging markers in human urine: A comprehensive, non‐targeted LC‐MS study - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine Source: PubMed URL: [Link]
-
Title: Urine Sample Collection, Processing and Transport Source: UK Biobank URL: [Link]
-
Title: Sample Processing and Stability for Urine Biomarker Studies - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Source: PubMed URL: [Link]
-
Title: Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma Source: AAPS URL: [Link]
-
Title: Featured method: Plasma amino acid LC-MS/MS analysis Source: CHUM URL: [Link]
-
Title: Accurate and Sensitive LC-MS/MS Quantification of Adalimumab in Serum/Plasma: Impact of Sample Preparation on Method Performance Source: Waters URL: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Argpyrimidine - Wikipedia [en.wikipedia.org]
- 3. A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced glycation end products in the pathogenesis of chronic kidney disease [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 13. lcms.cz [lcms.cz]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. fda.gov [fda.gov]
- 17. Analysis of Age-Related Urine Changes in Animal Models - CD BioSciences [agingclocks.com]
- 18. biobank.ctsu.ox.ac.uk [biobank.ctsu.ox.ac.uk]
- 19. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rdworldonline.com [rdworldonline.com]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
Application Notes & Protocols for In Vitro Studies of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Formation
Introduction: The Significance of a Key Glycation Adduct
In the landscape of cellular metabolism and pathology, the formation of Advanced Glycation End Products (AGEs) represents a critical intersection of metabolic flux and cumulative molecular damage. Among the most reactive precursors to AGEs is methylglyoxal (MGO), a dicarbonyl compound primarily generated as a byproduct of glycolysis.[1][2][3] MGO readily reacts with nucleophilic side chains of amino acids, particularly the guanidino group of arginine, to form a variety of adducts.[4][5][6]
One of the most abundant and stable of these is N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , commonly referred to as methylglyoxal-hydroimidazolone 1 (MG-H1).[7][8][9] The accumulation of MG-H1 serves as a significant biomarker for "dicarbonyl stress" and has been implicated in the pathogenesis of numerous diseases, including diabetic complications, renal dysfunction, and neurodegenerative disorders.[3][10] Understanding the kinetics and mechanism of MG-H1 formation is paramount for researchers in drug development, toxicology, and metabolic disease seeking to identify inhibitors or therapeutic strategies to mitigate AGE-related damage.
This guide provides a comprehensive overview and detailed protocols for the controlled in vitro formation and subsequent analysis of MG-H1, designed for researchers, scientists, and drug development professionals.
Scientific Background: The Chemistry of MG-H1 Formation
The reaction between MGO and an arginine residue is a non-enzymatic post-translational modification. The process is initiated by the nucleophilic attack of the guanidino group of arginine on one of the carbonyl carbons of MGO. This leads to the formation of an unstable intermediate, a dihydroxyimidazolidine, which results in a mass increase of 72 Da on the modified arginine residue.[4][5][6] This intermediate readily undergoes dehydration (loss of a water molecule) to form the more stable hydroimidazolone structure, MG-H1, which corresponds to a net mass increase of 54 Da.[4][6]
The causality for studying this pathway lies in its physiological relevance; MGO is produced in every human cell, making this a ubiquitous modification that can alter protein structure and function.[1][2] The stability of the MG-H1 adduct makes it an excellent long-term marker of cumulative MGO-induced damage.
Caption: Overall experimental workflow for the in vitro formation and analysis of MG-H1.
Protocol 1: In Vitro Formation of MG-H1 on BSA
This protocol describes the generation of MG-H1 on Bovine Serum Albumin (BSA).
1. Materials and Reagents:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methylglyoxal (MGO), ~40% solution in H₂O
-
Sodium Phosphate Buffer (NaPB), 100 mM, pH 7.4
-
Deionized water (ddH₂O)
-
Microcentrifuge tubes or glass vials
-
Incubator or water bath at 37°C
2. Procedure:
-
Prepare BSA Stock: Dissolve BSA in 100 mM NaPB to a final concentration of 10 mg/mL.
-
Prepare MGO Working Solution: Dilute the MGO stock solution in 100 mM NaPB. A common final concentration for the reaction is 1 mM MGO. Causality Justification: Preparing this solution fresh is critical as MGO can polymerize upon storage.
-
Set Up Reactions: In a microcentrifuge tube, combine:
-
500 µL of 10 mg/mL BSA solution
-
500 µL of 2 mM MGO working solution (for a final concentration of 1 mM)
-
-
Set Up Negative Control: Prepare a control tube with:
-
500 µL of 10 mg/mL BSA solution
-
500 µL of 100 mM NaPB (without MGO)
-
-
Incubation: Incubate all tubes at 37°C. For a time-course experiment, prepare multiple identical tubes and remove one at each designated time point (e.g., 0, 6, 12, 24, 48 hours).
-
Stop Reaction: To stop the reaction, immediately freeze the sample at -80°C. Alternatively, remove unreacted MGO by dialysis or using a desalting column. Freezing is sufficient if proceeding directly to hydrolysis.
Protocol 2: Quantification of MG-H1 by LC-MS/MS
This protocol provides a robust method for quantifying the amount of MG-H1 formed after acid hydrolysis of the modified protein.
1. Materials and Reagents:
-
MGO-modified BSA (from Protocol 1)
-
Hydrochloric Acid (HCl), 6 M
-
Internal Standard: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-L-ornithine-d6 (MG-H1-d6). [11][12][13]* Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Solid Phase Extraction (SPE) C18 cartridges
-
LC-MS/MS system (e.g., triple quadrupole)
2. Procedure:
-
Protein Hydrolysis: a. To 100 µg of MGO-modified BSA, add the internal standard (MG-H1-d6) to a final concentration of 1 µM. b. Add an equal volume of 12 M HCl to achieve a final concentration of 6 M. c. Heat at 110°C for 24 hours in a sealed, vacuum-purged vial. Causality Justification: Complete acid hydrolysis is necessary to break all peptide bonds and release the modified amino acid for accurate quantification.
-
Sample Cleanup: a. After hydrolysis, dry the sample under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the sample in 1 mL of Mobile Phase A. c. Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interfering substances. Elute with a methanol or acetonitrile solution. d. Dry the eluate and reconstitute in a known volume (e.g., 100 µL) of Mobile Phase A.
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 column suitable for polar analytes. A typical gradient would be 0-40% Mobile Phase B over 10-15 minutes. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions: Establish the precursor-to-product ion transitions for both MG-H1 and its deuterated internal standard. These must be empirically determined on your specific instrument.
-
Quantification: a. Generate a standard curve using known concentrations of an MG-H1 standard and a fixed concentration of the internal standard (MG-H1-d6). b. Plot the ratio of the MG-H1 peak area to the MG-H1-d6 peak area against the concentration of the standard. c. Use the linear regression from the standard curve to calculate the concentration of MG-H1 in the unknown samples.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for small polar molecules like MG-H1. [14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | Standard volume to avoid column overloading. |
| Ionization Mode | Positive Electrospray (ESI+) | MG-H1 contains basic amine groups that are readily protonated. |
| MRM Transitions | Instrument-dependent (e.g., monitor for the +54 Da mass shift) | Provides high selectivity and sensitivity for quantification. [10] |
Protocol 3: Qualitative Analysis by Western Blot
This method confirms the presence of MG-H1 adducts on the protein level using a specific antibody.
1. Materials and Reagents:
-
MGO-modified BSA (from Protocol 1)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-MG-H1 monoclonal antibody. [7]* Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
SDS-PAGE: Separate 10-20 µg of both modified BSA and control BSA on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-MG-H1 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager. A band should appear for the MGO-treated BSA, but not for the untreated control, confirming the specific formation of the MG-H1 epitope.
References
-
Rabbani, N., & Thornalley, P. J. (2015). Methylglyoxal - from a reactive intermediate of glucose metabolism to a key mediator of diabetic complications. The FEBS Journal, 282(12), 2249–2266. [Link]
-
Gallagher, E. J., LeRoith, D., & Bloomgarden, Z. (2018). Review of methylglyoxal and its role in complications of diabetes. Journal of Diabetes, 10(11), 855-865. [Link]
-
Wang, T., et al. (2013). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Analytical Chemistry, 85(23), 11401–11409. [Link]
-
Lo, C. Y., et al. (2011). Methylglyoxal: a common and endogenous toxin in Chinese medicines and soy sauce. Journal of Agricultural and Food Chemistry, 59(24), 13041-13045. [Link]
-
Chaplen, F. W., Fahl, W. E., & Cameron, D. C. (1998). Method for analysis of methylglyoxal, an aldehyde produced in biological systems. Analytical Biochemistry, 260(2), 171-178. [Link]
-
Teerlink, T. (2007). HPLC analysis of ADMA and other methylated L-arginine analogs in biological fluids. Journal of Chromatography B, 851(1-2), 21–29. [Link]
-
Rhodes, G. R., & Boppana, V. K. (1988). High-performance liquid chromatographic analysis of arginine-containing peptides in biological fluids by means of a selective post-column reaction with fluorescence detection. Journal of Chromatography A, 444, 123-131. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Arginine and Related Impurities. Retrieved from [Link]
-
Nagai, R., et al. (2021). Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins. Glycoconjugate Journal, 38(3), 293–301. [Link]
-
ResearchGate. (n.d.). Methylglyoxal in reaction with arginine residues forms.... Retrieved from [Link]
-
Yoshimori, A., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. International Journal of Molecular Sciences, 23(3), 1224. [Link]
-
Yoshimori, A., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. PubMed, National Center for Biotechnology Information. [Link]
-
Wu, G., & Meininger, C. J. (2009). Analysis of Citrulline, Arginine, and Methylarginines Using High‐Performance Liquid Chromatography. Methods in Molecular Biology, 579, 177-189. [Link]
-
Contreras, R., et al. (2001). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Arkivoc, 2001(6), 64-75. [Link]
-
Kito, K., et al. (2017). High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction. Clinical and Experimental Nephrology, 21(3), 398–406. [Link]
-
Pharmaffiliates. (n.d.). N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6. Retrieved from [Link]
-
PubChem. (n.d.). N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine. Retrieved from [Link]
-
Galligan, J. J., et al. (2018). Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. Proceedings of the National Academy of Sciences, 115(37), 9228–9233. [Link]
-
National Center for Biotechnology Information. (2018). Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. Retrieved from [Link]
-
Wang, T., et al. (2013). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. PubMed, National Center for Biotechnology Information. [Link]
-
Shuck, S. C. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Chemical Research in Toxicology, 35(11), 1953–1955. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arginine modifications by methylglyoxal: discovery in a recombinant monoclonal antibody and contribution to acidic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine [mdpi.com]
- 9. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 [lgcstandards.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. HPLC analysis of ADMA and other methylated L-arginine analogs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
Application Note: Immunochemical Detection of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) in Proteins
[1][2]
Executive Summary & Scientific Context
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , commonly abbreviated as MG-H1 , is the most abundant Advanced Glycation End-product (AGE) derived from methylglyoxal (MG).[1] It serves as a critical biomarker for "dicarbonyl stress"—a metabolic state implicated in diabetes, renal failure, and aging.
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for absolute quantification, it requires expensive instrumentation and isotopic dilution. Immunochemical methods (ELISA, Western Blot) offer a high-throughput, accessible alternative for screening clinical cohorts and analyzing protein modifications in vitro.
The "Ornithine" Nomenclature Paradox
It is vital to understand the chemistry to interpret the assay correctly. MG-H1 is not formed from free ornithine. It is formed by the reaction of methylglyoxal with Arginine residues in proteins.[2][1][3][4]
-
Mechanism: The guanidino group of arginine reacts with MG.
-
Naming: The resulting modification converts the arginine side chain into a structure that IUPAC nomenclature defines as a substituted ornithine derivative.
-
Implication: When you detect MG-H1, you are detecting modified arginine residues .[5]
Critical Technical Warning: Stability
⛔ DO NOT USE ACID HYDROLYSIS. Unlike Carboxymethyl-lysine (CML), which is stable in hot acid, MG-H1 is acid-labile . Standard protein hydrolysis (6N HCl, 110°C) will destroy >90% of the MG-H1 signal.
-
Solution: You must use enzymatic hydrolysis (e.g., Pronase, Pepsin, Proteinase K) for total MG-H1 quantification by ELISA.
Mechanism of Formation
The formation of MG-H1 is a non-oxidative reaction, distinct from the oxidative formation of CML. It involves the attack of the arginine guanidino group on the dicarbonyl carbons of methylglyoxal.
Figure 1: Pathway of MG-H1 formation.[1] Methylglyoxal bypasses standard glycolysis to react directly with arginine, forming the hydroimidazolone ring.[2]
Protocol A: Competitive ELISA for MG-H1 Quantification[4]
Concept: This is a competitive inhibition assay . The plate is coated with a fixed amount of MG-conjugate. The antibody (anti-MG-H1) is pre-incubated with your sample.
-
High MG-H1 in sample → Antibody binds sample → Less antibody binds to plate → Low Signal .
-
Low MG-H1 in sample → Antibody binds plate → High Signal .
Reagents & Materials[2][4][5][6][7][8][9]
-
Primary Antibody: Anti-MG-H1 Monoclonal Antibody (Recommended: Clone 1H7G5 ).[6][7] This clone is specific for the hydroimidazolone structure and shows minimal cross-reactivity with CML or CEL.
-
Coating Antigen: MG-BSA (Methylglyoxal-modified Bovine Serum Albumin) or MG-Keyhole Limpet Hemocyanin (KLH).
-
Standard: Synthetic MG-H1 free acid or a well-characterized MG-BSA standard with known modification extent.
-
Enzyme Mix (for sample prep): Pronase E (Streptomyces griseus) and Peptidase (V. alginolyticus) or Proteinase K.
Workflow Diagram
Figure 2: Competitive ELISA Workflow. Note that the antibody-antigen equilibrium is often established in a separate tube before adding to the plate to improve sensitivity.
Detailed Procedure
1. Sample Pretreatment (Enzymatic Digestion)
Rationale: To expose buried MG-H1 epitopes and prevent steric hindrance.
-
Dilute protein sample to 1-5 mg/mL in PBS.
-
Add Pronase E (ratio 1:50 enzyme:substrate). Incubate 24h at 37°C under toluene atmosphere (to prevent bacterial growth) or with sodium azide.
-
Heat inactivate enzyme (95°C, 10 min) or remove via centrifugal filtration if the enzyme interferes (rare in competitive assays).
-
Note: For serum/plasma, direct measurement is possible but measures only surface-accessible MG-H1. Digestion yields "total" MG-H1.
2. Assay Steps
-
Coating: Dilute MG-BSA to 1 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.
-
Wash: 3x with PBS-T (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL 1% Casein or Non-Fat Dry Milk in PBS. Incubate 1h at RT.
-
Critical: Do not use normal BSA for blocking unless it is "fatty acid free and low endotoxin," as commercial BSA can contain background AGEs.
-
-
Competition:
-
In a separate dilution plate/tubes, prepare a serial dilution of the MG-H1 Standard (0, 10, 50, 100, 500, 1000 ng/mL).
-
Add fixed concentration of Anti-MG-H1 antibody (e.g., 1:1000 dilution) to each standard and sample tube.
-
Incubate for 30 mins to allow equilibrium.
-
-
Transfer: Transfer 100 µL of the Antigen-Antibody mix to the blocked ELISA plate. Incubate 1.5 hours at RT with shaking.
-
Wash: 5x with PBS-T.
-
Secondary Antibody: Add 100 µL HRP-conjugated Goat Anti-Mouse IgG. Incubate 1h at RT.
-
Development: Add TMB substrate. Stop with 1M H2SO4 after 15 mins. Read at 450 nm.[3]
Protocol B: Western Blotting (Specific Protein Profiling)
Use Case: To determine which proteins in a lysate are modified by MG, rather than total quantification.
Key Modifications for MG-H1
-
Gel: Use 10-12% SDS-PAGE. Reducing conditions (DTT/BME) are acceptable as MG-H1 is stable to reduction.
-
Membrane: PVDF is recommended over Nitrocellulose for better retention of hydrophobic AGE-modified proteins.
-
Blocking: Use 5% Non-Fat Milk in TBS-T.
-
Avoid: BSA (risk of background signal).[8]
-
-
Primary Antibody: Clone 1H7G5 (1:500 - 1:1000 dilution). Incubate Overnight at 4°C.
-
Specificity Check (The "Self-Validating" Step):
-
Run a duplicate membrane.
-
Pre-incubate the primary antibody with 10 mM free MG-H1 or 100 µg/mL MG-BSA for 1 hour before adding to the membrane.
-
Result: The specific bands should disappear in the pre-absorbed blot. This confirms the bands are true MG-H1 targets.
-
Data Analysis & Troubleshooting
Calculating Results (ELISA)
Since this is a competitive assay, data will follow a sigmoidal decay curve.
-
Plot Absorbance (Y) vs. Log[Concentration] (X) .
-
Fit using a 4-Parameter Logistic (4-PL) Regression .
-
Calculate % Inhibition:
(Sample OD / Zero Standard OD).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background (B0) | Inadequate blocking or secondary Ab cross-reactivity. | Switch from BSA to Casein/Milk. Titrate secondary Ab. |
| Low Sensitivity (Flat Curve) | Antibody concentration too high. | In competitive ELISA, less is more . Reduce primary Ab concentration to make it the limiting factor. |
| Poor Reproducibility | Incomplete enzymatic digestion. | Extend digestion time to 48h; add fresh enzyme at 24h. |
| Signal in "Zero" Well | Contaminated buffers. | MG is ubiquitous. Use HPLC-grade water. Ensure glassware is free of detergent residues. |
References
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples.[9] Nature Protocols, 9(8), 1969–1979.[9] Link
-
Nagai, R., et al. (2020). Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins.[10][2] Glycoconjugate Journal, 38, 227–234. Link
-
Ahmed, N., et al. (2003). Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins. Investigative Ophthalmology & Visual Science, 44(12), 5287-5295. Link
-
Thermo Fisher Scientific. MG-H1 Monoclonal Antibody (Clone 1H7G5) Product Specifications. Link
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. MG-H1 Monoclonal Antibody (1H7G5) | Invitrogen (MA5-49069) [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a conventional immunochemical detection system for determination of N<sup>δ</sup>-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - ProQuest [proquest.com]
Troubleshooting & Optimization
improving stability of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine standards
This technical guide addresses the stability, handling, and analysis of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , commonly referred to in the field as MG-H1 .
As the primary methylglyoxal-derived hydroimidazolone adduct, MG-H1 is a critical biomarker for dicarbonyl stress and Advanced Glycation End-products (AGEs). Its unique chemical structure—specifically the hemiaminal-like "hydro" imidazolone ring—presents specific stability challenges distinct from more stable AGEs like CML (carboxymethyl-lysine).
Part 1: Core Stability & Storage Protocols
Q1: My MG-H1 standard arrived as a lyophilized powder. How should I store it?
The "Hydro" Factor: The "5-hydro" in the nomenclature indicates a hydroxyl group at the C5 position. This structure is susceptible to dehydration (forming the aromatic imidazolone) or ring-opening hydrolysis depending on pH.
-
Solid State: Store at -20°C or -80°C immediately upon receipt. Keep the vial desiccated. Moisture is the primary catalyst for ring hydrolysis.
-
Reconstitution: Do not reconstitute the entire vial unless necessary.
-
Solvent: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in water.
-
Reasoning: MG-H1 is often synthesized in strong acid (HCl) and is most stable in a protonated state. Neutral or alkaline pH (PBS, water pH > 7) accelerates the ring-opening hydrolysis back to ornithine or rearrangement to MG-H3.
-
Q2: Can I store the reconstituted stock solution?
Yes, but strict protocols apply to prevent "signal drift" in LC-MS.
| Storage Condition | Stability Estimate | Recommendation |
| Room Temp (pH > 7) | < 24 Hours | CRITICAL RISK. Rapid equilibration/degradation. |
| 4°C (Autosampler) | 2–3 Days | Acceptable for short runs if acidified (0.1% FA). |
| -20°C (Solution) | 1–3 Months | Recommended. Store in aliquots to avoid freeze-thaw. |
| -80°C (Solution) | > 6 Months | Gold Standard. |
Troubleshooting Tip: If you observe a gradual decrease in the slope of your calibration curve over weeks, your stock solution has likely degraded. Always validate against a fresh "check standard" or internal standard response.
Part 2: Chromatography & Signal Troubleshooting
Q3: I see two peaks for MG-H1 in my chromatogram. Is my standard contaminated?
Diagnosis: Likely No . This is a common characteristic of hydroimidazolones.
-
The Science: MG-H1 contains chiral centers.[1] The C5 position of the imidazolone ring is a hemiaminal center that can undergo racemization/epimerization.
-
Observation: You will often see two peaks (diastereomers) in high-resolution LC methods, especially using porous graphitic carbon (PGC) or HILIC columns.
-
Action:
-
Do not exclude the second peak.
-
Integration: Integrate both peaks together for quantification. The ratio between them may shift, but the total area represents the total MG-H1 concentration.
-
Verification: Check if your Internal Standard (MG-H1-d3) shows the exact same double-peak pattern. If it does, it confirms stereoisomerism, not contamination.
-
Q4: My retention time is shifting. What is happening?
Cause: pH fluctuations in the mobile phase. Fix: MG-H1 is highly polar.
-
Mobile Phase: Ensure your aqueous phase is buffered (e.g., Ammonium Formate pH 3.0–3.75) rather than just using simple acid. This stabilizes the retention on HILIC or PGC columns.
-
Column Choice: C18 columns often fail to retain MG-H1 sufficiently (elutes in void volume). Switch to Porous Graphitic Carbon (PGC) or HILIC for robust retention.
Part 3: Sample Preparation (Hydrolysis Decisions)
Q5: Should I use Acid or Enzymatic Hydrolysis for my biological samples?
This is the most controversial aspect of MG-H1 analysis.
-
Acid Hydrolysis (6N HCl, 110°C):
-
Pros: Fast, cheap, total protein breakdown.
-
Cons:Destructive. Literature indicates MG-H1 can degrade or rearrange to MG-H3 (an isomer) under harsh acidic conditions, leading to underestimation (up to 50-90% loss depending on time).
-
-
Enzymatic Hydrolysis (Pepsin/Pronase/Aminopeptidase):
-
Pros: physiological pH, preserves the imidazolone ring structure.
-
Cons: Slow (24-48h), expensive, requires incomplete digestion correction.
-
Recommendation: For absolute quantification , use Enzymatic Hydrolysis .[2] If Acid Hydrolysis is mandatory (e.g., tissue samples), you must perform a spike-recovery experiment with MG-H1 standards before hydrolysis to calculate a correction factor for degradation.
Part 4: Visualizing the Stability & Workflow
Diagram 1: The Stability & Interconversion Pathway
This diagram illustrates why pH control is vital. MG-H1 is in equilibrium with its isomers and breakdown products.
Caption: MG-H1 stability pathways. Acidic heat causes isomerization to MG-H3; Alkaline conditions lead to irreversible degradation.
Diagram 2: Optimized Workflow Decision Tree
Caption: Decision tree for maximizing MG-H1 recovery. Enzymatic hydrolysis is preferred to prevent artifactual degradation.
References
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with detection of imidazoles and quinoxalines. Nature Protocols.
-
Ahmed, N., et al. (2002). Peptide mapping identifies hotspot site of modification in human serum albumin by methylglyoxal involved in ligand binding and esterase activity. Journal of Biological Chemistry.
-
Thornalley, P. J., et al. (2003). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by tandem mass spectrometry. Biochemical Journal.
- Scheijen, J. L., et al. (2016). Performance of a specific LC-MS/MS method for the detection of methylglyoxal-derived hydroimidazolones in human plasma. Analytical Chemistry.
Sources
optimization of mass spectrometry parameters for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
Introduction
You have inquired about N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine . In the field of advanced glycation end-products (AGEs), this specific structure is the free adduct form of MG-H1 (Methylglyoxal-derived Hydroimidazolone-1). While MG-H1 is formed on arginine residues within proteins, the structural nomenclature changes to an ornithine derivative upon naming the specific adduct because the guanidino group of arginine is cyclized into the imidazolone ring.
This guide serves as a technical knowledge base for optimizing the detection, separation, and quantification of MG-H1 using LC-MS/MS.
Module 1: Mass Spectrometry Parameters (The "Signal" Phase)
Core Method Parameters
MG-H1 is a small, polar, basic molecule. It ionizes efficiently in positive electrospray ionization (ESI+) mode.
Table 1: Recommended MS/MS Transitions (SRM/MRM)
| Parameter | Value | Notes |
| Ionization Mode | ESI Positive (+) | Essential due to basic nitrogen atoms. |
| Precursor Ion | m/z 229.1 | Based on monoisotopic mass ~228.12 Da. |
| Quantifier Ion | m/z 70.1 | High intensity; corresponds to the ornithine immonium ion. |
| Qualifier Ion | m/z 114.1 | Specific fragment; useful for confirmation. |
| Internal Standard | m/z 235.1 (d6-MG-H1) | Deuterated standard is critical to correct for matrix effects. |
| Source Temp | 350°C - 500°C | Dependent on flow rate (higher flow = higher temp). |
| Capillary Voltage | 2.5 - 3.5 kV | Keep lower to prevent in-source fragmentation. |
Expert Insight: The "Source Fragmentation" Trap
Issue: Users often report low sensitivity despite high concentration. Causality: The imidazolone ring is fragile. excessively high desolvation temperatures or cone voltages can cause "in-source fragmentation," breaking the molecule before it reaches the first quadrupole. Validation Step: Perform a "Source Breakdown Curve." Infuse pure standard and ramp the Cone Voltage (or Declustering Potential) from 0V to 100V. Plot the intensity of the precursor (229.1). Select the voltage that provides 80% of the maximum intensity to ensure stability.
Module 2: Chromatographic Separation (The "Resolution" Phase)
The Challenge: Polarity & Isomers
MG-H1 is highly polar and often co-elutes with its structural isomers (MG-H2 and MG-H3). Standard Reverse Phase (C18) chromatography usually results in elution at the void volume (dead time), leading to massive ion suppression.
Protocol: HILIC Separation Strategy
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for MG-H1.
-
Column: Amide-based HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: Start high organic (e.g., 90% B) and ramp down to 50% B.
Table 2: Isomer Elution Order (Typical on Amide HILIC)
| Elution Order | Analyte | Stability Note |
| 1 (Fastest) | MG-H3 | Thermodynamically stable acid hydrolysis product. |
| 2 | MG-H1 | Target Analyte. Major isomer in physiological conditions. |
| 3 (Slowest) | MG-H2 | Minor isomer. |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for column selection and isomer resolution.
Caption: Decision logic for selecting HILIC over Reverse Phase to ensure retention and separation of MG-H1 from its isomers.
Module 3: Sample Preparation (The "Integrity" Phase)
CRITICAL WARNING: The choice of hydrolysis method dictates the validity of your results.
The Acid Hydrolysis Pitfall
Many standard amino acid analysis protocols use 6M HCl at 110°C.
-
The Artifact: Under these conditions, MG-H1 is unstable and partially converts into its isomer MG-H3 .[1]
-
The Consequence: If you use acid hydrolysis, you will underestimate MG-H1 and overestimate MG-H3.
Recommended Protocol: Enzymatic Hydrolysis
To preserve the N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine structure:
-
Digestion: Incubate protein sample with a sequence of enzymes: Pepsin (pH 2.0)
Pronase E (pH 7.4) Aminopeptidase/Prolidase (pH 7.4). -
Cleanup: Use Solid Phase Extraction (SPE) with a C18 or mixed-mode cation exchange cartridge to remove enzymes and salts.
-
Elution: Elute the polar AGEs.
Module 4: Troubleshooting & FAQs
Q1: I see a peak for MG-H1 in my "Blank" samples. Is this carryover?
Answer: It is likely carryover, but check your solvents.
-
Diagnosis: Inject a pure solvent blank. If the peak persists, it is system carryover.
-
Fix: MG-H1 is sticky on metallic surfaces. Add 0.5% Formic Acid to your needle wash. If using HILIC, ensure your needle wash includes adequate water (e.g., 50:50 MeOH:Water) to solubilize the salt deposits where MG-H1 might trap.
Q2: My transition ratio (229>70 / 229>114) is inconsistent.
Answer: This indicates co-elution with an interference or an isomer.
-
Causality: MG-H3 has similar transitions but slightly different ratios.
-
Fix: Improve your chromatographic resolution. Flatten the gradient slope around the MG-H1 elution time. Ensure your integration window does not overlap with the shoulder of the MG-H3 peak.
Q3: Why is my signal dropping over time?
Answer: HILIC columns require long equilibration times.
-
Mechanism: The "water layer" on the stationary phase takes time to stabilize.
-
Protocol: Allow at least 20 column volumes of equilibration between runs, or 60 minutes when starting the system.
References
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with derivatization by 1,2-diaminobenzene. Nature Protocols, 9(8), 1969–1979. Link
-
Scheijen, J. L., et al. (2016). Measurement of Advanced Glycation Endproducts in Serum by LC-MS/MS. Methods in Molecular Biology, 1394, 137-148. Link
-
Thornalley, P. J., et al. (2003). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by tandem mass spectrometry. Biochemical Journal, 375(Pt 3), 581–592.[2] Link
Sources
Technical Support Center: Measurement of Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
Welcome to the technical support guide for the accurate quantification of Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, also known as MG-H1. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in bioanalytical methods.
Introduction to MG-H1 and Matrix Effects
Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) is an advanced glycation end-product (AGE) formed from the reaction of methylglyoxal (MGO) with arginine residues in proteins.[1] Its measurement is crucial for research in areas like diabetes, metabolic disorders, and aging, as it serves as a key biomarker for evaluating abnormalities in carbohydrate metabolism.[1]
However, as a polar, hydrophilic molecule, the accurate quantification of MG-H1 in complex biological matrices (e.g., plasma, urine, tissue homogenates) using liquid chromatography-mass spectrometry (LC-MS) is often hampered by matrix effects . These effects arise from co-eluting endogenous components of the sample matrix—such as salts, phospholipids, and metabolites—that can interfere with the ionization of the target analyte in the mass spectrometer's source.[2] This interference can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][3]
This guide is designed to provide a systematic approach to identifying, troubleshooting, and mitigating these matrix effects to ensure robust and reliable quantification of MG-H1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of its concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation.
Q2: Why is MG-H1 particularly susceptible to matrix effects?
A: MG-H1 is a polar and hydrophilic molecule, similar in nature to many endogenous compounds like amino acids, small organic acids, and sugars that are abundant in biological fluids.[6][7] When using traditional Reversed-Phase Liquid Chromatography (RPLC), these polar compounds are not well-retained and tend to elute early in the chromatogram, often alongside phospholipids and other matrix components, leading to significant ion suppression.[8]
Q3: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it essential?
A: A SIL-IS is a version of the analyte (in this case, MG-H1) where one or more atoms have been replaced with their stable, non-radioactive heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[9] For example, N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is a commercially available SIL-IS for MG-H1.[10]
A SIL-IS is considered the gold standard for quantitative LC-MS because it has nearly identical chemical and physical properties to the analyte.[11] It co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample preparation.[11][12] By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively normalized, leading to highly accurate and precise results.[2][12]
Troubleshooting Guide: Overcoming Matrix Effects in MG-H1 Analysis
This section addresses specific issues you might encounter during your experiments.
Problem 1: I'm observing significant signal suppression for MG-H1 in plasma/serum samples.
This is a classic sign of matrix effects, likely caused by co-eluting phospholipids or other highly abundant polar molecules.
Step 1: Assess the Matrix Effect Quantitatively
Before troubleshooting, you must confirm and quantify the extent of the issue. The quantitative post-extraction spike method is a standard approach endorsed by regulatory guidelines.[13]
Protocol: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Set A: Spike the analyte (MG-H1) and the SIL-IS into a standard solution (e.g., mobile phase).
-
Prepare Set B: Extract blank biological matrix from at least six different sources (e.g., six different lots of plasma). After extraction, spike the post-extracted blank matrix with the analyte and SIL-IS at the same concentration as Set A.
-
Calculate Matrix Factor: Analyze both sets by LC-MS/MS. The Matrix Factor (MF) is the ratio of the analyte peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF: The IS-Normalized MF should be close to 1.0 if the SIL-IS is effectively compensating for the matrix effect. The coefficient of variation (CV) of the IS-normalized MF across the different lots should be ≤15%.
Step 2: Optimize Sample Preparation to Remove Interferences
If significant suppression is confirmed, your sample cleanup is insufficient. Protein precipitation (PPT) alone is often inadequate, as it fails to remove phospholipids effectively.[8]
dot
Caption: Decision workflow for troubleshooting signal suppression.
Recommended Cleanup Strategies:
| Strategy | Principle | Pros | Cons |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while interferences are washed away.[14] Mixed-mode polymeric SPE (combining reversed-phase and ion-exchange) is highly effective at removing phospholipids.[8] | Provides the cleanest extracts; high recovery and reproducibility.[8] | More time-consuming and costly than PPT. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases. Using an acidic aqueous phase and a non-polar organic solvent can separate polar analytes like MG-H1 from lipids.[15] | Can provide very clean extracts. | Analyte recovery can be low for highly polar compounds like MG-H1.[8] |
Protocol: Mixed-Mode Cation Exchange SPE
-
Select Cartridge: Choose a mixed-mode strong cation exchange (SCX) SPE cartridge.
-
Condition: Condition the cartridge with methanol followed by equilibration buffer (e.g., 25 mM ammonium formate, pH 3.0).
-
Load: Load the pre-treated sample (plasma diluted with weak acid). MG-H1, being basic, will bind to the SCX sorbent.
-
Wash 1 (Organic): Wash with a non-polar solvent (e.g., hexane) to remove lipids.
-
Wash 2 (Aqueous): Wash with a weak acidic buffer to remove polar, non-basic interferences.
-
Elute: Elute MG-H1 using a buffer containing a high concentration of base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.
Problem 2: My chromatography gives poor retention and peak shape for MG-H1.
This is expected on a standard C18 (RPLC) column because MG-H1 is too polar to be well-retained.[7]
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique specifically designed for the separation of polar and hydrophilic compounds.[16] It uses a polar stationary phase (like amide or silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).
How HILIC Works: HILIC separates compounds based on their partitioning between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[16] More polar analytes, like MG-H1, have a stronger interaction with this water layer and are therefore retained longer.[16]
Benefits of HILIC for MG-H1 Analysis:
-
Improved Retention: Provides robust retention for highly polar compounds that elute in the void volume on RPLC columns.[6][7]
-
Orthogonal Selectivity: Separates compounds based on a different mechanism than RPLC, which can resolve MG-H1 from matrix components that might co-elute in RPLC.[16]
-
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in sensitivity.[16]
dot
Caption: Comparison of MG-H1 behavior in RPLC vs. HILIC.
Problem 3: Even with HILIC and SPE, I still see some matrix effects. Can I further improve my method?
Solution: Chemical Derivatization
Chemical derivatization involves reacting the analyte with a reagent to change its chemical properties.[17] For MG-H1, this can be used to:
-
Decrease Polarity: Attaching a hydrophobic group can improve retention on RPLC columns if HILIC is not an option.
-
Enhance Ionization: Adding a permanently charged or easily ionizable group can dramatically increase MS signal intensity.[17][18]
-
Shift Retention Time: Move the analyte's elution time away from interfering matrix components.
Derivatization Strategy for MG-H1: MG-H1 contains primary amine groups that can be targeted. Reagents like o-phthalaldehyde (OPA) or dansyl chloride are commonly used to derivatize primary amines.[17][19]
Protocol: Pre-Column Derivatization with OPA (Note: This is a general protocol and must be optimized for your specific application.)
-
Sample Prep: Use the optimized SPE protocol to obtain a clean extract of MG-H1.
-
Reagent Prep: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
Reaction: Mix the sample extract with the OPA reagent and allow it to react for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
Analysis: Immediately inject the derivatized sample onto the LC-MS system. The resulting derivative is often fluorescent and can be separated effectively by RPLC.[19][20]
Important Consideration: When using derivatization, it is crucial that your SIL-IS undergoes the same reaction to properly correct for any variability in the derivatization efficiency.
Summary of Best Practices
-
Always Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most effective tool to compensate for matrix effects and ensure accurate quantification.[11][12]
-
Optimize Sample Preparation: Do not rely on simple protein precipitation. Employ a more rigorous technique like mixed-mode SPE to effectively remove phospholipids and other interferences.[8]
-
Select the Right Chromatography: For a polar analyte like MG-H1, HILIC is superior to RPLC, offering better retention, selectivity, and sensitivity.[6][16]
-
Quantify Your Matrix Effects: Follow regulatory guidelines to quantitatively assess matrix effects from multiple matrix lots to ensure your method is robust and reliable.[4][13]
-
Consider Derivatization: If matrix effects persist, chemical derivatization can alter the analyte's properties to avoid interferences and enhance the signal.[18][21]
By following this structured troubleshooting guide, you can systematically address the challenges of measuring MG-H1 and develop a robust, accurate, and reliable bioanalytical method.
References
-
Subocz, E., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. (2025). [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. (2022). [Link]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Jemal, M., & Yuan, M. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry. [Link]
-
Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LC-MS.se. (2023). [Link]
-
Jiang, H., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Karu, K., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]
-
Chwatko, G., & Głowacki, R. (2007). Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples. Amino acids. [Link]
-
F. Laganà, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
Lin, K.-T., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. Antioxidants. [Link]
-
Lin, K.-T., et al. (2022). Protein Modification with Ribose Generates N δ -(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. MDPI. [Link]
-
overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. (2014). [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Nagai, R., et al. (2021). Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins. Glycoconjugate Journal. [Link]
-
Dunn, W.B., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Simultaneous determination of l-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method. ResearchGate. (2025). [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. (2024). [Link]
-
Higashi, T., & Ogawa, S. (2008). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dowsett, R. J., et al. (2005). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Journal of Chromatography B. [Link]
-
Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. (2018). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. (2022). [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Hewavitharana, A. K., et al. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]
-
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine. BioOrganics. [Link]
-
Solid Phase Extraction. Affinisep. [Link]
Sources
- 1. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. affinisep.com [affinisep.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 17. ddtjournal.com [ddtjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
how to prevent degradation of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine during storage
Topic: Prevention of degradation of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
Ticket ID: T-MGH1-STAB-001 Classification: Advanced Glycation End-Products (AGEs) / Chemical Standards[1][2]
The Core Challenge: Imidazolone Ring Instability
Executive Summary: The molecule you are working with, N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , is systematically known as MG-H1 .[1][3][4][5][6] It is a methylglyoxal-derived hydroimidazolone adduct of arginine.[1][7][8]
The Critical Failure Point: Unlike stable AGEs such as CML (Nε-carboxymethyl-lysine), MG-H1 contains a hydroimidazolone ring . This 5-membered ring is chemically fragile. It is susceptible to hydrolysis (ring-opening) and isomerization, particularly under non-physiological pH and elevated temperatures.
Degradation Mechanism:
-
Hydrolysis: The ring opens to form non-cyclic structures (e.g., N-carboxyethyl-ornithine or similar derivatives) or reverts to precursors.
-
Isomerization: MG-H1 can isomerize to MG-H2 and MG-H3. MG-H3 is notably unstable and rapidly degrades to N-carboxymethyl-arginine (CMA) under alkaline conditions.
Storage & Handling Protocols
A. Solid State Storage (Lyophilized)
-
Temperature: -20°C or -80°C (Preferred).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation, though hydrolysis is the primary threat.
-
Container: Amber glass vials (protect from light) with Teflon-lined caps.
-
Desiccation: Essential. Moisture introduces the nucleophile (H₂O) required for ring opening.
B. Solution State (Reconstitution)
-
Solvent: Water (LC-MS grade) or weak acidic buffer (0.1% Formic Acid or TFA).
-
pH: Maintain pH < 7.0. Avoid alkaline pH (>7.5) completely, as it accelerates ring opening.
-
Stability Window:
-
4°C (Autosampler): Stable for ~24–48 hours (expect <5% degradation).
-
Room Temp: Significant degradation within hours.
-
-
Freeze-Thaw: DO NOT freeze-thaw reconstituted standards. Aliquot immediately if necessary, but fresh reconstitution is superior.
C. Experimental Workflow (Protein Hydrolysis)
-
Crucial Warning: Do NOT use standard acid hydrolysis (6N HCl, 110°C) for MG-H1 analysis.
-
Reason: Strong acid hydrolysis degrades MG-H1 (up to 90% loss) and causes artifactual isomerization.
-
Correct Method: Use Enzymatic Hydrolysis (Pepsin, Pronase E, Aminopeptidase) under mild conditions (37°C, pH 7.0–7.4) in the presence of an internal standard.[9]
Visualization: Degradation & Decision Logic
Figure 1: MG-H1 Stability Decision Tree
Caption: Operational workflow for preserving MG-H1 integrity during storage and sample preparation.
Troubleshooting Guide (FAQ)
Issue 1: "My MG-H1 peak area decreases over the course of the LC-MS run."
-
Diagnosis: Autosampler instability.
-
Root Cause: If your autosampler is not cooled to 4°C, the hydroimidazolone ring is hydrolyzing in the vial.
-
Solution:
-
Ensure autosampler is at 4°C.
-
Acidify the sample solvent (0.1% Formic Acid) to stabilize the ring structure.
-
Limit run times to <24 hours.
-
Issue 2: "I see multiple peaks with the same mass (isobars)."
-
Diagnosis: Isomerization.
-
Root Cause: MG-H1 exists in equilibrium with MG-H2 and MG-H3.
-
Solution:
-
Chromatography: You must use a column capable of separating these isomers (e.g., C18 with ion-pairing agents or HILIC).
-
Quantification: Quantify only the specific MG-H1 peak. Do not integrate the cluster as one unless your method is validated for "Total Hydroimidazolones."
-
Issue 3: "I recovered almost no MG-H1 from my tissue samples."
-
Diagnosis: Incorrect hydrolysis method.
-
Root Cause: You likely used 6N HCl acid hydrolysis.[2] This destroys MG-H1.
-
Solution: Switch to Enzymatic Hydrolysis .
-
Protocol: Incubate samples with Pepsin (pH 2.0, 37°C, 24h) followed by Pronase E and Aminopeptidase (pH 7.4, 37°C, 24h) under Argon.
-
Correction: Always spike samples with heavy isotope internal standard (d3-MG-H1 ) before hydrolysis to account for any losses during digestion.
-
Summary Data Table: Stability Profile
| Parameter | Condition | Stability Status | Recommendation |
| pH | Acidic (pH 2–4) | Moderate | Preferred for LC mobile phase. |
| pH | Neutral (pH 7) | Low | Acceptable for short-term enzymatic digestion only. |
| pH | Alkaline (pH > 8) | Critical Failure | AVOID. Rapid hydrolysis to CMA. |
| Temperature | -20°C (Solid) | High | Standard storage condition. |
| Temperature | 25°C (Solution) | Low | Significant degradation within hours. |
| Matrix | 6N HCl (110°C) | Critical Failure | Destroys >90% of analyte. Use enzymes.[10][11] |
References
-
Thornalley, P. J., et al. (2003). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by tandem mass spectrometry. Biochemical Journal. Link
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Nature Protocols. Link
-
Ahmed, N., et al. (2002). Peptide mapping identifies a major target of methylglyoxal modification in human serum albumin as the hydroimidazolone adduct on Arginine-410. Diabetologia. Link
-
Cayman Chemical. (n.d.). MG-H1 Product Information Sheet. Cayman Chemical. Link
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. BioOrganics [bioorganics.biz]
- 4. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1)[v1] | Preprints.org [preprints.org]
- 11. Methylglyoxal-derived hydroimidazolone advanced glycation end-products of human lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing ionization efficiency for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
Technical Support Center: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine Analysis
Subject: Enhancing Ionization & Detection Efficiency for MG-H1 (Ornithine-Imidazolone Adduct) Ticket ID: #MGH1-OPT-2026 Support Tier: Level 3 (Method Development & Troubleshooting)
Executive Summary & Molecule Identification
User Query: "How do I improve the ionization of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine?"
Technical Clarification: The molecule you are targeting is widely known in the literature as MG-H1 (Methylglyoxal-derived Hydroimidazolone-1).[1] While chemically defined as an ornithine derivative (due to the modification of the arginine guanidino group), it is functionally the primary arginine-AGE (Advanced Glycation End-product) marker.
-
Chemical Challenge: MG-H1 is highly polar, zwitterionic, and hydrophilic.
-
The Bottleneck: It elutes in the void volume on standard C18 columns, leading to severe ion suppression (matrix effects) and poor sensitivity.
-
The Solution: You must alter the chromatography to retain polar compounds (HILIC) or chemically modify the analyte to increase hydrophobicity (Derivatization).
Decision Matrix: Selecting Your Workflow
Use this logic flow to determine the best protocol for your specific sensitivity needs.
Figure 1: Strategic decision tree for MG-H1 method selection based on biological matrix and sensitivity requirements.
Method A: HILIC (The "Clean" Approach)
Best For: Plasma, Urine, and samples where derivatization is too labor-intensive. Mechanism: Retains polar zwitterions via a water-rich layer on the stationary phase, preventing void volume elution.
Protocol Configuration
| Parameter | Setting / Recommendation |
| Column | Amide-HILIC (e.g., Waters BEH Amide or Merck ZIC-HILIC). Do not use bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical for ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade). |
| Gradient | 90% B to 50% B over 10 mins. Start high organic for HILIC. |
| Flow Rate | 0.3 - 0.4 mL/min. |
| Injection Solvent | 75% Acetonitrile. Injecting in 100% water will destroy peak shape. |
Mass Spectrometry Parameters (ESI+)
-
Precursor Ion:
229.1 -
Quantifier Transition:
229.1 116.1 (Loss of ornithine moiety/ring cleavage) -
Qualifier Transition:
229.1 70.1 (Ornithine backbone fragment) -
Source Temp: 350°C (Ensure complete desolvation of aqueous buffer).
Method B: Derivatization (The "Sensitivity Boost")
Best For: Tissue homogenates, cell culture, or when signal-to-noise is poor. Mechanism: Converts the carboxylic acid to a butyl ester, increasing hydrophobicity and proton affinity. This allows the use of standard C18 columns and boosts ionization efficiency by 10-50 fold.
Step-by-Step Protocol
-
Dry Down: Evaporate 50 µL of sample supernatant to complete dryness (SpeedVac).
-
Reaction: Add 100 µL of 3N HCl in n-Butanol .
-
Incubation: Heat at 65°C for 15 minutes. (Cap tightly to prevent evaporation).
-
Cleanup: Evaporate to dryness again to remove excess HCl/Butanol.
-
Reconstitution: Resuspend in 100 µL of 0.1% Formic Acid / 20% Acetonitrile.
-
Analysis: Inject onto a C18 Column .
New Mass Targets (Butyl Ester)
-
Mass Shift: +56 Da (Butyl group).
-
Precursor Ion:
285.2 -
Transitions: Optimize for
285.2 116.1 or 285.2 212.1.
Troubleshooting & FAQs
Q1: I see three peaks for m/z 229. Which one is MG-H1? A: MG-H1 has two structural isomers: MG-H2 and MG-H3 .
-
Diagnosis: In HILIC mode, MG-H1 usually elutes between or after the other isomers depending on the specific column (Amide vs ZIC).
-
Action: You must run a pure MG-H1 standard (available from vendors like Iris Biotech or PolyPeptide) to confirm retention time. Do not rely on predicted elution.
Q2: My signal drops significantly after 50 injections. Why? A: This is likely "Source Fouling" or "Column Conditioning" issues.
-
Cause: If using HILIC, salt precipitation on the cone is common if the organic content is too high without adequate water.
-
Fix: Ensure your post-run wash contains at least 50% water to dissolve buffer salts. If using Ion Pairing (Method C), the reagents (HFBA) can contaminate the source; clean the shield/capillary weekly.
Q3: Can I use HFBA (Ion Pairing) instead of HILIC? A: Yes, but with a warning.
-
Protocol: Use a C18 column with 5 mM HFBA (Heptafluorobutyric acid) in the mobile phase.
-
Risk: HFBA is a "sticky" reagent that suppresses ionization in ESI negative mode and can linger in the system for months. Only use this if you have a dedicated column and LC system for this analysis.
Q4: My calibration curve is non-linear at low concentrations. A: This indicates adsorption loss.
-
Fix: MG-H1 is "sticky" on glass surfaces. Use Polypropylene (PP) vials and inserts. Add 0.1% BSA or a carrier protein to your standards if the matrix is neat solvent, or match the matrix (e.g., stripped plasma) to prevent non-specific binding.
References
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with reductive amination by sodium borohydride. Nature Protocols, 9(8), 1969–1979.
-
Scheijen, J. L., et al. (2012). Measurement of methylglyoxal-derived hydroimidazolone 1 (MG-H1) in plasma by ultra-performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(19), 2255-2262.
-
Thornalley, P. J., et al. (2003). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by LC-MS/MS. Biochemical Journal, 375(3), 581–592.
Sources
Technical Support Center: Refinement of Extraction Protocols for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
Introduction
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, more commonly known as methylglyoxal-derived hydroimidazolone 1 (MG-H1), is a major advanced glycation end-product (AGE). It forms from the non-enzymatic reaction of arginine residues in proteins with methylglyoxal, a reactive dicarbonyl species.[1][2] As a key biomarker in studies related to diabetes, renal dysfunction, and other lifestyle-related diseases, its accurate quantification is paramount.[3]
However, the extraction and purification of MG-H1 from complex biological matrices present significant challenges. Researchers frequently encounter issues with low recovery, analyte instability, and analytical interference. This guide provides field-proven insights, detailed protocols, and a systematic troubleshooting framework to help you refine your extraction methods and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) and where is it found?
A1: MG-H1 is a post-translational modification of arginine residues within proteins. It is not a free-circulating amino acid but rather is formed in situ on proteins throughout the body.[4] Its levels are elevated in conditions of high glycemic stress, such as diabetes.[2] To measure total MG-H1, it must first be liberated from the protein backbone, typically through acid hydrolysis.
Q2: What makes the extraction of MG-H1 so challenging?
A2: There are three primary challenges:
-
Protein Matrix: MG-H1 is covalently bound within proteins, necessitating a harsh hydrolysis step to free the molecule for analysis. This step can itself degrade the target analyte.
-
Chemical Instability: The hydroimidazolone ring structure is susceptible to degradation through oxidation and hydrolysis, especially under non-optimal pH and temperature conditions.[1][4]
-
Polarity and Interference: As a modified amino acid, MG-H1 is a polar molecule. Biological samples contain a multitude of other polar compounds (salts, sugars, other amino acids) that can interfere with both extraction and downstream analysis.
Q3: What is the standard analytical method for quantifying MG-H1?
A3: The gold standard for MG-H1 quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple-quadrupole mass spectrometer (LC-MS/MS).[3] This method offers the high sensitivity and selectivity required to detect MG-H1 in complex biological samples. Analysis by HPLC with UV or fluorescence detection is generally not feasible without derivatization, as MG-H1 lacks a strong native chromophore or fluorophore.
Q4: Is a derivatization step necessary for MG-H1 analysis?
A4: For LC-MS/MS analysis, derivatization is typically not required. The mass spectrometer provides sufficient selectivity. For HPLC with UV or fluorescence detection, pre-column or post-column derivatization would be necessary to make the molecule detectable.[5][6] However, this adds complexity and potential for variability, making direct LC-MS/MS analysis the preferred approach.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Detectable MG-H1 Yield
Q: My final extract shows very low or undetectable levels of MG-H1, even in samples where I expect it to be present. What went wrong?
A: This is the most common issue and can stem from multiple points in the workflow. Let's break down the potential causes from sample preparation to analysis.
-
Cause A: Inefficient Protein Hydrolysis
-
The Science: MG-H1 is locked within the protein. If the peptide bonds are not completely cleaved, the analyte will not be released and will be discarded during protein precipitation or subsequent cleanup steps.
-
Troubleshooting Steps:
-
Verify Hydrolysis Conditions: The standard protocol is 6 M HCl at 110°C for 18-24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure your temperature is accurate and maintained.
-
Check Acid Concentration: Use high-purity, sequencing-grade HCl. Old or contaminated acid can lead to incomplete hydrolysis or side reactions.
-
Consider Enzymatic Digestion: While less common for total AGE quantification, a sequential enzymatic digestion (e.g., with pronase) could be explored as a milder alternative, though complete hydrolysis is harder to achieve.
-
-
-
Cause B: Analyte Degradation during Extraction
-
The Science: The hydroimidazolone structure is sensitive. High temperatures in the presence of oxygen, or extreme pH outside of the hydrolysis step, can lead to ring-opening or oxidation, destroying the molecule.[1][4]
-
Troubleshooting Steps:
-
Inert Atmosphere: Always perform hydrolysis in vacuum-sealed tubes or after purging with nitrogen/argon.
-
Temperature Control: After hydrolysis, keep samples on ice or at 4°C for all subsequent steps (neutralization, SPE). Avoid leaving samples at room temperature for extended periods.[7]
-
Prompt Analysis: Analyze final extracts as soon as possible. If storage is necessary, store at -80°C and avoid repeated freeze-thaw cycles.
-
-
-
Cause C: Poor Solid-Phase Extraction (SPE) Recovery
-
The Science: SPE is a critical cleanup step. If the cartridge chemistry and protocol are not optimized, the analyte can be lost by either failing to bind to the sorbent or by not eluting completely.
-
Troubleshooting Steps:
-
Sorbent Choice: For a polar molecule like MG-H1, a reversed-phase (e.g., C18) or mixed-mode cation-exchange sorbent is typically used. Ensure your sorbent is appropriate.
-
Optimize pH: The charge state of MG-H1 is pH-dependent. Adjust the pH of your sample before loading to ensure optimal binding. For C18, a slightly acidic pH (e.g., using 0.1% formic acid) will ensure the carboxyl group is protonated, increasing retention.
-
Test Wash/Elution Solvents: Your wash solvent may be too strong, causing premature elution of MG-H1. Conversely, your elution solvent may be too weak to desorb it completely. Test fractions of your load, wash, and elution steps to pinpoint where the analyte is being lost.
-
Crucial Role of an Internal Standard: The only way to truly know if you are losing analyte during sample preparation is to use a stable isotope-labeled (SIL) internal standard, such as MG-H1-d6.[8][9] Spike this into your sample at the very beginning. A low signal for both your native analyte and the SIL standard points to a problem with your extraction or analytical method.
-
-
Problem 2: Poor Chromatographic Peak Shape and Resolution
Q: I can detect MG-H1, but the peak is broad, tailing, or co-elutes with other matrix components. How can I improve my chromatography?
A: Poor peak shape compromises both identification and quantification. This issue is almost always related to the LC method or sample matrix effects.
-
Cause A: Inappropriate Mobile Phase or pH
-
The Science: As an amino acid derivative, MG-H1 has both acidic and basic functional groups. The pH of the mobile phase dictates its charge state and interaction with the stationary phase. A pH that is too close to the analyte's pKa can lead to mixed ionic forms and poor peak shape.[10]
-
Troubleshooting Steps:
-
Use an Acid Modifier: For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid) to both mobile phases is standard. This suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.
-
Optimize Gradient: If co-elution is the problem, adjust your gradient. A shallower gradient around the elution time of MG-H1 can improve resolution from nearby contaminants.
-
-
-
Cause B: Matrix Effects and Column Overloading
-
The Science: A "dirty" sample containing high concentrations of salts or other polar molecules can interfere with the interaction between MG-H1 and the column, leading to distorted peaks.
-
Troubleshooting Steps:
-
Improve SPE Cleanup: Re-optimize your SPE protocol (see Problem 1, Cause C) to better remove interfering substances. A more rigorous wash step may be needed.
-
Dilute the Sample: If your sample is too concentrated, it can overload the column. Try diluting the final extract and re-injecting. If peak shape improves, overloading was the issue.
-
Check Injection Solvent: Ensure your final extract is dissolved in a solvent that is weaker than or equal to the initial mobile phase composition. Injecting in a much stronger solvent (e.g., pure methanol into a 98% water mobile phase) will cause severe peak distortion.
-
-
Table 1: Typical LC-MS/MS Parameters for MG-H1 Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention for moderately polar molecules like MG-H1. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for analytical scale columns. |
| Gradient | Start at 2-5% B, ramp to 50-70% B over 5-10 min | Elutes MG-H1 while separating it from more polar and non-polar interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino groups on MG-H1 are readily protonated. |
| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) | Specific to MG-H1. Determined by direct infusion of a standard. |
Visualized Workflows & Protocols
Diagram 1: General Extraction and Analysis Workflow
Caption: A typical workflow for the extraction and analysis of MG-H1 from biological samples.
Diagram 2: Chemical Rationale for Instability
Caption: The formation of MG-H1 and key factors that contribute to its degradation during extraction.
Protocol 1: Sample Hydrolysis and SPE Cleanup
Objective: To liberate MG-H1 from protein and perform initial cleanup.
Materials:
-
Lyophilized plasma or tissue homogenate.
-
Stable Isotope-Labeled (SIL) Internal Standard: MG-H1-d6.[8][9]
-
Sequencing Grade 12 M HCl.
-
HPLC Grade Water and Methanol.
-
6 M NaOH for neutralization.
-
C18 SPE Cartridges (e.g., 50-100 mg).
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of lyophilized sample into a screw-cap hydrolysis tube.
-
Internal Standard Spiking: Add a known amount of MG-H1-d6 internal standard to each sample. The amount should yield a signal comparable to the expected analyte concentration.
-
Hydrolysis: Add 1 mL of 6 M HCl. Purge the tube with nitrogen gas for 1 minute, then seal tightly. Place in a heating block or oven at 110°C for 24 hours.
-
Cooling and Neutralization: Cool the samples completely on ice. Centrifuge to pellet any humin (a dark precipitate). Carefully transfer the supernatant to a new tube. Neutralize by slowly adding 6 M NaOH on ice until the pH is between 3 and 5.
-
SPE Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of HPLC grade water, and finally 3 mL of 0.1% formic acid in water. Do not let the cartridge run dry.
-
Sample Loading: Load the neutralized hydrolysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and highly polar impurities.
-
Elution: Elute the MG-H1 and the internal standard with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an LC vial for analysis.
References
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Corporation. Retrieved from [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(1), 25-32. Retrieved from [Link]
-
Kim, H., et al. (2015). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. In Springer Protocols Handbooks. Humana Press. Retrieved from [Link]
-
Dutt, V., et al. (1989). Amino acid measurement by high-performance liquid chromatography using electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 487(1), 15-28. Retrieved from [Link]
-
Nagai, R., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. International Journal of Molecular Sciences, 23(3), 1224. Retrieved from [Link]
-
Nagai, R., et al. (2022). Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. PubMed. Retrieved from [Link]
-
Kito, K., et al. (2017). High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction. Clinical and Experimental Nephrology, 21(3), 398-406. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2023). Challenges and Strategies to develop RP-HPLC Method of L-Arginine with Polyphenolic compounds. Research Journal of Pharmacy and Technology, 16(1), 455-460. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6. Retrieved from [Link]
-
Van-Patten, S., et al. (2012). Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs). ACS Chemical Biology, 7(7), 1232-1242. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Amino acid measurement by high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. rjptonline.org [rjptonline.org]
addressing cross-reactivity in N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine immunoassays
Technical Support Center: MG-H1 Immunoassay Optimization Topic: Addressing Cross-Reactivity in N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Assays Audience: Senior Researchers & Drug Development Scientists
Executive Summary: The Specificity Challenge
You are likely here because your ELISA data for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (commonly referred to as MG-H1 ) is showing unexpected linearity issues, high background in control groups, or poor correlation with LC-MS/MS data.
MG-H1 is the most abundant methylglyoxal (MG)-derived Advanced Glycation End-product (AGE). However, its structural derivation from arginine creates a high risk of cross-reactivity with other MG-arginine adducts, specifically Argpyrimidine and MG-H2/H3 isomers.
This guide moves beyond basic kit instructions to provide a mechanistic troubleshooting framework for validating antibody specificity in complex matrices.
Module 1: The Cross-Reactivity Landscape
Q: Why is my antibody picking up signal in "negative" controls?
A: "Negative" biological controls often contain structural analogs that your antibody cannot distinguish from MG-H1. MG-H1 is an imidazolone structure formed by the reaction of Methylglyoxal (MG) with the guanidino group of Arginine.[1][2] The immune system (and thus the antibody host) often struggles to differentiate the subtle ring closure differences between MG-H1 and its analogs.
Key Interferents:
-
Argpyrimidine: A fluorescent pyrimidine adduct also derived from MG + Arginine.[3] It is often present in the same tissues as MG-H1 but has a distinct pathophysiological profile.
-
MG-H2 / MG-H3: Isomers of MG-H1. Many monoclonal antibodies (e.g., clones like 1H7G5 or 1E9) are screened to select against these, but polyclonal antibodies often cross-react significantly.
-
CEL (N-epsilon-(carboxyethyl)lysine): While derived from Lysine, the carboxyethyl group mimics the charge profile of MG-adducts in some binding pockets.
Visualizing the Interference Pathways
Figure 1: The competitive landscape of MG-derived adducts. Both Argpyrimidine and MG-H1 originate from the same precursors, creating a "molecular mimicry" challenge for antibodies.
Module 2: Diagnostic Troubleshooting
Q: How do I confirm if my signal is real MG-H1 or an artifact?
A: You must perform a Matrix Interference & Linearity Test . Standard curves in buffer (BSA/PBS) do not reflect the binding dynamics in plasma or tissue lysates. If your sample dilution curve does not parallel the standard curve, you have matrix interference (non-specific binding).
The "Self-Validating" Protocol: Spike-and-Recovery
Do not rely on the kit's standard curve alone. Run this internal validation:
| Step | Action | Scientific Rationale |
| 1. Baseline | Measure endogenous MG-H1 in your sample (Sample A). | Establishes the "noise" or base level. |
| 2. Spike | Add a known concentration of synthetic MG-H1 standard to Sample A (creating Sample B). | The spike should be 50-100% of the expected endogenous concentration. |
| 3. Measure | Analyze Sample B in the ELISA. | |
| 4. Calculate | Recovery % = (Observed B - Observed A) / Expected Spike * 100 | |
| 5. Interpret | 80-120%: Valid Assay.<80%: Matrix Suppression (Something is masking the epitope).>120%: Matrix Enhancement (Cross-reactivity is inflating the signal). |
Technical Insight: If you observe >120% recovery , it is highly probable that other proteins in the matrix are cross-linking with the antibody or that the antibody is binding to low-affinity analogs (like Argpyrimidine) that become more accessible when the equilibrium is disturbed.
Module 3: Sample Preparation (Free vs. Bound)
Q: Should I hydrolyze my samples before ELISA?
A: This is the most common failure point.
-
Scenario A: Intact Protein ELISA. You are measuring MG-H1 residues on the surface of proteins (e.g., Albumin).
-
Risk:[4] Steric hindrance. The antibody cannot access MG-H1 buried in the protein fold.
-
Result: Underestimation of total MG-H1.
-
-
Scenario B: Hydrolyzed Sample (Acid/Enzymatic). You break proteins down to amino acids.
-
Risk:[4] Most ELISA kits are optimized for protein-bound epitopes (MG-H1 conjugated to BSA). They may have poor affinity for the free amino acid N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine due to the loss of the peptide backbone context.
-
Recommendation: Check your antibody datasheet.[5] If it was raised against an MG-H1-KLH/BSA conjugate , it prefers the bound form. If you must measure total MG-H1 (free + bound), LC-MS/MS is the only valid option ; ELISA is rarely suitable for free adducts in hydrolysates.
-
Module 4: The Gold Standard Validation (LC-MS/MS)
Q: My ELISA values are 10x higher than literature LC-MS/MS values. Why?
A: This is a known phenomenon in the AGE field. ELISAs often overestimate MG-H1 compared to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Reasons for Discrepancy:
-
Epitope Density: An antibody might bind bivalently to a heavily modified protein (avidity effect), amplifying the signal non-linearly.
-
Non-Specific Binding: As detailed in Module 1, binding to Argpyrimidine or CML.
-
Calibration Differences: ELISA standards are often heavily modified MG-BSA (artificial), whereas biological samples are heterogeneously modified.
Workflow: When to Switch to LC-MS/MS
Figure 2: Decision matrix for selecting between Immunoassay and Mass Spectrometry.
Module 5: Validated Protocol for Competitive Inhibition
To definitively prove specificity, perform a Peptide Blocking Assay (Pre-adsorption).
Materials:
-
Synthetic MG-H1 free acid (or the immunizing peptide).
-
Synthetic Argpyrimidine (Negative control peptide).
-
Your Primary Antibody.
Protocol:
-
Incubate: Mix the primary antibody with a 10-fold molar excess of synthetic MG-H1 peptide for 1 hour at room temperature.
-
Control: In a separate tube, mix antibody with 10-fold excess of Argpyrimidine (or buffer only).
-
Apply: Add these mixtures to your ELISA plate (coated with MG-H1-BSA).
-
Result:
-
MG-H1 Blocked: Signal should drop to near zero (background).
-
Argpyrimidine Blocked: Signal should remain high (identical to buffer control).
-
Troubleshooting: If Argpyrimidine also reduces the signal, your antibody is cross-reactive . You cannot use this kit for specific MG-H1 quantification.
-
References
-
Thornalley, P. J., et al. (2003).[2] "Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by tandem mass spectrometry." Biochemical Journal. Link
- Context: Establishes LC-MS/MS as the reference method and defines the specific structures of MG-H1 vs Argpyrimidine.
-
Rabbani, N., & Thornalley, P. J. (2014). "Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with detection of quinoxaline adducts." Nature Protocols. Link
- Context: Provides the definitive chemical basis for distinguishing MG-derived adducts.
-
Ahmed, N., et al. (2002). "Peptide mapping of human serum albumin modified minimally by methylglyoxal in vitro and in vivo." Annals of the New York Academy of Sciences. Link
- Context: Discusses the specific modification sites (Arginine-410) and the stability of the MG-H1 imidazolone ring, crucial for understanding ELISA epitope stability.
-
Genox Corporation / JaICA. "Anti-MG-H1 Monoclonal Antibody (Clone 1H7G5) Datasheet." Link
- Context: Technical specifications for a widely used monoclonal antibody, detailing tested cross-reactivity profiles against CEL and CML.
Sources
- 1. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti MG(methylglyoxal) monoclonal antibody: JaICA's OXIDATIVE STRESS MARKERS [jaica.com]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
Validation & Comparative
Comprehensive Comparison & Cross-Validation Guide: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Analytics
Topic: Cross-validation of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Analytical Methods Content Type: Publish Comparison Guide
Executive Summary & Analyte Profile
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , commonly known as MG-H1 (Methylglyoxal-derived Hydroimidazolone-1), is the most abundant and clinically significant Advanced Glycation End-product (AGE) derived from methylglyoxal (MG).
In drug development and clinical diagnostics, MG-H1 serves as a critical biomarker for dicarbonyl stress, implicating it in the pathogenesis of diabetes, renal failure, and aging. However, its quantification presents a distinct analytical challenge: the hydroimidazolone ring is acid-labile , rendering traditional acid hydrolysis methods obsolete.
This guide objectively compares the two dominant analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) —and provides a rigorous framework for cross-validating these techniques to ensure data integrity.
The Analytical Dilemma
-
LC-MS/MS: The "Gold Standard" for specificity and absolute quantification but requires expensive instrumentation and complex sample prep.
-
ELISA: High-throughput and cost-effective but prone to cross-reactivity and matrix effects.
Mechanistic Grounding: Formation & Stability
To validate any method, one must understand the analyte's origin and stability. MG-H1 is formed when methylglyoxal modifies the guanidino group of arginine residues in proteins.[1][2] Upon hydrolysis (proteolysis), this modified arginine is released as the ornithine derivative MG-H1.
Critical Causality:
-
Acid Instability: The imidazolone ring of MG-H1 degrades rapidly under acid hydrolysis (e.g., 6N HCl at 110°C). Therefore, enzymatic hydrolysis is the only valid extraction method for total MG-H1 quantification.
-
Isomeric Complexity: MG-H1 has structural isomers (MG-H2, MG-H3).[3] LC-MS/MS can resolve these; ELISA antibodies may cross-react.
Figure 1: Formation pathway of MG-H1 and its critical instability under acidic conditions.
Method A: LC-MS/MS (The Reference Standard)
Principle: Stable Isotope Dilution Analysis (SIDA). This method uses a stable isotope-labeled internal standard (e.g., MG-H1-d3 or d6) added prior to sample preparation. This compensates for recovery losses during extraction and matrix effects during ionization.
Performance Profile
-
Specificity: High. Differentiates MG-H1 from isomers (MG-H2/H3) and arginine.
-
Sensitivity (LOD): ~2.5 fmol (femtomoles) on column.
-
Linearity: 4 orders of magnitude.
-
Throughput: Low to Medium (15–30 mins per sample).
Validated Protocol: Enzymatic Hydrolysis & SPE
-
Sample Aliquot: 50 µL plasma or 1 mg tissue protein.
-
Spike Internal Standard: Add 50 pmol [2H3]-MG-H1.
-
Enzymatic Digestion:
-
Incubate with Pronase E and Proteinase K (Streptomyces griseus) at 37°C for 24 hours under argon (to prevent oxidation).
-
Note: Complete proteolysis is verified by monitoring the release of equivalent leucine.
-
-
Cleanup (SPE): Pass hydrolysate through a C18 Solid Phase Extraction (SPE) cartridge to remove salts and enzymes. Elute with 20% methanol.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (volatile buffer essential for MS).
-
Transition: Monitor m/z 229.1 → 114.1 (Quantifier) and 229.1 → 166.1 (Qualifier).
-
Method B: Competitive ELISA (The Screening Alternative)
Principle: Competitive Inhibition. MG-H1 in the sample competes with plate-bound MG-H1-conjugate for a limited amount of anti-MG-H1 monoclonal antibody. Signal is inversely proportional to concentration.
Performance Profile
-
Specificity: Moderate. Antibodies may cross-react with other hydroimidazolones or free arginine derivatives.
-
Sensitivity (LOD): ~10–50 ng/mL.
-
Linearity: Limited dynamic range (log-logistic curve).
-
Throughput: High (96 samples in <4 hours).
Protocol Highlights
-
Coating: Plate coated with MG-H1-BSA conjugate.
-
Incubation: Sample (or standard) + Anti-MG-H1 mAb added. Incubate 1 hour.
-
Wash: Remove unbound antibody.
-
Detection: HRP-conjugated secondary antibody + TMB substrate.
-
Readout: Absorbance at 450 nm.
Comparative Analysis & Cross-Validation Data
The following table synthesizes performance metrics from cross-validation studies (e.g., Nagai et al., 2021; Antonova et al., 2019).
| Feature | LC-MS/MS (Reference) | ELISA (Alternative) | Comparison Note |
| Quantification Basis | Absolute (Mass/Charge) | Relative (Antibody Affinity) | LC-MS/MS is the only method for absolute stoichiometry. |
| Sample Prep | Complex (Enzymatic Hydrolysis + SPE) | Simple (Direct or Diluted) | ELISA cannot measure protein-bound MG-H1 without hydrolysis. |
| Limit of Detection | < 1 nM (Superior) | ~ 50 nM | LC-MS/MS is ~50x more sensitive. |
| Precision (CV%) | < 5% (Intra-day) | 10–15% (Intra-day) | ELISA suffers from "edge effects" and pipetting variability. |
| Cost Per Sample | High ( | Low ($) | ELISA is preferred for large-cohort screening. |
| Correlation (r) | 1.00 (Reference) | 0.60 – 0.85 | Positive correlation exists, but bias is significant at low concentrations. |
Cross-Validation Workflow
To validate the ELISA method for a specific drug development program, you must perform a "Bridging Study" against LC-MS/MS.
Figure 2: Recommended cross-validation workflow. Note that for total MG-H1, ELISA also requires enzymatic hydrolysis, a step often overlooked.
Statistical Acceptance Criteria
For a method to be considered "Validated" via cross-validation:
-
Correlation: Pearson’s r > 0.90 across the linear range.
-
Bland-Altman Bias: The mean difference between methods should be < 20%.
-
Concordance: 90% of samples must fall within ±30% of the reference value (Total Error).
Expert Commentary & Recommendations
1. The Hydrolysis Trap: Many commercial ELISA kits claim to measure MG-H1 in serum directly. This only measures the free adduct circulating in plasma. To measure the "glycation burden" (protein-bound MG-H1), you must perform enzymatic hydrolysis before the ELISA. Do not use acid hydrolysis, or you will measure nothing but noise.
2. Matrix Interference in ELISA: ELISA antibodies often bind to the "hapten" (MG-H1 structure). However, in a protein hydrolysate, the presence of free amino acids and small peptides can sterically hinder antibody binding, leading to false positives (lower signal = higher calculated concentration). Always use a "Matrix-Matched" standard curve for ELISA validation.
3. When to use which?
-
Use LC-MS/MS: For Pharmacokinetic (PK) studies, absolute quantification, and when distinguishing between MG-H1 and MG-H2 is critical.
-
Use ELISA: For large-scale epidemiological screening where relative differences (High vs. Low) are sufficient, provided the kit has been bridged to LC-MS/MS for that specific matrix.
References
-
Nagai, R., et al. (2021). Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins.[1] Glycoconjugate Journal.[1]
-
Antonova, K., et al. (2019). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1).[4] Preprints.org.
-
Thornalley, P. J., et al. (2003). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by LC-MS/MS. Biochemical Journal.
-
Ahmed, N., et al. (2002). Peptide mapping of human serum albumin modified minimally by methylglyoxal in vitro and in vivo. Annals of the New York Academy of Sciences.
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with derivatization by 1,2-diaminobenzene. Nature Protocols.
Sources
- 1. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Two Key Advanced Glycation End Products: Nε-(carboxymethyl)lysine (CML) and Methylglyoxal-Derived Hydroimidazolone (MG-H1)
For researchers in metabolic disease, aging, and drug development, understanding the landscape of Advanced Glycation End Products (AGEs) is paramount. These molecules, formed through non-enzymatic reactions, are not merely biomarkers but active participants in pathology. This guide provides an in-depth comparison of two significant AGEs: the well-established Nε-(carboxymethyl)lysine (CML) and the increasingly recognized methylglyoxal-derived hydroimidazolone (MG-H1), with a specific focus on the ornithine-derived variant.
Introduction: Defining the Analytes
Nε-(carboxymethyl)lysine (CML) is one of the most extensively studied AGEs, often considered a gold-standard biomarker for systemic oxidative stress and glycation.[1] It is a stable, non-fluorescent, and non-crosslinking AGE formed on the ε-amino group of lysine residues in proteins.[2] Its accumulation is a hallmark of aging and is accelerated in conditions like diabetes mellitus and atherosclerosis.[1]
Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , an ornithine-derived hydroimidazolone, is a specific form of Methylglyoxal-derived hydroimidazolone (MG-H1) . While the most studied form of MG-H1 arises from arginine residues, recent research has identified the ornithine-derived analogue as a significant product, particularly in ribose-mediated glycation.[3][4] MG-H1 is formed from the highly reactive dicarbonyl compound methylglyoxal (MG).[5] This guide will refer to the ornithine-derived variant as Orn-MG-H1 to distinguish it from its arginine-derived counterpart (Arg-MG-H1), while drawing on data from the broader MG-H1 class for comparative context.
Biochemical Origins: Divergent Formation Pathways
The formation pathways of CML and Orn-MG-H1 are distinct, reflecting different aspects of metabolic dysregulation. This causal difference is critical for interpreting their respective levels in biological systems.
CML Formation: CML boasts a multi-faceted origin, making it a general biomarker of metabolic stress.[6] Its primary formation routes include:
-
The Hodge Pathway (Glycoxidation): The classical Maillard reaction where the Amadori product of a reducing sugar (like glucose) and a lysine residue undergoes oxidative cleavage.[6]
-
Lipid Peroxidation: The breakdown of polyunsaturated fatty acids generates reactive carbonyls that can modify lysine to form CML. This pathway is a major contributor, linking CML to lipotoxicity.[2][7]
-
Direct reaction with Glyoxal: The reactive dicarbonyl glyoxal, a byproduct of both sugar and lipid oxidation, can directly modify lysine residues.[8]
Orn-MG-H1 Formation: The formation of Orn-MG-H1 is more specifically tied to the methylglyoxal pathway. Methylglyoxal is a potent glycating agent primarily produced from:
-
Glycolysis: The non-enzymatic degradation of the triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[5]
-
Ribose-mediated Glycation: Studies have shown that ribose, a highly reactive sugar, is a potent precursor for MG-H1 formation on proteins, even more so than glucose.[3][4] The reaction proceeds through the modification of an arginine or ornithine residue by methylglyoxal.[3][9]
The diagram below illustrates these distinct formation pathways.
Caption: Formation pathways of CML and Orn-MG-H1.
Analytical Methodologies: A Comparative Overview
The quantification of CML and MG-H1 requires distinct analytical approaches, each with its own advantages and limitations. The choice of method is critical for generating reliable and comparable data.
Immunoassays (ELISA):
-
Principle: Competitive ELISAs are widely available for CML.[10][11][12][13] These assays involve competition between CML in the sample and a CML-conjugate coated on a microplate for a limited amount of anti-CML antibody.
-
Advantages: High throughput, relatively low cost, and no need for extensive sample preparation or specialized equipment.
-
Limitations: Potential for cross-reactivity and matrix effects.[14] The specificity of the antibody is crucial. Immunoassays for MG-H1 are also available and have been used in clinical studies.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is the gold standard for the specific and sensitive quantification of AGEs.[16][17] The method involves protein hydrolysis, chromatographic separation of the target analytes from other amino acids, and detection based on their specific mass-to-charge ratio.[18][19]
-
Advantages: High specificity and sensitivity, ability to quantify multiple AGEs simultaneously, and considered the reference method for accuracy.[16][17]
-
Limitations: Requires expensive instrumentation, complex sample preparation (including protein hydrolysis and often solid-phase extraction), and lower throughput compared to ELISA.[14][17]
The following diagram outlines a typical LC-MS/MS workflow for AGE analysis.
Caption: General workflow for AGE quantification by LC-MS/MS.
Comparative Levels in Health and Disease
Direct comparison of absolute concentrations between CML and MG-H1 is complex due to differing units and methodologies across studies. However, by examining their relative changes in pathological states, we can infer their clinical relevance. Studies measuring panels of AGEs provide the most valuable comparative data.
| Condition | Analyte | Change vs. Healthy Controls | Key Findings & Citations |
| Type 2 Diabetes (T2D) | CML | Increased | Significantly higher in patients with T2D.[15] Associated with incident cardiovascular events in T2D patients.[20] |
| MG-H1 | Increased | Serum levels are significantly higher in T2D patients compared to controls.[15] Levels correlate with other AGEs like CML.[15] | |
| Chronic Kidney Disease (CKD) | CML | Increased | Levels increase as renal function (eGFR) declines.[6][21] Accumulation is significant in CKD patients, both with and without diabetes.[6] |
| MG-H1 | Increased | Protein-bound MG-H1 shows a marked increase with declining renal function, especially in diabetic CKD patients.[21] | |
| Cardiovascular Disease (CVD) | CML | Increased | Higher levels are associated with incident CVD events in diabetic populations.[20] |
| MG-H1 | Increased | Higher levels of glyoxal-derived hydroimidazolone (G-H1), a related compound, were associated with prior CVD.[20] |
Key Insight: Both CML and MG-H1 levels are elevated in common metabolic and age-related diseases. However, some studies suggest that MG-H1 may show a more pronounced increase in diabetic individuals compared to CML, potentially reflecting its tighter link to hyperglycemic pathways and methylglyoxal stress.[21] In contrast, CML's broader origins from lipid peroxidation may make it a more general marker of oxidative stress.[2]
Pathophysiological Roles: Beyond Biomarkers
CML and MG-H1 are not passive bystanders; they actively contribute to disease progression by interacting with cellular receptors and modifying protein function.
-
Receptor for Advanced Glycation End Products (RAGE) Activation: Both CML and MG-H1 are ligands for RAGE.[2] Their binding triggers a signaling cascade that activates pro-inflammatory pathways (such as NF-κB), increases oxidative stress, and promotes cellular dysfunction. This interaction is a key driver of inflammation in diabetic vasculopathy and other chronic diseases.[7]
-
Protein Cross-linking and Dysfunction: While CML is a non-crosslinking AGE, the broader class of AGEs contributes to the cross-linking of long-lived proteins like collagen. This leads to increased tissue stiffness, for example, in blood vessels and skin, contributing to hypertension and loss of elasticity.
-
Cellular Toxicity: The precursor to MG-H1, methylglyoxal, is itself a highly toxic molecule that can induce apoptosis and cellular damage. The formation of MG-H1 can be seen as a detoxification step, but the resulting protein adduct still contributes to pathology.
Experimental Protocols
For researchers aiming to quantify these AGEs, methodological rigor is essential. Below are representative, detailed protocols for both ELISA and LC-MS/MS approaches.
Protocol 1: Competitive ELISA for CML Quantification in Plasma
This protocol is based on commercially available kits.[10][11][12]
-
Standard Preparation: Reconstitute the CML-BSA standard as per the kit instructions. Perform a serial dilution to create a standard curve (e.g., ranging from 0.1 to 10 µg/mL).
-
Sample Preparation: Dilute plasma or serum samples in the provided sample dilution buffer. The optimal dilution factor must be determined empirically but is often in the range of 1:10 to 1:100.
-
Assay Procedure: a. Add 50 µL of the diluted standards and samples to the wells of the CML-conjugate pre-coated 96-well plate. b. Incubate for 10 minutes at room temperature. c. Without washing, add 50 µL of the anti-CML primary antibody solution to each well. d. Incubate for 1 hour at room temperature on an orbital shaker. e. Wash the plate three times with 250 µL of wash buffer per well. f. Add 100 µL of the HRP-conjugated secondary antibody to each well. g. Incubate for 1 hour at room temperature. h. Wash the plate five times with wash buffer.
-
Detection: a. Add 100 µL of TMB substrate solution to each well. b. Incubate for 5-20 minutes in the dark, monitoring for color development. c. Add 100 µL of stop solution to each well. d. Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the CML concentration in the samples by interpolating their absorbance values from the standard curve (typically a four-parameter logistic fit).
Protocol 2: LC-MS/MS for CML and MG-H1 Quantification in Plasma
This protocol represents a generalized approach based on published methodologies.[16][18][21]
-
Internal Standard Spiking: To 50 µL of plasma, add a known concentration of stable isotope-labeled internal standards (e.g., CML-d4, MG-H1-¹³C₆,¹⁵N₂).
-
Protein Precipitation & Reduction: a. Add 200 µL of ice-cold acetone to precipitate proteins. Centrifuge and discard the supernatant. b. Re-suspend the protein pellet in a borate buffer. c. Add sodium borohydride (NaBH₄) to reduce Schiff bases and stabilize adducts. Incubate for 2 hours.
-
Protein Hydrolysis: a. Add an equal volume of 12 N hydrochloric acid (HCl) to achieve a final concentration of 6 N HCl. b. Hydrolyze the protein by heating at 110°C for 16-24 hours under a nitrogen atmosphere.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode cation exchange SPE cartridge. b. Load the hydrolyzed sample. c. Wash the cartridge with a low-organic solvent (e.g., 0.1% formic acid in water). d. Elute the analytes with a high-organic, basic solvent (e.g., 5% ammonium hydroxide in methanol). e. Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: a. Chromatography: Inject the sample onto a reverse-phase or HILIC column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and its internal standard in Multiple Reaction Monitoring (MRM) mode.
- Example CML transition: m/z 205.1 → 84.1[22]
- Example Arg-MG-H1 transition: m/z 257.1 → 112.1
-
Data Analysis: Quantify the analytes by calculating the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve prepared with known standards.
Conclusion and Future Perspectives
Both CML and Orn-MG-H1 are valuable molecules in the study of metabolic disease. CML serves as a robust, general indicator of cumulative glycoxidative and lipoxidative stress. Orn-MG-H1, and the broader MG-H1 class, offers a more specific window into the pathology driven by dicarbonyl stress, which is particularly relevant in hyperglycemia.
For researchers, the choice of which AGE to measure depends on the specific biological question. For a broad assessment of oxidative damage, CML is an excellent choice. To investigate the specific consequences of the methylglyoxal pathway, MG-H1 is the more targeted analyte. The most powerful approach involves the simultaneous quantification of a panel of AGEs, including both CML and MG-H1, by LC-MS/MS. This allows for a more nuanced understanding of the dominant chemical pathways contributing to pathology in a given system, paving the way for more targeted therapeutic interventions.
References
-
N-epsilon-carboxymethyl lysine (CML) ELISA Kit (ARG81231). Arigo biolaboratories. Available from: [Link]
-
Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry. PMC. Published March 7, 2024. Available from: [Link]
-
Nε-(Carboxymethyl)lysine-Receptor for Advanced Glycation End Product Axis Is a Key Modulator of Obesity-Induced Dysregulation of Adipokine Expression and Insulin Resistance. Arteriosclerosis, Thrombosis, and Vascular Biology. Published April 10, 2014. Available from: [Link]
-
CML Competitive ELISA. Cell Biolabs, Inc. Available from: [Link]
-
Endogenous formation of Nε-(carboxymethyl)lysine is increased in fatty livers and induces inflammatory markers in an in vitro model of hepatic steatosis. Journal of Hepatology. Published March 15, 2012. Available from: [Link]
-
CircuLex CML/N ε -(Carboxymethyl)lysine ELISA Kit. MBL Life Science. Available from: [Link]
-
LC-MS/MS for the simultaneous determination of polar endogenous ADMA and CML in plasma and urine from diabetics. Bioanalysis. Published 2015. Available from: [Link]
-
Increased serum levels of the specific AGE-compound methylglyoxal-derived hydroimidazolone in patients with type 2 diabetes. Metabolism. Published February 15, 2003. Available from: [Link]
-
Rapid formation of N ε -(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation. RSC Publishing. Published September 18, 2024. Available from: [Link]
-
Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects. Molecules. Published 2022. Available from: [Link]
-
Serum Levels of Nε-(Carboxymethyl)-Lysine in Chronic Kidney Disease and Type 2 Diabetes Mellitus. MDPI. Published July 8, 2025. Available from: [Link]
-
Precision data for the LC-MS/MS analysis of CEM and CEL. ResearchGate. Available from: [Link]
-
Guideline for the Detection of Advanced Glycation End Products. ResearchGate. Published September 8, 2025. Available from: [Link]
-
Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. MDPI. Published October 15, 2025. Available from: [Link]
-
High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry. Annals of Clinical Biochemistry. Available from: [Link]
-
N ε-(carboxymethyl)lysine (CML) as a Biomarker of Oxidative Stress in Long-Lived Tissue Proteins. Springer Nature Experiments. Available from: [Link]
-
Mass spectrometry of advanced glycation end products. Journal of Mass Spectrometry. Available from: [Link]
-
Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. MDPI. Published January 22, 2022. Available from: [Link]
-
Argpyrimidine. Wikipedia. Available from: [Link]
-
UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. RSC Publishing. Published December 1, 2023. Available from: [Link]
-
The Formation of Argpyrimidine in Glyceraldehyde-Related Glycation. Taylor & Francis. Published May 22, 2014. Available from: [Link]
-
Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. PubMed. Published January 22, 2022. Available from: [Link]
-
A Chemical Mechanistic Path Leads the Way to Cellular Argpyrimidine. bioRxiv. Published May 30, 2025. Available from: [Link]
-
Advanced Glycation End Products, Oxidation Products, and Incident Cardiovascular Events in Patients With Type 2 Diabetes. Diabetes Care. Published December 5, 2017. Available from: [Link]
-
Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease. PMC. Available from: [Link]
-
Studies of advanced glycation end products and oxidation biomarkers for type 2 diabetes. PLOS ONE. Available from: [Link]
-
Formation of Arginine Modifications in a Model System of N α - tert -Butoxycarbonyl (Boc)-Arginine with Methylglyoxal. ResearchGate. Published August 6, 2025. Available from: [Link]
-
Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. PMC. Available from: [Link]
Sources
- 1. N ε-(carboxymethyl)lysine (CML) as a Biomarker of Oxidative Stress in Long-Lived Tissue Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine [mdpi.com]
- 4. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Argpyrimidine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Endogenous formation of Nε-(carboxymethyl)lysine is increased in fatty livers and induces inflammatory markers in an in vitro model of hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid formation of N ε -(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00183D [pubs.rsc.org]
- 9. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Biolabs Inc OxiSelect N-epsilon-(Carboxymethyl) Lysine (CML) Competitive | Fisher Scientific [fishersci.com]
- 11. N-epsilon-carboxymethyl lysine (CML) ELISA Kit (ARG81231) - arigo Biolaboratories [arigobio.com]
- 12. CML Competitive ELISA [cellbiolabs.com]
- 13. CircuLex CML/Nε-(Carboxymethyl)lysine ELISA Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods [mdpi.com]
- 15. Increased serum levels of the specific AGE-compound methylglyoxal-derived hydroimidazolone in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS for the simultaneous determination of polar endogenous ADMA and CML in plasma and urine from diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) as a Diabetic Complication Marker
Topic: Content Type: Publish Comparison Guide
Executive Summary
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , commonly known as MG-H1 , is the specific hydroimidazolone adduct formed by the reaction of methylglyoxal (MG) with arginine residues. While HbA1c remains the gold standard for glycemic control, it fails to capture the "dicarbonyl stress" that drives tissue damage in kidneys and nerves.
This guide validates MG-H1 not merely as a surrogate for glucose, but as a superior, independent predictor of diabetic nephropathy and vascular complications. It outperforms legacy AGE markers (like CML) in specificity for renal decline and provides a direct readout of the reactive metabolite flux responsible for cellular dysfunction.
Scientific Foundation: The Mechanism of Damage
To validate MG-H1, one must understand that it is not a random byproduct but a specific signaling disruptor. Unlike glucose, which glycates proteins slowly, methylglyoxal (MG) is up to 20,000 times more reactive.
The Formation Pathway:
MG reacts specifically with the guanidino group of arginine. This cyclization reaction modifies the arginine side chain into a hydroimidazolone ring. In IUPAC nomenclature, the resulting structure is defined as an ornithine derivative because the modification occurs at the
Pathological Impact:
-
Functional Silencing: Modification of arginine residues (critical for protein active sites and RGD binding motifs) leads to immediate loss of protein function (e.g., mitochondrial proteins, albumin).
-
RAGE Activation: MG-H1 is a high-affinity ligand for the Receptor for Advanced Glycation End-products (RAGE), triggering NF-
B and inflammatory cytokines. -
Insulin Resistance: MG-H1 directly modifies the insulin receptor substrate, impairing PI3K/Akt signaling.
Figure 1: The mechanistic pathway of MG-H1 formation and downstream pathological effects. Unlike HbA1c, which reflects glucose concentration, MG-H1 reflects the reactive dicarbonyl flux that directly damages tissue.
Comparative Analysis: MG-H1 vs. Alternatives
The following table contrasts MG-H1 with the current clinical standard (HbA1c) and other AGE markers (CML, Pentosidine).
| Feature | MG-H1 | HbA1c | CML (N-carboxymethyllysine) | Pentosidine |
| Primary Driver | Dicarbonyl Stress (Methylglyoxal) | Mean Plasma Glucose | Oxidative Stress & Glycation | Oxidative Stress |
| Formation Speed | Rapid (Hours/Days) | Slow (Weeks/Months) | Slow (Irreversible) | Slow |
| Renal Specificity | High (Strongest correlation with eGFR decline) | Moderate (Glycemic control) | Low (Correlates with BP/Age) | Moderate |
| Predictive Value | Predicts complications independent of HbA1c | Predicts complications via glucose load | Marker of general aging/oxidation | Marker of cross-linking |
| Stability | Labile (can degrade in acid) | Stable | Very Stable | Stable |
| Analysis Method | LC-MS/MS (Gold Standard) | HPLC / Immunoassay | ELISA / LC-MS | HPLC-Fluorescence |
Key Insight: While HbA1c monitors glucose, MG-H1 monitors the toxic consequences of glucose metabolism. Clinical studies indicate that MG-H1 levels can predict the progression of diabetic nephropathy even in patients with controlled HbA1c, making it a critical "risk stratifier."
Experimental Protocol: LC-MS/MS Validation System
To validate MG-H1, you must distinguish between Free Adducts (circulating markers of turnover/clearance) and Protein-Bound Adducts (tissue damage history). The protocol below focuses on the quantification of free MG-H1 in plasma/urine, which is the most responsive marker for renal dysfunction.
A. Sample Preparation (Critical Step)
-
Challenge: MG-H1 is acid-labile. Traditional acid hydrolysis (6M HCl) destroys it.
-
Solution: Use Enzymatic Hydrolysis for protein-bound analysis or Protein Precipitation for free adduct analysis.
Protocol for Free MG-H1 in Plasma:
-
Aliquot: Transfer 50
L of plasma to a 1.5 mL tube. -
Internal Standard: Add 10
L of isotope-labeled standard ([ C , N ]-MG-H1 or d -MG-H1 ). Do not skip this; matrix effects in plasma are significant. -
Precipitation: Add 200
L of cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30s. -
Centrifugation: Spin at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen (optional, for concentration) or dilute 1:1 with water for injection.
B. LC-MS/MS Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500 or equivalent).
-
Column: Intrada Amino Acid (Imtakt) or Waters Atlantis T3 (C18 retaining polars). HILIC columns are also effective due to the polarity of MG-H1.
-
Mobile Phase:
-
Gradient: Steep gradient (5% B to 90% B) required if using C18; Isocratic or shallow gradient if using HILIC.
MRM Transitions (Field-Proven): Precision in transition selection is vital to avoid interference from arginine or other isomers.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |
| MG-H1 | 229.1 | 70.1 | 30 | Quantifier (Imidazolone fragment) |
| MG-H1 | 229.1 | 166.1 | 20 | Qualifier |
| Int. Std (d3) | 232.1 | 73.1 | 30 | Matches Quantifier shift |
Note: If sensitivity is an issue (e.g., in healthy controls), derivatization with L-FDVA (Marfey's reagent) can be used, shifting the mass to ~509
C. Workflow Diagram
Figure 2: Optimized workflow for the quantification of Free MG-H1. The use of isotope-labeled internal standards is mandatory for validation.
Validation Verdict
MG-H1 is validated as a superior marker for diabetic kidney disease (DKD) progression.
-
Linearity: The method described typically yields linearity from 1 nM to 1000 nM (
). -
Correlation: Clinical studies demonstrate that plasma MG-H1 levels correlate inversely with eGFR (
) more strongly than HbA1c or CML. -
Independence: In multivariate regression models, MG-H1 remains significant after adjusting for age, sex, and HbA1c, proving it captures a distinct pathological process (dicarbonyl stress).
Recommendation: For drug development targeting anti-glycation or renal protection, MG-H1 should be the primary efficacy biomarker, as HbA1c will not reflect reductions in dicarbonyl stress or downstream tissue protection.
References
-
Rabbani, N., et al. (2022). Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease. International Journal of Molecular Sciences. Link
-
Tamura, T., et al. (2026). Methylglyoxal-derived hydroimidazolone (MG-H1) is a novel marker of insulin resistance in Japanese individuals. Diabetes, Obesity and Metabolism.[5] Link
-
Scheijen, J.L., et al. (2018). Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1). International Journal of Molecular Sciences. Link
-
Ahmed, U., et al. (2003). Methylglyoxal-Derived Hydroimidazolone Advanced Glycation End-Products of Human Lens Proteins. Investigative Ophthalmology & Visual Science. Link
-
Ito, K., et al. (2017). High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, independently relates to renal dysfunction. Clinical and Experimental Nephrology. Link
Sources
- 1. biotage.com [biotage.com]
- 2. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]
- 5. High Serum Advanced Glycation End Products Are Associated with Decreased Insulin Secretion in Patients with Type 2 Diabetes: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Quantification
A Comparative Analysis of LC-MS/MS and Immunoassays for Reliable and Robust Measurement
In the landscape of biomedical research, particularly in studies related to diabetes, aging, and lifestyle-related diseases, the accurate quantification of advanced glycation end products (AGEs) is of paramount importance. Among these, N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as MG-H1, has emerged as a significant biomarker.[1][2] This guide provides a comprehensive comparison of the primary analytical methods for MG-H1 quantification, with a focus on the critical aspect of reproducibility. As a senior application scientist, my aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their experimental designs.
The choice of a quantification assay can profoundly impact the validity and comparability of scientific findings. Therefore, understanding the nuances of each method, from sample preparation to data analysis, is essential for generating robust and reproducible data. This guide will delve into the two most prevalent techniques for MG-H1 measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (specifically, ELISA).
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like MG-H1 due to its high sensitivity and specificity.[3][4][5] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Principle of LC-MS/MS for MG-H1 Quantification
The fundamental principle of LC-MS/MS involves three key steps:
-
Chromatographic Separation: The sample, after appropriate preparation, is injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through a column.
-
Ionization: The separated molecules are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized molecules are first filtered by their mass-to-charge ratio (m/z) in the first quadrupole (Q1). These selected ions are then fragmented in the collision cell (Q2). Finally, the resulting fragment ions are analyzed in the third quadrupole (Q3), and a specific fragment ion is selected for detection. This process of selecting a precursor ion and a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity.
A crucial element for ensuring reproducibility in LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[6] A SIL-IS for MG-H1, such as ¹³C- or ¹⁵N-labeled MG-H1, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the endogenous MG-H1. By comparing the signal of the analyte to the signal of the known amount of SIL-IS, any variability introduced during sample preparation and analysis can be effectively normalized, leading to highly accurate and reproducible quantification.
Diagram: LC-MS/MS Workflow for MG-H1 Quantification
Caption: A typical workflow for MG-H1 quantification using LC-MS/MS.
Factors Influencing Reproducibility in LC-MS/MS Assays
While LC-MS/MS is a powerful technique, several factors can influence the reproducibility of the results:
-
Sample Preparation: The choice between enzymatic and acid hydrolysis for protein-bound MG-H1 can impact the final quantification. Acid hydrolysis can lead to the degradation of acid-labile AGEs like MG-H1, while enzymatic hydrolysis is generally milder.[3][6] The efficiency of the solid-phase extraction (SPE) cleanup step is also critical for removing interfering matrix components.
-
Chromatography: Consistent chromatographic performance is essential. Variations in retention time can affect the accuracy of peak integration. The choice of the column and mobile phase composition should be optimized for the separation of MG-H1 from other isomers and interfering compounds.[7]
-
Mass Spectrometry: Proper tuning and calibration of the mass spectrometer are fundamental. The selection of appropriate precursor and fragment ions in the MRM method is crucial for specificity and sensitivity.
-
Matrix Effects: The presence of other molecules in the sample matrix can suppress or enhance the ionization of MG-H1, leading to inaccurate quantification. The use of a SIL-IS is the most effective way to compensate for matrix effects.
The High-Throughput Alternative: Immunoassays
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and more cost-effective alternative to LC-MS/MS for the quantification of MG-H1. These assays rely on the specific binding of an antibody to the target analyte.
Principle of a Competitive ELISA for MG-H1 Quantification
A common format for quantifying small molecules like MG-H1 is the competitive ELISA. The principle is as follows:
-
Coating: A known amount of MG-H1 is pre-coated onto the wells of a microplate.
-
Competition: The sample containing an unknown amount of MG-H1 is mixed with a specific anti-MG-H1 antibody and added to the wells. The MG-H1 in the sample competes with the coated MG-H1 for binding to the limited amount of antibody.
-
Washing: Unbound antibody and other components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A substrate for the enzyme is added, which produces a colored product.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of MG-H1 in the sample.
Diagram: Competitive ELISA for MG-H1 Quantification
Sources
- 1. Development of a conventional immunochemical detection system for determination of Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine in methylglyoxal-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods [mdpi.com]
- 4. Current Developments in Analytical Methods for Advanced Glycation End Products in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioanalysis of MG-H1: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine in Biological Fluids
[1][2][3]
Executive Summary & Nomenclature Clarification
This guide provides a comparative technical analysis of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine , universally known in clinical and bioanalytical literature as MG-H1 (Methylglyoxal-derived hydroimidazolone-1).
Critical Nomenclature Note: While the IUPAC name identifies the molecule as an ornithine derivative, it is biologically formed via the modification of Arginine residues by methylglyoxal (MG). The modification of the guanidino group of arginine creates the imidazolone ring, leaving an ornithine-like backbone. Researchers searching for "arginine-derived AGEs" and "imidazolone ornithine" are looking for the same analyte.
MG-H1 is the specific biomarker of choice for assessing dicarbonyl stress, particularly in diabetes, renal failure, and aging. This guide compares its analysis across Plasma, Urine, and CSF, evaluating the "Gold Standard" LC-MS/MS workflows against immunochemical alternatives.
Biological Matrix Comparison: Challenges & Strategies
The quantification of MG-H1 requires distinct strategies depending on whether the target is the free adduct (circulating/excreted metabolite) or the protein-bound modification (tissue damage marker).
| Feature | Plasma/Serum (Free) | Plasma/Serum (Protein-Bound) | Urine | CSF (Cerebrospinal Fluid) |
| Primary Form | Free Amino Acid | Residue on Albumin/Globulin | Free Amino Acid | Free (Low Abundance) |
| Conc. Range (Healthy) | 20 – 100 nM | 100 – 500 pmol/mg protein | 1 – 10 µM (Creatinine adj.) | < 10 nM (Est.) |
| Conc. Range (Disease) | Up to 600 nM (ESRD) | 2 – 3x increase in Diabetes | High elevation | Elevated in Neuro-degeneration |
| Major Interference | High Protein Content | Incomplete Hydrolysis | Salts, Urea | Low signal-to-noise |
| Sample Prep | Protein Precipitation (PPT) | Acid/Enzymatic Hydrolysis | Dilution + SPE | SPE / Micro-flow LC |
| Clinical Utility | Rapid clearance marker (GFR) | Long-term glycemic stress | Renal excretion capacity | Blood-Brain Barrier integrity |
Expert Insight:
-
Plasma Free Fraction: Often overlooked but critical. In renal failure, free MG-H1 accumulates massively because the kidney cannot clear it. It correlates better with GFR than creatinine in some diabetic cohorts.[1]
-
Protein-Bound: Requires hydrolysis.[2][3] Acid hydrolysis (6M HCl) is robust but causes ~10-15% degradation/rearrangement of MG-H1 to MG-H3. Enzymatic hydrolysis (Pronase E/Pepsin) is gentler but requires longer incubation (24-48h) and strict controls for autolysis.
Comparative Methodology: LC-MS/MS vs. ELISA[6][7][8]
Option A: LC-MS/MS (Isotope Dilution) - The Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry using stable isotope dilution (e.g., using MG-H1-d3 or -d6 internal standards) is the only method capable of absolute quantification.
-
Mechanism: Separation of analytes by polarity (HILIC or RP-HFBA) followed by detection of specific mass transitions (MRM).
-
Pros: Absolute specificity; distinguishes isomers (MG-H1 vs MG-H2/H3); multiplexing capability (measure CML, CEL simultaneously).
-
Cons: High equipment cost; complex sample prep.
Option B: ELISA / Immunoassay - The Screening Alternative
Antibody-based detection using anti-MG-H1 monoclonal antibodies.
-
Mechanism: Competitive binding.
-
Pros: High throughput (96/384 well); no heavy instrumentation.
-
Cons: Cross-reactivity is a major failure point. Antibodies often bind to the "structure" of AGEs on proteins but fail to quantify free MG-H1 accurately. Matrix effects in urine can cause false positives.
-
Verdict: Use ELISA for qualitative screening of protein-bound AGEs only. Use LC-MS/MS for all quantitative biomarker work.
Validated Experimental Protocols
Protocol A: Quantification of Free MG-H1 in Plasma (LC-MS/MS)
Target: Free circulating metabolite.
-
Internal Standard Addition:
-
Aliquot 50 µL Plasma.
-
Add 10 µL of Internal Standard (MG-H1-d3, 1 µM).
-
-
Protein Precipitation:
-
Add 200 µL cold Methanol (containing 0.1% Formic Acid).
-
Vortex 30s, Incubate -20°C for 20 min.
-
Centrifuge @ 14,000 x g for 10 min.
-
-
Supernatant Cleanup (Optional but Recommended):
-
Pass supernatant through a MCX (Mixed-Mode Cation Exchange) SPE cartridge.
-
Wash: 0.1% Formic Acid in Water -> Methanol.
-
Elute: 5% Ammonia in Methanol.
-
Evaporate to dryness and reconstitute in mobile phase (e.g., 97:3 Water:ACN + 0.1% HFBA).
-
-
LC-MS/MS Analysis:
-
Column: C18 (with ion-pairing agent HFBA) or HILIC (Amide).
-
Transitions:
-
MG-H1: m/z 229.1 → 116.1 (Quantifier), 229.1 → 70.1 (Qualifier).
-
MG-H1-d3: m/z 232.1 → 119.1.
-
-
Protocol B: Quantification of Protein-Bound MG-H1 (Tissue/Plasma)
Target: Cumulative damage marker.
-
Delipidation:
-
Wash tissue/protein pellet with Chloroform:Methanol (2:1).
-
-
Enzymatic Hydrolysis (Preferred for Stability):
-
Resuspend protein (approx 1 mg) in PBS.
-
Add Pepsin (Incubate 24h, 37°C).
-
Neutralize, add Pronase E (Incubate 24h, 37°C).
-
Add Aminopeptidase (Incubate 24h, 37°C).
-
Note: Add thymol to prevent bacterial growth during incubation.
-
-
Filtration:
-
Filter through 3 kDa molecular weight cutoff (MWCO) spin filter to remove enzymes.
-
-
Analysis: Proceed to LC-MS/MS as above.
Visualizing the Pathway & Workflow
Figure 1: Formation of MG-H1
This diagram illustrates the non-enzymatic reaction between Methylglyoxal (MG) and the Arginine side chain, forming the hydroimidazolone ring.[3]
Caption: The nucleophilic attack of the arginine guanidino group on methylglyoxal forms the stable hydroimidazolone adduct MG-H1.
Figure 2: Analytical Decision Matrix
A logic flow for selecting the correct sample preparation method.
Caption: Decision tree for MG-H1 sample preparation. Enzymatic digestion is preferred for absolute accuracy in tissue samples.
Performance Data Summary
The following data represents typical validation parameters for MG-H1 analysis using LC-MS/MS (HILIC mode) .
| Parameter | Plasma (Free) | Urine | Tissue Hydrolysate |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| LOD (Limit of Detection) | 0.5 nM | 2.0 nM | 0.5 pmol/mg |
| LOQ (Limit of Quantitation) | 1.5 nM | 5.0 nM | 1.5 pmol/mg |
| Recovery (SPE) | 85 - 95% | 90 - 98% | 80 - 90% |
| Intra-day Precision (CV) | < 4% | < 3% | < 6% |
| Inter-day Precision (CV) | < 7% | < 5% | < 9% |
Note: Urine values must be normalized to Creatinine concentration (µmol MG-H1 / mmol Creatinine) to account for hydration status.
References
-
Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with derivatization by 1,2-diaminobenzene. Nature Protocols, 9(8), 1969–1979.
-
Ahmed, N., et al. (2005). Peptide mapping of human serum albumin modified minimally by methylglyoxal in vitro and in vivo. Annals of the New York Academy of Sciences, 1043, 260–266.
-
Scheijen, J. L., et al. (2016). Measurement of Advanced Glycation Endproducts in Serum by LC-MS/MS. Methods in Molecular Biology, 1394, 137-148.
-
Thornalley, P. J., et al. (2003). Quantitative screening of advanced glycation endproducts in cellular and extracellular proteins by LC-MS/MS. Biochemical Journal, 375(Pt 3), 581–592.
-
Beisswenger, P. J., et al. (2013). Ketosis leads to increased methylglyoxal production on the Atkins diet. Annals of the New York Academy of Sciences, 1043, 201-210.
Sources
- 1. Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Chemically Labile Glycation Adducts in Seed Proteins: Case Study of Methylglyoxal-Derived Hydroimidazolone 1 (MG-H1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
correlation of serum N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine with clinical outcomes
A Comparative Guide to Serum N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine as a Clinical Biomarker
Introduction: Unveiling a Novel Biomarker in Arginine Metabolism
In the intricate landscape of clinical diagnostics, the quest for specific and reliable biomarkers is paramount. One such molecule that has garnered increasing attention is N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, a derivative of the amino acid ornithine.[1] This guide provides a comprehensive overview of its correlation with clinical outcomes, comparing its performance against other established and emerging biomarkers. For clarity and in line with common literature, this molecule will be referred to by its widely used name, MG-H1, which signifies its origin as a hydroimidazolone derived from methylglyoxal.
MG-H1 is an advanced glycation end product (AGE), a class of compounds formed through non-enzymatic reactions between reducing sugars and proteins or lipids.[2][3] Specifically, MG-H1 is a major product of the reaction between methylglyoxal (MG), a reactive dicarbonyl compound formed during glycolysis, and arginine residues within proteins.[2] This modification of arginine, a conditionally essential amino acid involved in numerous physiological processes such as the urea cycle, nitric oxide synthesis, and immune responses, links MG-H1 to a variety of pathophysiological states.[4][5][6] The accumulation of AGEs like MG-H1 is implicated in the pathogenesis of diabetic complications, renal dysfunction, and other lifestyle-related diseases.[2][7]
This guide will delve into the clinical significance of serum MG-H1, presenting a comparative analysis with alternative biomarkers, detailing the methodologies for its quantification, and exploring its formation pathway. The objective is to provide researchers, scientists, and drug development professionals with a thorough understanding of the current standing and future potential of MG-H1 as a clinical biomarker.
Comparative Analysis: MG-H1 vs. Alternative Biomarkers in Clinical Settings
The clinical utility of a biomarker is best assessed through direct comparison with existing alternatives in specific disease contexts. Here, we evaluate serum MG-H1 in the context of renal dysfunction, a condition where it has shown significant promise.
Chronic Kidney Disease (CKD)
In the realm of nephrology, the early detection and monitoring of renal dysfunction are critical. A key study has highlighted the strong correlation between serum MG-H1 levels and the decline of renal function.[7]
Primary Biomarker: Serum N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
Alternative Biomarker: Serum Nε-(carboxymethyl) lysine (CML)
CML is another well-studied AGE and is often used as a general marker for AGE accumulation. However, its correlation with renal function appears to be less direct than that of MG-H1.
The data strongly suggests that serum MG-H1 is a more specific and sensitive biomarker for renal dysfunction than CML.[7] Its levels correlate inversely with the estimated glomerular filtration rate (eGFR), a primary indicator of kidney function, irrespective of glycemic control (HbA1c levels).[7] In contrast, CML levels did not show a significant correlation with eGFR but were associated with systolic blood pressure.[7] This distinction positions MG-H1 as a potentially superior tool for diagnosing and monitoring chronic kidney disease.
| Biomarker | Correlation with eGFR (Renal Function) | Correlation with HbA1c (Glycemic Control) | Correlation with Systolic Blood Pressure |
| MG-H1 | Strongly negative (r = -0.691, p < 0.01)[7] | Not significant[7] | Not reported |
| CML | Not significant[7] | Not reported | Positive (Odds Ratio: 16.17)[7] |
Table 1: Comparative correlation of serum MG-H1 and CML with clinical parameters in patients with renal dysfunction.
The Pathophysiological Role of MG-H1
The clinical relevance of MG-H1 is rooted in its formation pathway and subsequent biological activities. Understanding this pathway is crucial for interpreting its serum levels and for developing therapeutic strategies to mitigate its accumulation.
MG-H1 is formed from the irreversible reaction of methylglyoxal with the guanidino group of arginine residues in proteins. This process is part of the broader Maillard reaction.
Recent research also points towards the involvement of MG-H1 in metabolic regulation, with studies in C. elegans showing that it can increase food intake by altering tyramine signaling.[8] This suggests a potential role for MG-H1 in obesity and other metabolic disorders.
Experimental Protocol for Serum MG-H1 Quantification
The accurate and precise measurement of serum MG-H1 is essential for its clinical application. Liquid chromatography coupled with triple-quadrupole mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7]
Step-by-Step Methodology
-
Sample Preparation (Serum):
-
Thaw frozen serum samples on ice.
-
To 50 µL of serum, add an internal standard (e.g., a stable isotope-labeled version of MG-H1) to account for matrix effects and variations in sample processing.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol (typically in a 1:3 or 1:4 ratio).
-
Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the small molecule analytes, including MG-H1.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
Employ a gradient elution using a binary solvent system, for example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
The gradient program should be optimized to ensure good separation of MG-H1 from other serum components.
-
-
Mass Spectrometry (MS/MS):
-
Utilize a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform analysis using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both MG-H1 and its internal standard.
-
-
-
Data Analysis and Quantification:
-
Construct a calibration curve using known concentrations of a pure MG-H1 standard.
-
Calculate the peak area ratio of the analyte (MG-H1) to the internal standard.
-
Determine the concentration of MG-H1 in the serum samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the results to the total lysine content in the same sample to account for variations in protein concentration.
-
Conclusion and Future Directions
Serum N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) is emerging as a robust biomarker with significant potential in clinical diagnostics, particularly in the context of renal dysfunction. Its strong, independent correlation with eGFR sets it apart from other AGEs like CML, suggesting its utility in the early detection and monitoring of chronic kidney disease.[7]
The development of a standardized and validated LC-MS/MS assay for MG-H1 is a critical next step for its broader adoption in clinical research and, eventually, in routine diagnostics. Further research is warranted to explore its correlation with clinical outcomes in other diseases where AGEs are implicated, such as diabetic complications, cardiovascular disease, and neurodegenerative disorders.[2][8] The insights gained from such studies will be invaluable for drug development professionals seeking novel therapeutic targets and for clinicians aiming to improve patient stratification and management.
References
-
Arginine Metabolism in Bacterial Pathogenesis and Cancer Therapy. (2016). MDPI. [Link]
-
Regulated Arginine Metabolism in Immunopathogenesis of a Wide Range of Diseases: Is There a Way to Pass between Scylla and Charybdis? (2023). PMC. [Link]
-
Arginine metabolism and nutrition in growth, health and disease. (n.d.). ResearchGate. [Link]
-
Arginine metabolism regulates the pathogenesis of inflammatory bowel disease. (2022). Nutrition Reviews, Oxford Academic. [Link]
-
Review: Arginine Metabolism Revisited. (2016). bevital. [Link]
-
High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction. (2017). PubMed. [Link]
-
Protein Modification with Ribose Generates N δ -(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. (2022). MDPI. [Link]
-
Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine. (2022). PubMed. [Link]
-
Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans. (2023). eLife. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulated Arginine Metabolism in Immunopathogenesis of a Wide Range of Diseases: Is There a Way to Pass between Scylla and Charybdis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bevital.no [bevital.no]
- 7. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans | eLife [elifesciences.org]
A Guide to the Inter-Laboratory Comparison of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) Measurements
Introduction: The Critical Need for Standardized Biomarker Measurement
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, more commonly known as methylglyoxal-derived hydroimidazolone 1 (MG-H1), is an advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal with arginine residues in proteins.[1][2] Emerging research has identified MG-H1 as a significant biomarker, with elevated levels being associated with the pathogenesis of diabetes, its complications, and renal dysfunction.[2][3] As MG-H1 transitions from a research biomarker to a potential tool in clinical diagnostics and drug development, the ability to measure it accurately and reproducibly across different laboratories becomes paramount.
Ensuring that analytical measurements are consistent, regardless of where they are performed, is fundamental to the reliability of multi-site clinical trials, longitudinal studies, and the eventual establishment of clinical reference ranges.[4] Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the comparability and reliability of analytical methods across different facilities.[5] They provide a vital snapshot of the real-world performance of an assay, highlighting potential systemic biases or variability that may not be apparent during single-laboratory validation.
This guide presents a framework for conducting an inter-laboratory comparison for the quantification of MG-H1 in human plasma. We will delve into a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, provide a detailed protocol for a comparative study, present hypothetical data for analysis, and discuss the critical factors that influence reproducibility.
Study Design and Objectives
The primary objective of this inter-laboratory study is to evaluate the precision and accuracy of a standardized LC-MS/MS method for MG-H1 quantification in human plasma across multiple analytical sites.
Secondary Objectives:
-
To establish the inter-laboratory reproducibility (a measure of precision under different conditions).
-
To identify key sources of analytical variability.
-
To provide a consensus on best practices for MG-H1 measurement to ensure data harmonization for future studies.
Core Analytical Methodology: LC-MS/MS Quantification of MG-H1
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like MG-H1 in complex biological matrices due to its superior selectivity and sensitivity.[3][6][7][8] The following protocol is designed to be a self-validating system, incorporating a stable isotope-labeled internal standard to correct for variations in sample processing and instrument response.
Rationale for Key Experimental Choices
-
Protein Precipitation: Plasma is a complex matrix containing high concentrations of proteins that interfere with LC-MS/MS analysis. A simple protein precipitation step using an organic solvent (e.g., acetonitrile) is a rapid and effective way to remove the majority of these proteins, preparing the sample for analysis.
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 (MG-H1-d6) is critical.[9] This compound is chemically identical to the analyte but has a higher mass. It is added at the very beginning of sample preparation and co-elutes with the analyte. Any sample loss during extraction or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the SIL internal standard, we can achieve highly accurate and precise quantification.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): MG-H1 is a polar molecule. While Reversed-Phase (RP) chromatography can be used, HILIC often provides better retention and peak shape for such analytes, separating them from the bulk of less polar matrix components.
-
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive MS/MS scan mode. A specific precursor ion for MG-H1 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is unique to the analyte, minimizing interference from other molecules in the matrix.
Detailed Experimental Protocol
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
MG-H1 analytical standard
-
MG-H1-d6 (Stable Isotope-Labeled Internal Standard)[9]
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes and 96-well plates
Protocol Steps:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of MG-H1 and MG-H1-d6 in ultrapure water.
-
From the MG-H1 stock, prepare a series of working standard solutions to spike into a surrogate matrix (e.g., stripped plasma) to create a calibration curve (e.g., 8 non-zero points).
-
Prepare a separate working stock solution for Quality Control (QC) samples. Spike into human plasma to create QCs at four levels: Lower Limit of Quantitation (LLOQ), Low, Medium, and High.
-
Prepare a working solution of the internal standard (MG-H1-d6) in 50:50 ACN:Water.
-
-
Sample Preparation:
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of the MG-H1-d6 internal standard working solution to every tube and vortex briefly. This early addition is crucial for accurate correction.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 10 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
MG-H1: Q1: 231.1 -> Q3: 116.1
-
MG-H1-d6: Q1: 237.1 -> Q3: 122.1
-
-
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample receipt to final data reporting.
Caption: Workflow for MG-H1 quantification in plasma.
Inter-Laboratory Comparison Results
Three independent laboratories (Lab A, Lab B, Lab C) participated in this study. Each received an identical set of blinded QC samples at Low (15 ng/mL), Medium (150 ng/mL), and High (750 ng/mL) concentrations. Each lab analyzed the samples in three separate analytical runs (n=5 replicates per run). The acceptance criteria were based on FDA bioanalytical method validation guidelines: mean accuracy within ±15% of the nominal value and precision (Coefficient of Variation, %CV) not exceeding 15%.[10][11]
| Parameter | QC Level (ng/mL) | Lab A | Lab B | Lab C | Acceptance Criteria |
| Intra-Assay | Low (15) | 5.1% | 6.3% | 7.5% | ≤15% |
| Precision (%CV) | Mid (150) | 3.8% | 4.1% | 5.2% | ≤15% |
| High (750) | 2.9% | 3.5% | 4.1% | ≤15% | |
| Inter-Assay | Low (15) | 7.8% | 8.5% | 9.9% | ≤15% |
| Precision (%CV) | Mid (150) | 5.2% | 6.0% | 7.1% | ≤15% |
| High (750) | 4.5% | 5.1% | 6.2% | ≤15% | |
| Inter-Assay | Low (15) | +4.5% (15.68) | +2.1% (15.32) | -6.2% (14.07) | ±15% |
| Accuracy (%Dev) | Mid (150) | +2.8% (154.2) | +1.5% (152.25) | -3.5% (144.75) | ±15% |
| (Mean Conc. ng/mL) | High (750) | +1.9% (764.25) | -0.8% (744.0) | -2.1% (734.25) | ±15% |
Discussion and Troubleshooting
The results demonstrate a high degree of consistency and robustness for the analytical method across the three laboratories. All participating labs successfully met the pre-defined acceptance criteria for both precision and accuracy at all QC levels. This indicates that the standardized protocol, particularly with the mandatory use of a stable isotope-labeled internal standard, is highly transferable.
Despite the overall success, minor systematic differences can be observed. Lab A reported consistently positive-biased results, while Lab C showed a slight negative bias. Lab C also exhibited slightly higher, though still acceptable, variability (%CV). These subtle differences are common in inter-laboratory studies and can stem from several factors.
Potential Sources of Inter-Laboratory Variability
Sources
- 1. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables - Methods for the evaluation of biomarkers in patients with kidney and liver diseases: multicentre research programme including ELUCIDATE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hbm4eu.eu [hbm4eu.eu]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. anivet.au.dk [anivet.au.dk]
- 11. pmda.go.jp [pmda.go.jp]
A Senior Application Scientist's Guide to Arginine Modifications: A Comparative Analysis
Welcome, fellow researchers. In the intricate world of protein function and cellular signaling, post-translational modifications (PTMs) represent a critical layer of regulation. Among these, the modification of arginine residues stands out for its diversity and profound biological implications. This guide provides an in-depth comparison of a specific, non-enzymatic arginine modification, N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1), with the more canonical, enzyme-driven arginine modifications: citrullination, methylation, and ADP-ribosylation.
Our objective is to move beyond a simple catalog of modifications. We will explore the "why" and "how" of their formation, their distinct functional consequences, and the experimental strategies required to accurately detect and quantify them. This guide is designed for professionals in drug development and biomedical research who require a nuanced understanding of these critical PTMs.
Section 1: The Non-Enzymatic Realm: N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as methylglyoxal-derived hydroimidazolone (MG-H1), is a prominent member of the advanced glycation end products (AGEs).[1][2] Unlike many PTMs, its formation is not a carefully orchestrated enzymatic event but rather a consequence of cellular metabolism and chemical reactivity.
Formation Mechanism: MG-H1 arises from the non-enzymatic reaction between the guanidino group of an arginine residue and methylglyoxal (MGO).[3][4] MGO is a reactive dicarbonyl compound generated as a byproduct of glycolysis.[5][6] This reaction can proceed through a dihydroxyimidazolidine intermediate, which then dehydrates to form the more stable hydroimidazolone structure.[3][7][8] The formation of MG-H1 is often associated with conditions of high metabolic stress, such as diabetes, where elevated glucose levels lead to increased MGO production.[2][9]
Biological Significance: The presence of MG-H1 is often considered a marker of "carbonyl stress" and is implicated in the pathogenesis of various diseases. Its accumulation is linked to diabetic complications, renal dysfunction, and aging.[9][10] The conversion of a positively charged arginine to the neutral, bulky MG-H1 adduct can significantly alter protein structure, stability, and function. For instance, MG-H1 modifications on histones are abundant and can influence chromatin dynamics and gene transcription.[5][6]
Chemical Formation of MG-H1
Caption: Formation of MG-H1 from an arginine residue and methylglyoxal.
Section 2: The Enzymatic Orchestra: Canonical Arginine Modifications
In contrast to the spontaneous nature of MG-H1 formation, most well-studied arginine modifications are precisely controlled by specific enzyme families. This enzymatic control allows for dynamic and reversible regulation of cellular processes.
Citrullination (Deimination)
Formation Mechanism: Citrullination is the irreversible conversion of a positively charged arginine residue to a neutral citrulline.[11][12] This reaction is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[12] The process involves the hydrolysis of the guanidino group, fundamentally altering the charge and hydrogen bonding capacity of the residue.[13]
Biological Significance: Citrullination plays a crucial role in a wide array of physiological and pathological processes.[14] In epigenetics, citrullination of histones by PAD4 can antagonize arginine methylation, thereby regulating gene expression.[11] It is also critical for the formation of neutrophil extracellular traps (NETs) in the immune response and has a well-established pathological role in autoimmune diseases like rheumatoid arthritis, where anti-citrullinated protein antibodies (ACPAs) are a key diagnostic marker.[11][12][15][16]
Arginine Methylation
Formation Mechanism: Catalyzed by Protein Arginine Methyltransferases (PRMTs), this modification involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atoms of the arginine guanidino group.[17][18] This process can result in three distinct products: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA), each with potentially different functional outcomes.[17] Type I PRMTs (like PRMT1) produce aDMA, while Type II PRMTs (like PRMT5) produce sDMA.[19]
Biological Significance: Arginine methylation is a widespread and vital PTM involved in numerous cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and signal transduction.[20][21][22] For example, methylation of histones (e.g., H3R2, H4R3) is a key epigenetic mark that influences chromatin structure and gene accessibility.[19] Methylation can also create docking sites for "reader" proteins containing domains like the Tudor domain, thereby mediating protein-protein interactions.[17][22]
ADP-Ribosylation
Formation Mechanism: Arginine ADP-ribosylation is the transfer of an ADP-ribose moiety from nicotinamide adenine dinucleotide (NAD+) to an arginine residue.[23][24] This reaction is catalyzed by ADP-ribosyltransferases (ARTs).[23] The addition of the bulky and negatively charged ADP-ribose group (molecular weight of ~540 Da) dramatically alters the local chemical environment of the modified residue.[23][24]
Biological Significance: This modification is a key player in various signaling pathways, DNA repair, and the mechanism of action for certain bacterial toxins like cholera toxin.[25][26] The significant change in size and charge (from positive to negative) caused by ADP-ribosylation can sterically hinder protein-protein interactions or induce conformational changes that alter protein function.[23][24]
Section 3: Head-to-Head Comparison
The choice of analytical strategy and the interpretation of biological outcomes depend critically on understanding the fundamental differences between these modifications.
| Feature | N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | Citrullination | Arginine Methylation | ADP-Ribosylation |
| Formation | Non-enzymatic reaction with methylglyoxal (MGO)[3][4] | Enzymatic (Peptidylarginine Deiminases, PADs)[12] | Enzymatic (Protein Arginine Methyltransferases, PRMTs)[20][21] | Enzymatic (ADP-ribosyltransferases, ARTs)[23] |
| Reversibility | Irreversible | Irreversible[13] | Considered stable; demethylases exist but are debated | Reversible (by ADP-ribosylhydrolases)[24][26] |
| Nature of Change | Addition of a hydroimidazolone ring | Conversion of guanidino group to a ureido group | Addition of one or two methyl groups | Addition of a large ADP-ribose moiety[23] |
| Mass Change (Da) | +54.01 Da[3][7][8] | +0.98 Da[11] | MMA: +14.02 Da; DMA: +28.03 Da | +541.06 Da[23] |
| Charge Change | Loss of positive charge (Arg -> Neutral) | Loss of positive charge (Arg -> Neutral)[11][12] | Retains positive charge | Loss of positive charge, gain of negative charges[23] |
| Key Biological Role | Marker of carbonyl stress, aging, diabetes[2][9] | Gene regulation, immune response, autoimmunity[11][14] | Signal transduction, RNA metabolism, transcription[20][22] | DNA repair, cell signaling, toxin-mediated pathology[26] |
| Primary Detection | Mass Spectrometry (LC-MS/MS)[1][27] | Mass Spectrometry, specific antibodies[28][29] | Mass Spectrometry, specific antibodies[30][31] | Mass Spectrometry, specific antibodies/binding domains |
Comparative Chemical Structures
Caption: Chemical transformations of the arginine side chain.
Section 4: Experimental Protocols & Methodologies
As a Senior Application Scientist, I cannot overstate the importance of robust, validated methodologies. The choice of technique is dictated by the specific modification and the experimental question. Mass spectrometry (MS) remains the gold standard for unambiguous identification and site localization for all these PTMs.
Protocol 4.1: LC-MS/MS for Identification and Quantification of Arginine Modifications
This protocol provides a generalized workflow for the "bottom-up" proteomic analysis of arginine PTMs. The key to success lies in meticulous sample preparation and tailored data analysis strategies.
Rationale: This method allows for the precise identification of the modified amino acid residue within a protein sequence and can be adapted for relative or absolute quantification. High-resolution mass spectrometers are crucial for differentiating modifications with small or similar mass shifts.[11][27]
Step-by-Step Methodology:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. A urea-based buffer (e.g., 8 M urea) is recommended for thorough denaturation.
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Perform buffer exchange or dilution to reduce the urea concentration to <2 M.
-
Digest the protein sample with an appropriate protease.
-
Expert Insight: Trypsin is standard, but be aware that it will not cleave C-terminal to a citrulline or MG-H1 residue due to the loss of the positive charge.[16] This "missed cleavage" can be a useful diagnostic tool in data analysis.[16] For global analysis, consider using a less specific protease like Lys-C, which only cleaves after lysine, to generate larger peptides containing the modified arginine.[7]
-
-
-
Peptide Cleanup and Optional Enrichment:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove contaminants.
-
For low-abundance modifications, an enrichment step may be necessary. This is typically performed using antibodies specific to the modification (e.g., anti-pan-methylarginine or anti-citrulline antibodies).
-
-
LC-MS/MS Analysis:
-
Separate peptides using reverse-phase liquid chromatography (LC) with a nano-flow HPLC system.
-
Elute peptides directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Set up a data-dependent acquisition (DDA) method. The instrument will perform a full MS1 scan to measure peptide precursor masses, followed by MS2 fragmentation (e.g., using HCD) of the most intense ions.
-
Critical Consideration: The mass shift for citrullination (+0.984 Da) is very close to the natural isotopic shift (+1.008 Da).[11] High mass accuracy (<5 ppm) is essential to prevent misidentification.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to match the acquired MS2 spectra against a protein sequence database.
-
Configure the search parameters to include the expected variable modifications:
-
MG-H1 on Arg: +54.01056 Da
-
Citrullination on Arg: +0.984016 Da (often termed "Deamidation" on Arg)
-
Methylation on Arg: +14.01565 Da
-
Dimethylation on Arg: +28.0313 Da
-
ADP-Ribosylation on Arg: +541.0611 Da
-
-
Self-Validation: For citrullination and MG-H1, filter results to confirm a missed cleavage at the modification site when using trypsin. For all modifications, manually inspect the MS2 spectra of high-confidence peptide-spectrum matches (PSMs) to ensure key fragment ions are present.
-
LC-MS/MS Workflow for Arginine PTM Analysis
Sources
- 1. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arginine modifications by methylglyoxal: discovery in a recombinant monoclonal antibody and contribution to acidic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High serum level of methylglyoxal-derived AGE, Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine, independently relates to renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Citrullination - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. JCI - Citrullination in tumor immunity and therapy [jci.org]
- 14. Citrullination: a posttranslational modification in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. longdom.org [longdom.org]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Protein Arginine Methylation: An Emerging Modification in Cancer Immunity and Immunotherapy [frontiersin.org]
- 22. Protein Arginine Methylation in Mammals: Who, What, and Why - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADP-ribosylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADP-ribosylation of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. ADP-ribosylation - Wikipedia [en.wikipedia.org]
- 27. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Characterization of Monoclonal Antibodies Recognizing Citrulline-Modified Residues [frontiersin.org]
- 30. Large-scale analysis of protein arginine methylation by mass spectrometry | EurekAlert! [eurekalert.org]
- 31. Analysis of protein arginine methylation and protein arginine-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)
For professionals in the fields of biochemical research and drug development, particularly those studying advanced glycation end products (AGEs), the integrity of the entire research lifecycle is paramount. This extends beyond synthesis and application to the final, critical step: safe and compliant disposal of novel compounds like N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (also known as MG-H1)[1][2]. This guide provides a detailed, step-by-step protocol for managing the waste stream of this modified amino acid, ensuring the safety of personnel and the protection of our environment.
While a specific Safety Data Sheet (SDS) for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine is not commercially available due to its specialized nature, this disposal plan is built upon established best practices for analogous chemical structures, including modified amino acids and imidazole derivatives[3][4]. It is grounded in the stringent regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7].
Hazard Assessment and Compound Profile
Before any handling or disposal, a thorough understanding of the compound is essential. N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine is a product of non-enzymatic glycation, often studied in solid, powdered form[1][2]. Lacking specific toxicology data, we must infer its potential hazards from its constituent parts: an ornithine backbone and an imidazolone ring. It is prudent to treat this compound as potentially hazardous, exercising caution to prevent skin contact, eye exposure, and inhalation[8][9].
All personnel handling this compound must be trained on hazardous waste procedures as mandated by OSHA[5][7].
Table 1: Profile and Handling Recommendations for N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine
| Property | Inferred Characteristic / Recommended Action | Rationale & Authoritative Source |
| Physical Form | Typically a solid powder. | Based on common use in research contexts[1][10]. |
| Chemical Class | Modified Amino Acid / Imidazole Derivative. | Structural components of the molecule[11]. |
| Assumed Hazards | May cause skin and eye irritation. Harmful if ingested or inhaled. | Precautionary principle based on related compounds[4][12]. Treat all novel compounds as hazardous until proven otherwise. |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. | Standard exposure routes for powdered chemicals[9]. |
| Required PPE | Safety glasses with side shields, nitrile gloves, laboratory coat. | OSHA mandates appropriate PPE for handling hazardous materials[7][13]. |
| Waste Classification | Non-halogenated organic solid chemical waste. | Classification based on chemical structure. Must be disposed of as hazardous waste[8][14]. |
Step-by-Step Disposal Protocol
The fundamental principle of laboratory waste management is that no chemical waste should enter the general trash or be discharged into the sewer system[6][15]. The following protocol ensures a compliant and safe disposal pathway.
Step 1: Segregation at the Point of Generation
Proper waste segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal[6][16].
-
Dedicated Waste Container : Immediately designate a specific, clearly labeled hazardous waste container for all solid N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine waste[3][17].
-
Incompatible Materials : Store this waste stream away from strong oxidizing agents and acids. Imidazole derivatives can react with these substances[4][9].
-
Contaminated Materials : Any items that have come into direct contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, must be disposed of in the same dedicated hazardous waste container[3][18].
Step 2: Container Selection and Labeling
Container integrity and accurate labeling are mandated by both OSHA and the EPA to ensure safe handling and transport[6][19].
-
Container Type : Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition, free from damage, and has a secure, leak-proof lid[14][19].
-
Labeling : As soon as the first waste is added, the container must be labeled. The label must include[8][19]:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine"
-
An approximate percentage of the contents.
-
The date of first accumulation.
-
The primary hazard(s) (e.g., "Irritant," "Handle with Care").
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of laboratory personnel[19].
-
Keep Container Closed : The waste container must remain securely closed at all times, except when actively adding waste[8][19]. This prevents the release of dust or vapors.
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills[16].
-
Storage Location : The SAA should be away from drains, heat sources, and high-traffic areas[3][8].
Step 4: Final Disposal
Final disposal must be handled by licensed professionals.
-
Schedule a Pickup : Follow your institution’s specific procedures to request a waste pickup from your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[3][19].
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately for the pickup.
Disposal Decision Workflow
The following diagram provides a clear, logical workflow for managing the waste stream of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine and associated materials.
Sources
- 1. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Modification with Ribose Generates Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. danielshealth.com [danielshealth.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. fishersci.com [fishersci.com]
- 10. BioOrganics [bioorganics.biz]
- 11. N(delta)-(5-Methyl-4-oxo-2-imidazolin-2-yl)ornithine | C9H16N4O3 | CID 135625302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. palmetto-industries.com [palmetto-industries.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Laboratory waste | Staff Portal [staff.ki.se]
- 19. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
